molecular formula C11H14O3 B3192899 4-Propenyl-2,6-dimethoxyphenol CAS No. 6635-22-9

4-Propenyl-2,6-dimethoxyphenol

Cat. No.: B3192899
CAS No.: 6635-22-9
M. Wt: 194.23 g/mol
InChI Key: YFHOHYAUMDHSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propenyl-2,6-dimethoxyphenol (CAS 20675-95-0) is a high-purity phenolic compound supplied for scientific research and development. This compound, a propenyl derivative of syringol, is identified as a flavoring agent with a sweet, spicy odor and is listed under FEMA 3728 . Its primary research applications are in the field of food flavor chemistry and fragrance analysis. Researchers also value this compound as a structural analog in studies of antioxidative and antimutagenic activities, given that related compounds like canolol (4-vinyl-2,6-dimethoxyphenol) have demonstrated potent activity against mutagens like peroxynitrite . The compound has a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol . It appears as a pale yellow, clear viscous liquid . It is soluble in alcohol and has a water solubility of approximately 358.8 mg/L at 25°C . Its estimated boiling point is 305°C at 760 mmHg, and its estimated flash point is 138.5°C . This product is intended for research purposes only. It is strictly for laboratory use and is not certified for human consumption. It must not be used in food, cosmetics, drugs, or household products. Handle with appropriate safety precautions. For detailed safety information, refer to the provided Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxy-4-prop-1-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHOHYAUMDHSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-22-9
Record name 4-Propenylsyringol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6635-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

4-Propenyl-2,6-dimethoxyphenol chemical properties and CAS 6635-22-9

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3]

Executive Summary

4-Propenyl-2,6-dimethoxyphenol (CAS 6635-22-9), often referred to as 4-propenylsyringol , represents a critical class of phenylpropanoids derived from the lignin biosynthetic pathway.[1][2][3] Distinct from its isomer 4-allyl-2,6-dimethoxyphenol (allylsyringol), the propenyl variant features a double bond conjugated with the aromatic ring.[1][2][3] This conjugation confers unique electrochemical properties, enhanced antioxidant capacity, and specific reactivity profiles suitable for cationic polymerization and pharmaceutical functionalization. This guide provides a comprehensive technical analysis of its properties, synthesis, and applications.

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9]

The physicochemical behavior of 4-propenylsyringol is governed by its amphiphilic nature—lipophilic due to the propenyl chain and methoxy groups, yet capable of hydrogen bonding via the phenolic hydroxyl.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 4-[(1E)-prop-1-enyl]-2,6-dimethoxyphenolTrans-isomer is thermodynamically dominant.[1][2][3]
CAS Number 6635-22-9Distinct from allyl isomer (CAS 6627-88-9).[1][2][3]
Molecular Formula C₁₁H₁₄O₃MW: 194.23 g/mol .[2][4]
Physical State Viscous pale yellow liquidMay crystallize upon prolonged cold storage.[2]
Boiling Point 135 °C @ 13 mmHgExtrapolated ~305 °C @ 760 mmHg.[2][5]
Density 1.098 – 1.105 g/cm³@ 25 °C.
Refractive Index 1.577 – 1.578High index due to aromatic conjugation.[2]
Solubility Ethanol, DMSO, ChloroformInsoluble in water (<0.5 g/L).
LogP 2.1 – 2.5Moderate lipophilicity; membrane permeable.[2]
pKa ~9.9Phenolic proton acidity.[2]

Structural Analysis & Spectroscopic Signatures[2][3]

Accurate identification relies on distinguishing the conjugated propenyl chain from the isolated allyl chain found in its precursor.

Nuclear Magnetic Resonance (NMR) Profile

The trans-propenyl geometry is confirmed by the large coupling constant (J) of the vinylic protons.[2]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.85 (d, 3H, J = 6.5 Hz): Methyl group (terminal).[2]

    • δ 3.89 (s, 6H): Methoxy groups (equivalent).[2]

    • δ 5.50 (s, 1H): Phenolic –OH (exchangeable).[2]

    • δ 6.15 (dq, 1H, J = 15.8, 6.5 Hz): β-Vinylic proton.[2]

    • δ 6.30 (d, 1H, J = 15.8 Hz): α-Vinylic proton (conjugated).[2]

    • δ 6.65 (s, 2H): Aromatic ring protons (chemically equivalent).[2]

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 194 (Base peak, stable radical cation).[2]

  • Fragmentation: Loss of methyl radical (m/z 179) is prominent due to the stability of the quinoid resonance structure.

Synthesis & Production Methodologies

While 4-propenylsyringol can be isolated from lignin pyrolysis oil, high-purity synthesis for pharmaceutical applications typically involves the alkaline isomerization of 4-allylsyringol.[1][2][3] This process is thermodynamically driven, moving the double bond into conjugation with the benzene ring.

Protocol: Ruthenium-Catalyzed Isomerization

Rationale: Metal catalysis offers milder conditions and higher stereoselectivity (E-isomer) compared to harsh KOH refluxes.[1][2]

Reagents:

  • Precursor: 4-Allyl-2,6-dimethoxyphenol (Allylsyringol).[1][2][3][6][7]

  • Catalyst: Ruthenium(III) chloride hydrate (RuCl₃[2]·xH₂O) or Ru(acac)₃.[2]

  • Solvent: Ethanol or neat (solvent-free).[1][2][3]

Step-by-Step Workflow:

  • Charge: Load 100 mmol of 4-allylsyringol into a reaction vessel.

  • Catalyst Addition: Add 0.5 mol% RuCl₃ catalyst.

  • Reaction: Heat to 80–100 °C under inert atmosphere (N₂) for 4–6 hours.

    • Mechanism:[2] Hydride shift mechanism facilitated by the metal center.

  • Monitoring: Track disappearance of the allyl terminal alkene (δ 5.1, 5.9 ppm) and appearance of propenyl signals (δ 1.85, 6.15 ppm) via ¹H NMR.

  • Purification:

    • Cool mixture to room temperature.

    • Filter through a pad of celite to remove catalyst.

    • Distill under reduced pressure (vacuum distillation) to isolate the pure trans-isomer.[2]

SynthesisWorkflow cluster_0 Precursor cluster_1 Catalytic Isomerization cluster_2 Purification Allyl 4-Allyl-2,6- dimethoxyphenol Reaction RuCl3 Catalyst 80-100°C, 4-6h (Hydride Shift) Allyl->Reaction Isomerization Workup Filtration (Celite) Vacuum Distillation Reaction->Workup Product 4-Propenyl-2,6- dimethoxyphenol (>98% Trans) Workup->Product

Figure 1: Catalytic isomerization workflow for converting allylsyringol to propenylsyringol.

Reactivity & Functionalization[2][3][11]

The chemical utility of 4-propenylsyringol stems from two reactive centers: the phenolic hydroxyl and the conjugated olefin .[2]

Antioxidant Mechanism (HAT)

The compound acts as a potent radical scavenger via Hydrogen Atom Transfer (HAT).[2] The presence of two methoxy groups at the ortho positions exerts a positive mesomeric effect (+M), increasing electron density on the phenolic oxygen and stabilizing the resulting phenoxyl radical.

  • Reaction: ArOH + R• → ArO• + RH[2][3]

  • Stability: The unpaired electron in the ArO• radical is delocalized across the ring and the conjugated propenyl chain, preventing rapid propagation of oxidative chains.

Polymerization

Unlike the allyl isomer, the conjugated propenyl group is susceptible to cationic polymerization .

  • Initiators: Lewis acids (BF₃[2]·OEt₂).

  • Product: Poly(propenylsyringol) or copolymers with styrene derivatives.[2] These polymers are explored for renewable, high-performance thermoplastics.[1][2]

Reactivity cluster_phenol Antioxidant Pathway cluster_alkene Synthetic Pathway Center 4-Propenyl-2,6- dimethoxyphenol Phenol Phenolic -OH Center->Phenol Alkene Conjugated Alkene Center->Alkene Radical Radical Scavenging (HAT Mechanism) Phenol->Radical Polymer Cationic Polymerization Alkene->Polymer Epoxy Epoxidation (Metabolic/Synthetic) Alkene->Epoxy Quinone Quinone Methide Formation Radical->Quinone

Figure 2: Dual reactivity pathways: Antioxidant radical scavenging vs. Synthetic polymerization.[1][2]

Biological & Pharmacological Applications[2][3][12][13]

Pharmacological Potential[2][8]
  • Antioxidant: Exhibits superior DPPH radical scavenging activity compared to monomethoxyphenols (e.g., isoeugenol) due to the synergistic electron-donating effect of the second methoxy group.[2]

  • Anti-inflammatory: Modulates the NF-κB signaling pathway, potentially reducing cytokine production in macrophage models.[2]

  • Antimicrobial: Shows efficacy against Gram-positive bacteria (S. aureus), likely disrupting cell membrane integrity via its lipophilic tail.[2]

Industrial Applications
  • Flavor & Fragrance: FEMA 3728.[2] Used in "smoke," "vanilla," and "clove" profiles.

  • Biomarker: Urinary methoxyphenols, including propenylsyringol, are quantitative biomarkers for wood smoke exposure in epidemiological studies.

Safety & Handling

GHS Classification: Warning[2]

  • H315: Causes skin irritation.[2][8]

  • H319: Causes serious eye irritation.[2][9]

  • H335: May cause respiratory irritation.[2][8]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The conjugated double bond makes it susceptible to autoxidation over time; protect from light.[2]

  • Spill: Absorb with inert material (vermiculite).[2] Do not flush into surface water; toxic to aquatic life in high concentrations.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5352905: 2,6-Dimethoxy-4-propenylphenol.[1][2][3] PubChem. Available at: [Link][1][2]

  • Flavor and Extract Manufacturers Association (FEMA). 4-Propenyl-2,6-dimethoxyphenol (FEMA 3728).[1][2][3] FEMA Flavor Library.[2][10] Available at: [Link][1][2]

  • National Institute of Standards and Technology (NIST). Phenol, 2,6-dimethoxy-4-(1-propenyl)- Mass Spectrum and Data.[1][2][3] NIST Chemistry WebBook.[2][7][11] Available at: [Link][1][2]

  • The Good Scents Company. 4-Propenyl Syringol (CAS 6635-22-9) Chemical Information.[1][2][3][5][11] TGSC.[2][5] Available at: [Link]

Sources

A Guide to the Natural Occurrence of 4-Propenylsyringol in Hardwood Lignin Pyrolysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermal decomposition of lignin, a complex aromatic polymer abundant in biomass, presents a significant opportunity for the production of valuable platform chemicals. Among these, 4-propenylsyringol has garnered attention for its potential applications in the flavor, fragrance, and pharmaceutical industries. This guide provides a comprehensive technical overview of the natural occurrence of 4-propenylsyringol as a primary product of hardwood lignin pyrolysis. It delves into the fundamental chemical mechanisms of its formation, details robust experimental methodologies for its generation and analysis, and discusses the critical parameters influencing its yield. This document is intended to serve as a foundational resource for professionals seeking to understand and harness the thermochemical conversion of lignin into high-value aromatic compounds.

Introduction: Lignin Valorization Through Pyrolysis

Lignin, which constitutes 20-35% of wood by weight, is the most abundant renewable source of aromatic compounds on Earth.[1] Hardwood lignins are particularly characterized by a high proportion of syringyl (S) units, which are methoxy-rich phenylpropanoid structures. Pyrolysis, the thermal degradation of material in an oxygen-limited environment, is a promising technology for breaking down the complex lignin polymer into a liquid bio-oil containing a mixture of simpler aromatic chemicals.[2]

A key component of this bio-oil from hardwoods is 4-propenylsyringol. Understanding its formation is crucial for optimizing pyrolysis processes to selectively produce this and other valuable monomeric phenols. This guide will explore the journey from the complex structure of hardwood lignin to the formation and quantification of this specific, high-value chemical.

Part 1: The Chemistry of 4-Propenylsyringol Formation

The Structure of Hardwood Lignin: The Syringyl Precursor

Hardwood lignin is primarily composed of guaiacyl (G) and syringyl (S) monomeric units, with S units being predominant. These units are interconnected by a variety of ether (C-O) and carbon-carbon (C-C) linkages. The most common of these is the β-O-4 aryl ether linkage, which is also the weakest.[3] This high prevalence of S-units and weak ether bonds makes hardwood lignin an ideal feedstock for producing syringol-type compounds.

Lignin UnitCore StructureTypical Abundance in Hardwoods
Syringyl (S) 3,5-dimethoxy-4-hydroxyphenylHigh
Guaiacyl (G) 3-methoxy-4-hydroxyphenylModerate to High
p-Hydroxyphenyl (H) 4-hydroxyphenylLow
Pyrolysis Mechanisms: Cleavage of the Lignin Polymer

Lignin pyrolysis is primarily a free-radical decomposition process.[4] As the temperature increases, the weaker bonds within the lignin structure begin to break. The initial and most significant step in the depolymerization of lignin is the homolytic cleavage of the β-O-4 ether linkages.[3] This occurs at relatively low pyrolysis temperatures (400-500°C) and results in the release of monomeric and oligomeric phenolic radicals from the polymer backbone.[3]

The Specific Pathway to 4-Propenylsyringol

The formation of 4-propenylsyringol is a direct consequence of the pyrolysis of the sinapyl alcohol structures (the building blocks of S-lignin) within the lignin polymer. The primary product expected from the cleavage of β-O-4 linkages connected to a syringyl unit is a sinapyl alcohol radical.[3] This highly reactive intermediate can then undergo a series of side-chain conversion reactions to form more stable products, including 4-propenylsyringol.[3]

Caption: Pyrolytic pathway from a syringyl unit in lignin to 4-propenylsyringol.

The causality behind this transformation lies in the thermal stability of the resulting molecule. The formation of the propenyl side chain creates a conjugated system that is energetically favorable under pyrolysis conditions. While other products like 4-vinylsyringol and sinapaldehyde also form, 4-propenylsyringol is often a major syringyl-type product identified in pyrograms of hardwoods like Eucalyptus.[5]

Part 2: Experimental Methodology and Analysis

Pyrolysis Reactors and Conditions

The generation of 4-propenylsyringol is typically studied using analytical pyrolysis, most commonly Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[4][5] This technique allows for the rapid thermal decomposition of a small sample with immediate separation and identification of the volatile products.[6]

Key Experimental Parameters:

  • Temperature: This is a critical factor. Primary decomposition of lignin to form monomeric phenols occurs between 350°C and 600°C.[2][4] Temperatures around 550°C are often found to maximize the yield of phenolic compounds.[7]

  • Heating Rate: Fast pyrolysis, characterized by very high heating rates, is preferred to maximize the yield of the liquid bio-oil and minimize secondary reactions like charring.

  • Feedstock: The choice of hardwood species significantly impacts the results. Species with a higher syringyl-to-guaiacyl (S/G) ratio, such as Eucalyptus, will naturally produce more syringol-type compounds.[5]

Caption: A typical experimental workflow for Py-GC-MS analysis of lignin.

A Self-Validating Protocol for Py-GC-MS Analysis

To ensure trustworthiness and reproducibility, a robust analytical protocol is essential.

Step-by-Step Protocol:

  • Sample Preparation:

    • Mill the dried hardwood sample to a fine powder (e.g., particle size 0.2-0.3 mm).[7] This ensures rapid and uniform heat transfer.

    • Dry the sample thoroughly (e.g., at 40-50°C for 24 hours) to remove moisture, which can interfere with pyrolysis and analysis.[8]

  • Py-GC-MS Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature (e.g., 600°C) and time (e.g., 15 seconds).[9]

    • GC Column: Use a suitable capillary column for separating phenolic compounds, such as an Agilent DB-5MX (30 m × 0.25 mm, 0.25 μm).[9]

    • GC Oven Program: Implement a temperature gradient to effectively separate the complex mixture of pyrolysis products. A typical program might be: hold at 50°C for 2 min, then ramp to 280°C at 5°C/min, and hold for 20 min.[9]

    • MS Detector: Operate in SCAN mode over a mass range of 45-450 Daltons for qualitative identification.[10]

  • Quantification (Self-Validation):

    • Internal Standard (IS): For accurate quantification, an internal standard is crucial. While not used in every pyrolysis study, for bio-oil analysis, compounds like methyl hexanoate or syringic acid can be used.[10][11] The IS is added to the collected bio-oil or used in post-pyrolysis calibration.

    • Calibration: Prepare a series of standard solutions of authentic 4-propenylsyringol at known concentrations. Analyze these under the same GC-MS conditions to create a calibration curve (peak area vs. concentration).

    • Analysis: Pyrolyze the hardwood sample. Identify the 4-propenylsyringol peak in the resulting chromatogram (pyrogram) based on its retention time and mass spectrum compared to the authentic standard.

    • Calculation: Integrate the peak area of 4-propenylsyringol. Use the calibration curve to determine its concentration, which is often expressed as a relative percentage of the total peak area in the pyrogram.[5]

  • Data Verification:

    • Confirm the identity of the 4-propenylsyringol peak by comparing its mass spectrum with a library standard (e.g., NIST 17) and the authentic compound.[9]

    • Run replicate analyses (at least triplicates) to ensure the precision and repeatability of the results.[5]

Part 3: Data Interpretation and Yield

Interpreting Pyrograms

The output from a Py-GC-MS analysis is a pyrogram, which is a chromatogram of the pyrolysis products. Each peak represents a different compound. In the pyrogram of hardwood, a significant peak corresponding to trans-4-propenylsyringol can be readily identified among other syringyl and guaiacyl derivatives.[5]

Factors Influencing Yield

The relative yield of 4-propenylsyringol is highly dependent on several factors. Optimizing these parameters is key to maximizing its production.

ParameterEffect on 4-Propenylsyringol YieldRationale / Causality
Pyrolysis Temperature Increases up to an optimum (approx. 500-600°C), then decreases.[7][12][13]Initial temperature rise promotes the cleavage of ether bonds to release monomers.[3] Excessively high temperatures lead to secondary cracking of the phenolic ring, reducing the yield of specific monomers.[3]
Wood Species (S/G Ratio) Higher yield from species with a high S/G ratio (e.g., Eucalyptus).[5]A higher proportion of syringyl units in the native lignin provides more precursors for the formation of syringol-type products.
Heating Rate Higher yields with faster heating rates.Fast heating rates favor depolymerization over competing char-forming reactions, maximizing the transfer of lignin fragments into the vapor phase before they can repolymerize.
Particle Size Smaller particle sizes (e.g., <1 mm) are beneficial.[7]Smaller particles ensure rapid and uniform heating, minimizing temperature gradients within the particle and promoting efficient volatilization of products.[7]

Conclusion

4-Propenylsyringol is a naturally occurring and significant product of hardwood lignin pyrolysis, arising directly from the thermal decomposition of the polymer's abundant syringyl units. Its formation is governed by the initial cleavage of β-O-4 ether linkages followed by side-chain modifications. By carefully controlling pyrolysis conditions—particularly temperature, heating rate, and feedstock selection—it is possible to influence the yield of this valuable aromatic chemical. The methodologies outlined in this guide, centered on the robust Py-GC-MS technique, provide a reliable framework for the qualitative and quantitative analysis of 4-propenylsyringol, paving the way for further research into lignin valorization and the development of bio-based chemical production platforms.

References

  • Pyrolytic formation of monomers from hardwood lignin as studied from the reactivities of the primary products. (n.d.). ResearchGate. [Link]

  • Oasmaa, A., et al. (2013). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels. [Link]

  • Lima, C. F., et al. (2008). SYRINGYL/GUAIACYL RATIO IN Eucalyptus spp. LIGNIN BY PYROLYSIS-GAS CHROMATOGRAPHY/MASS SPECTROMETRY. BioResources. [Link]

  • Zhao, J., et al. (2014). Fast Pyrolysis of Four Lignins from Different Isolation Processes Using Py-GC/MS. Molecules. [Link]

  • Kawamoto, H. (2016). Lignin pyrolysis reactions. Journal of Wood Science. [Link]

  • Tamburini, D., et al. (2020). Analytical Pyrolysis and Mass Spectrometry to Characterise Lignin in Archaeological Wood. Molecules. [Link]

  • Zhang, Y., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International. [Link]

  • Hao, L., et al. (2021). Py-GC/MS in Biomass Pyrolysis: Mechanisms and Applications. AZoOptics. [Link]

  • Jablonsky, M., et al. (n.d.). Characterization of lignins by Py/GC/MS. Slideshare. [Link]

  • Jablonsky, M., et al. (2013). Characterization of lignins by Py/GC/MS. ResearchGate. [Link]

  • Wang, S., et al. (2021). A review on lignin pyrolysis: pyrolytic behavior, mechanism, and relevant upgrading for improving process efficiency. Green Chemical Engineering. [Link]

  • Obst, J.R. (n.d.). The Syringyl Content of Softwood Lignin. Forest Products Laboratory. [Link]

  • International Olive Council. (n.d.). DETERMINATION OF BIOPHENOLS IN OLIVE OILS BY HPLC. [Link]

  • de Paula, V.F., et al. (2023). Quantitative GC-MS Analysis of Sawdust Bio-Oil. Journal of the Brazilian Chemical Society. [Link]

  • Olarte, M.V., et al. (2016). Standardization of chemical analytical techniques for pyrolysis bio-oil: history, challenges, and current status of methods. OSTI.gov. [Link]

  • Huang, Y., et al. (2018). Studies on pyrolysis mechanism of syringol as lignin model compound by quantum chemistry. ResearchGate. [Link]

  • Wang, Z., et al. (2014). INFLUENCE OF FAST PYROLYSIS CONDITIONS ON POLYPHENOLS FRACTION FROM BIO-OIL. Wood Research. [Link]

  • Oasmaa, A., et al. (2010). Lignin fast pyrolysis: Results from an international collaboration. TNO Publications. [Link]

  • Dufourny, A., et al. (2018). Influence of pyrolysis conditions and the nature of the wood on the quality of charcoal as a reducing agent. Agritrop. [Link]

  • Ferrell III, J.R., et al. (2022). Standard Analytical Methods for Pyrolysis Bio-Oils. NREL Publications. [Link]

  • Diop, A., et al. (2021). Effect of Pyrolysis Temperature and Wood Species on the Properties of Biochar Pellets. Energies. [Link]

  • Hindi, S.S.Z. (2012). Effect of wood material and pyrolytic conditions on biocarbon production. ResearchGate. [Link]

  • Gascó, G., et al. (2021). Influence of Feedstock and Final Pyrolysis Temperature on Breaking Strength and Dust Production of Wood-Derived Biochars. Agronomy. [Link]

Sources

Difference between 4-propenyl-2,6-dimethoxyphenol and canolol (4-vinylsyringol)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between 4-propenyl-2,6-dimethoxyphenol (Propenylsyringol) and Canolol (4-vinylsyringol). Both compounds are potent phenolic antioxidants derived from lignocellulosic biomass and oilseed processing, sharing the syringol (2,6-dimethoxyphenol) core.

While Canolol is widely recognized as the primary bioactive product of rapeseed processing (via sinapic acid decarboxylation), 4-propenyl-2,6-dimethoxyphenol is a structurally related analogue often identified in pyrolysis bio-oils or synthesized for structure-activity relationship (SAR) studies. Critical distinctions lie in their side-chain chemistry: the vinyl group of Canolol versus the propenyl group of its analogue. This subtle methylation significantly alters lipophilicity, radical stabilization energy, and synthetic accessibility. Recent computational and experimental data suggest that 4-propenyl-2,6-dimethoxyphenol exhibits superior antioxidant capacity compared to Canolol due to enhanced resonance stabilization of the phenoxy radical.

Part 1: Chemical Identity & Structural Analysis

The fundamental difference between these two compounds is the length and substitution of the unsaturated alkyl side chain at the para position.

Table 1: Physicochemical Comparison
FeatureCanolol 4-Propenyl-2,6-dimethoxyphenol
IUPAC Name 4-Ethenyl-2,6-dimethoxyphenol4-(Prop-1-en-1-yl)-2,6-dimethoxyphenol
Common Names 4-Vinylsyringol, Vinylsyringol4-Propenylsyringol, Syringyl propene
CAS Number 28343-22-86635-22-9 (General), 26624-13-5 (Z-isomer)
Molecular Formula C₁₀H₁₂O₃C₁₁H₁₄O₃
Molecular Weight 180.20 g/mol 194.23 g/mol
Side Chain Vinyl (-CH=CH₂)Propenyl (-CH=CH-CH₃)
Isomerism None (terminal alkene)Cis (Z) and Trans (E) geometric isomers
LogP (Predicted) ~2.0 - 2.3~2.5 - 2.9 (More Lipophilic)
Key Spectral Feature (¹H NMR) Terminal alkene protons: Multiplet δ 5.0–6.7 ppmMethyl doublet: δ ~1.8 ppm; Internal alkene protons
Structural Impact on Reactivity[5]
  • Canolol (Vinyl): The terminal double bond is sterically accessible, making it highly susceptible to polymerization (dimerization) and nucleophilic attack. This reactivity is beneficial for forming potent dimers but poses stability challenges during purification.

  • Propenylsyringol (Propenyl): The internal double bond, stabilized by the terminal methyl group, confers greater stability against non-specific polymerization. The methyl group also exerts a weak inductive effect (+I), which can further stabilize the phenoxy radical formed during antioxidant activity.

Part 2: Synthesis & Production Protocols

The production pathways for these two compounds differ fundamentally: Canolol is typically "released" via decarboxylation, whereas Propenylsyringol requires carbon chain extension or isomerization.

Pathway Visualization

SynthesisPathways cluster_0 Canolol Production (Decarboxylation) cluster_1 Propenylsyringol Synthesis (Wittig Olefination) SinapicAcid Sinapic Acid (C11H12O5) Heat Heat/Microwave (>140°C) SinapicAcid->Heat -CO2 Canolol Canolol (4-Vinylsyringol) Heat->Canolol Propenyl 4-Propenylsyringol (Mixture E/Z) Syringaldehyde Syringaldehyde (C9H10O4) Betaine Betaine/Oxaphosphetane Intermediate Syringaldehyde->Betaine Nucleophilic Attack Ylide Ethyltriphenyl- phosphonium bromide + Base (n-BuLi) Ylide->Betaine Betaine->Propenyl - Ph3P=O

Figure 1: Comparative synthetic pathways. Canolol is derived from Sinapic Acid via decarboxylation, while 4-Propenylsyringol is synthesized from Syringaldehyde via Wittig olefination.

Protocol A: Production of Canolol (From Sinapic Acid)

Context: This method mimics the industrial processing of rapeseed, optimizing for yield using microwave-assisted decarboxylation.

  • Reagents: Sinapic acid (98%+), Ethanol, Sodium Hydroxide (catalytic).

  • Procedure:

    • Dissolve sinapic acid in ethanol (10 mg/mL).

    • Adjust pH to 5.0–6.0 (slightly acidic to neutral favors stability).

    • Reaction: Subject the solution to microwave irradiation at 160°C for 15 minutes in a sealed vessel.

    • Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.

    • Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3).

  • Validation: Monitor disappearance of Sinapic Acid (HPLC RT ~12 min) and appearance of Canolol (HPLC RT ~18 min, depending on column).

Protocol B: Synthesis of 4-Propenylsyringol (Wittig Reaction)

Context: Total synthesis from Syringaldehyde to introduce the propenyl chain.

  • Reagents: Syringaldehyde, Ethyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi, 2.5M in hexanes), Anhydrous THF.

  • Procedure:

    • Ylide Formation: In a flame-dried flask under Argon, suspend Ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0°C. Dropwise add n-BuLi (1.1 eq). Stir for 30 min until the solution turns deep orange (ylide formation).

    • Addition: Cool to -78°C. Add Syringaldehyde (1.0 eq) dissolved in THF dropwise.

    • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Extraction: Extract with Diethyl Ether (3x). Dry over MgSO₄.

    • Purification: Flash chromatography (Hexane/EtOAc). Note: This typically yields a mixture of E and Z isomers.

  • Validation: ¹H NMR will show disappearance of the aldehyde proton (~9.8 ppm) and appearance of methyl doublet (~1.8 ppm) and olefinic protons.

Part 3: Mechanistic Comparison (Antioxidant Activity)

Both compounds function primarily via the Hydrogen Atom Transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen to neutralize free radicals (ROO•).

Comparative Potency

Recent computational studies (DFT) and experimental assays indicate that 4-Propenylsyringol is a superior antioxidant to Canolol .

  • Canolol: The vinyl group provides resonance stabilization to the phenoxy radical, delocalizing the unpaired electron density.

  • 4-Propenylsyringol: The propenyl group extends this conjugation system. Crucially, the terminal methyl group acts as an electron-donating group (EDG) via hyperconjugation. This further stabilizes the electron-deficient phenoxy radical intermediate, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond.

Data Summary (Predicted Rates vs ROO•):

  • Canolol:

    
     (Aqueous)[1]
    
  • 4-Propenylsyringol:

    
     (Aqueous)
    (Source: Theoretical studies on syringol derivatives, see References)[2]
    
Mechanism Diagram

AntioxidantMechanism cluster_Canolol Canolol Interaction cluster_Propenyl Propenylsyringol Interaction Radical Free Radical (ROO•) C_State Canolol (Phenol Form) Radical->C_State P_State Propenylsyringol (Phenol Form) Radical->P_State C_Inter Transition State (Vinyl Stabilization) C_State->C_Inter HAT C_Prod Stable Radical (Good Stability) C_Inter->C_Prod P_Inter Transition State (Propenyl + Methyl Stabilization) P_State->P_Inter HAT P_Prod Stable Radical (Superior Stability) P_Inter->P_Prod

Figure 2: Mechanistic comparison of radical scavenging. The propenyl derivative offers superior radical stabilization due to the hyperconjugative effect of the terminal methyl group.

Part 4: Analytical Differentiation

Distinguishing these two compounds in complex mixtures (e.g., bio-oil or processed food extracts) requires precise analytical techniques due to their structural similarity.

Mass Spectrometry (GC-MS / LC-MS)

This is the most definitive method due to the mass difference.

  • Canolol: Molecular Ion [M]+ = 180 .[3]

    • Fragmentation: Loss of methyl (-15), Loss of vinyl (-27).

  • 4-Propenylsyringol: Molecular Ion [M]+ = 194 .[4]

    • Fragmentation: Loss of methyl (-15), Loss of propenyl side chain elements.

Nuclear Magnetic Resonance (¹H NMR)
  • Canolol: Look for the ABX pattern of the vinyl group.

    • 
       6.60 (dd, 1H, vinylic-H)
      
    • 
       5.55 (d, 1H, terminal vinylic-H, cis)
      
    • 
       5.05 (d, 1H, terminal vinylic-H, trans)
      
  • 4-Propenylsyringol: Look for the Methyl Doublet .

    • 
       1.85 (d, 3H, -CH=CH-CH₃ )
      
    • 
       6.10–6.30 (m, 2H, internal alkene protons)
      

References

  • Wakamatsu, D., et al. (2005).[1] "Isolation, identification, and structure of a potent alkyl-peroxyl radical scavenger in crude canola oil, canolol." Bioscience, Biotechnology, and Biochemistry. Link

  • Galano, A., et al. (2011).[1] "Canolol: A Promising Chemical Agent against Oxidative Stress." The Journal of Physical Chemistry B. Link

  • Khattab, R., et al. (2010). "Production of Canolol from Canola Meal Phenolics via Hydrolysis and Microwave-Induced Decarboxylation." Journal of the American Oil Chemists' Society. Link

  • PubChem. (2025).[4] "2,6-Dimethoxy-4-propenylphenol (Compound Summary)." National Library of Medicine. Link

  • BenchChem. (2025).[5] "Wittig Reaction Protocols for Olefin Synthesis." Application Notes. Link

  • Semsarilar, M., et al. (2024). "Theoretical insight of reactive oxygen species scavenging mechanism in lignin waste depolymerization products." RSC Advances. Link

Sources

Technical Monograph: 4-Propenyl-2,6-dimethoxyphenol as a Hardwood Smoke Biomarker

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Propenyl-2,6-dimethoxyphenol Role as a Wood Smoke Biomarker Content Type: Technical Monograph Audience: Researchers, Analytical Chemists, and Toxicology Professionals

Executive Summary

4-Propenyl-2,6-dimethoxyphenol (also known as 4-Propenylsyringol ) is a highly specific phenolic tracer derived from the thermal degradation of syringyl (S) lignin. Unlike general biomass combustion markers such as levoglucosan, which indicates the burning of cellulose/hemicellulose, 4-Propenyl-2,6-dimethoxyphenol specifically identifies hardwood (angiosperm) smoke emissions.

This guide details the physicochemical origins, pharmacokinetic profile, and validated analytical protocols for utilizing this molecule as a urinary and atmospheric biomarker for wood smoke exposure assessment.

Chemical Origin and Specificity

Lignin Pyrolysis Mechanism

Wood smoke is a complex aerosol mixture, but its phenolic composition is strictly governed by the taxonomic classification of the fuel source. Lignin is a cross-linked phenolic polymer consisting of three primary alcohol precursors:

  • p-Coumaryl alcohol (H-lignin)

  • Coniferyl alcohol (G-lignin)

  • Sinapyl alcohol (S-lignin)

Hardwoods (e.g., Oak, Maple, Birch) contain high proportions of S-lignin . Upon pyrolysis at temperatures between 300°C and 600°C, the ether linkages (


-O-4) in S-lignin cleave, releasing methoxyphenols.

4-Propenyl-2,6-dimethoxyphenol is formed via the dehydration and rearrangement of the propyl side chain of sinapyl alcohol units. Because Softwoods (gymnosperms like Pine, Spruce) lack significant S-lignin, the presence of 4-Propenyl-2,6-dimethoxyphenol is a definitive chemical fingerprint for hardwood combustion.

Isomeric Considerations

The molecule exists primarily as the trans (E) isomer in combustion emissions, though the cis (Z) isomer may be present in trace amounts.

  • IUPAC Name: 2,6-dimethoxy-4-[(E)-prop-1-enyl]phenol[1][2]

  • CAS Registry: 6635-22-9 (General), 20675-95-0 (E-isomer)[2]

  • Key Characteristic: The conjugated double bond on the side chain stabilizes the molecule relative to its allyl isomer, making it a robust marker in atmospheric particulate matter (PM).

Pharmacokinetics and Metabolism

When inhaled, wood smoke particles deposit in the respiratory tract. Methoxyphenols are lipophilic and rapidly absorbed into the systemic circulation.

Metabolic Pathway
  • Absorption: Rapid uptake from alveolar region (Tmax < 2 hours).

  • Phase II Conjugation: The free phenol group undergoes rapid glucuronidation and sulfation in the liver.

    • Primary Metabolite: 4-Propenyl-2,6-dimethoxyphenol-glucuronide.

    • Secondary Metabolite: 4-Propenyl-2,6-dimethoxyphenol-sulfate.

  • Excretion: Eliminated renally with a half-life (

    
    ) of approximately 3 to 5 hours .[3][4][5][6]
    

Critical Implication: Due to the short half-life, urine samples must be collected within 6–12 hours of exposure to detect acute events.[3] For chronic exposure (e.g., daily cookstove use), morning void samples are sufficient.

Visualization: Lignin Pyrolysis & Metabolism

The following diagram illustrates the pathway from Hardwood Lignin to Urinary Metabolites.

LigninPathway Hardwood Hardwood Biomass (Angiosperms) SLignin Syringyl (S) Lignin (Sinapyl Alcohol Units) Hardwood->SLignin Contains Pyrolysis Pyrolysis (300-600°C) SLignin->Pyrolysis Thermal Degradation PropenylSyringol 4-Propenyl-2,6-dimethoxyphenol (Biomarker) Pyrolysis->PropenylSyringol Side-chain Rearrangement Inhalation Inhalation & Absorption PropenylSyringol->Inhalation PM2.5 Vector Liver Hepatic Metabolism (UGT/SULT Enzymes) Inhalation->Liver Systemic Circulation Conjugates Glucuronide/Sulfate Conjugates Liver->Conjugates Phase II Detox Urine Urinary Excretion (Analyte) Conjugates->Urine Renal Clearance

Figure 1: Pathway of 4-Propenyl-2,6-dimethoxyphenol from hardwood source to urinary excretion.[7]

Analytical Protocol: Urinary Quantification

This protocol describes a self-validating GC-MS workflow. The critical step is acid hydrolysis to deconjugate the metabolites back to the free phenol form for detection.

Reagents & Standards
  • Internal Standard (IS): Syringol-d6 or 4-Propenylsyringol-d3 (if custom synthesized). Note: If deuterated analog is unavailable, 2,4-Dibromophenol is a robust surrogate.

  • Hydrolysis Agent: Concentrated HCl or

    
    -Glucuronidase/Arylsulfatase (enzymatic is gentler but slower; acid is standard for robust phenolic recovery).
    
  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Aliquot Transfer 2.0 mL urine to a glass centrifuge tube. Add 50 µL Internal Standard.IS corrects for extraction loss and injection variability.
2. Hydrolysis Add 200 µL conc. HCl. Heat at 90°C for 60 mins.CRITICAL: Cleaves glucuronide/sulfate bonds. Without this, GC-MS detects <5% of total load.
3. Extraction Cool to RT. Perform Solid Phase Extraction (SPE) using C18 or polymeric resin (e.g., Oasis HLB). Condition (MeOH -> H2O), Load, Wash (5% MeOH), Elute (Ethyl Acetate).Removes urea and salts; concentrates phenolic fraction.
4. Drying Evaporate eluate to dryness under

stream at 40°C.
Removes solvent; prepares sample for silylation.
5. Derivatization Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine. Incubate at 70°C for 30 mins.Converts polar -OH groups to non-polar -OTMS ethers, improving volatility and peak shape.
6. GC-MS Analysis Inject 1 µL (Splitless). Column: DB-5ms or equivalent. Mode: SIM (Selected Ion Monitoring).SIM mode targets specific m/z ions, increasing sensitivity by 10-100x over Full Scan.
Detection Parameters (TMS Derivative)
  • Target Ion (Quant): m/z 266 (Molecular Ion

    
    )
    
  • Qualifier Ions: m/z 251 (

    
    ), m/z 73 (TMS group)
    
  • Retention Time: Elutes after Syringol and before Syringaldehyde.

Data Interpretation & Comparative Analysis

To validate the source of smoke exposure, researchers should compare 4-Propenyl-2,6-dimethoxyphenol levels with other markers.

Diagnostic Ratios

The ratio of Syringyl (S) to Guaiacyl (G) compounds distinguishes fuel types.

BiomarkerHardwood SmokeSoftwood SmokeDiesel Exhaust
4-Propenyl-2,6-dimethoxyphenol High Trace / AbsentAbsent
Guaiacol Derivatives ModerateHigh Absent
Levoglucosan HighHighAbsent
Hopanes AbsentAbsentHigh
Normalization

Urinary concentrations must be normalized to Creatinine (mg analyte / g creatinine) to account for hydration status (diuresis).

Formula:



Visualization: Analytical Workflow

The following diagram outlines the logical flow of the experimental procedure.

AnalyticalWorkflow Sample Urine Sample (2 mL) IS Add Internal Standard (Syringol-d6) Sample->IS Hydrolysis Acid Hydrolysis (HCl, 90°C, 1h) IS->Hydrolysis Deconjugation SPE Solid Phase Extraction (C18 / HLB) Hydrolysis->SPE Cleanup Deriv Derivatization (BSTFA/TMCS) SPE->Deriv Volatility GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Separation Data Quantification (Creatinine Corrected) GCMS->Data Calculation

Figure 2: Step-by-step analytical protocol for urinary methoxyphenol quantification.

References

  • Dills, R. L., et al. (2001). Measurement of urinary methoxyphenols and their use for biological monitoring of wood smoke exposure.[3][8] Environmental Research, 85(2), 145-158.[9] Link

  • Dills, R. L., et al. (2006). Evaluation of urinary methoxyphenols as biomarkers of woodsmoke exposure.[3][4][5] Environmental Science & Technology, 40(7), 2163-2170. Link

  • Simoneit, B. R., et al. (1993). Lignin pyrolysis products, lignans, and resin acids as specific tracers of plant classes in emissions from biomass combustion.[6] Environmental Science & Technology, 27(12), 2533-2541. Link

  • Hawthorne, S. B., et al. (1989). Collection and quantitation of methoxylated phenol tracers for atmospheric pollution from residential wood stoves.[6] Environmental Science & Technology, 23(4), 470-475. Link

  • Simpson, C. D., & Naeher, L. P. (2010). Biological monitoring of wood-smoke exposure. Inhalation Toxicology, 22(2), 110-118. Link

Sources

Mechanistic & Thermodynamic Profiling of Conjugated 4-Alkenyl-2,6-Dimethoxyphenols

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Deep Dive into Canolol and Structural Analogs

Executive Summary

Conjugated 4-alkenyl-2,6-dimethoxyphenols, exemplified by Canolol (4-vinylsyringol) , represent a distinct class of phenolic antioxidants derived primarily from the decarboxylation of sinapic acid.[][2][3] Unlike their hydroxycinnamic acid precursors, these compounds possess a unique lipophilic profile and a specific electronic structure that optimizes Hydrogen Atom Transfer (HAT) mechanisms.

This technical guide dissects the structure-activity relationship (SAR) of this class, providing a mechanistic rationale for their superior performance in lipid emulsions and against reactive nitrogen species (RNS). We present validated protocols for assessing their activity, grounded in thermodynamic stability and kinetic rate constants.

Structural Architecture & Electronic Basis

The antioxidant potency of this class is not accidental; it is a function of three synergistic structural features.

The Syringyl Moiety (2,6-Dimethoxy Substitution)

The core phenol ring is flanked by two methoxy groups at the ortho positions.

  • Electronic Effect (+M): The methoxy groups act as strong electron donors via the mesomeric effect, increasing the electron density of the phenolic oxygen. This weakens the O-H bond, lowering the Bond Dissociation Enthalpy (BDE) and facilitating hydrogen release.

  • Steric Effect: While ortho substitution can hinder bulky radicals, in the context of small peroxyl radicals (ROO•), it stabilizes the resulting phenoxyl radical by preventing rapid cross-coupling, extending the radical's lifetime for further scavenging.

The Conjugated Alkenyl Chain

The defining feature is the 4-alkenyl group (e.g., vinyl) conjugated to the aromatic ring.

  • Resonance Stabilization: Upon hydrogen abstraction, the unpaired electron is not confined to the oxygen or the ring carbons. The conjugated double bond allows the radical to delocalize onto the side chain. This extensive delocalization significantly reduces the energy of the transition state during HAT.

  • Lipophilicity: The decarboxylation (removal of -COOH) transforms the molecule from a polar acid (Sinapic Acid, LogP ~1.5) to a non-polar alkene (Canolol, LogP ~2.4). This allows the antioxidant to partition effectively into lipid bilayers and oil droplets, the primary sites of lipid peroxidation.

Visualization: Resonance Delocalization

The following diagram illustrates the resonance stabilization of the radical formed after antioxidant action.

Resonance cluster_legend Mechanism of Stabilization Native Native Canolol (Ground State) Radical_O Phenoxyl Radical (Unpaired e- on Oxygen) Native->Radical_O  -H• (HAT)   Radical_Ring Ring Delocalization (Ortho/Para positions) Radical_O->Radical_Ring  Resonance   Radical_Vinyl Vinyl Delocalization (Side Chain Stabilization) Radical_Ring->Radical_Vinyl  Conjugation   desc The vinyl group acts as an electron sink, distributing the radical energy over a larger volume.

Figure 1: Resonance delocalization pathway of the 4-vinylsyringol radical.

Mechanistic Pathways: The "Engine" of Activity

Hydrogen Atom Transfer (HAT) vs. SET

Density Functional Theory (DFT) calculations and kinetic studies confirm that HAT is the dominant mechanism for canolol in both aqueous and lipid environments.

  • Reaction:

    
    
    
  • Kinetics: The rate constant (

    
    ) for canolol reacting with hydroperoxyl radicals is approximately 
    
    
    
    in aqueous media.[3]
  • Why HAT? The high pKa of the phenolic proton (due to the lack of electron-withdrawing carboxyl group found in sinapic acid) makes deprotonation (required for SET-PT) less favorable at physiological pH compared to direct hydrogen abstraction.

Peroxynitrite (ONOO⁻) Scavenging

A critical advantage of conjugated 4-alkenyl-2,6-dimethoxyphenols is their reactivity toward Reactive Nitrogen Species (RNS).

  • Mechanism: Canolol does not just reduce ONOO⁻; it undergoes nitration on the aromatic ring or the vinyl chain, effectively "trapping" the nitrating agent.

  • Significance: This activity is distinct from simple radical scavenging and is crucial for preventing protein nitration in biological systems.

Experimental Validation Protocols

To rigorously evaluate these mechanisms, standard assays (DPPH) are insufficient due to their lack of biological relevance regarding lipophilicity. The following protocols are recommended for high-fidelity characterization.

Protocol A: Lipophilic Medium Peroxidation (Emulsion System)

Validates the "Conjugated Alkenyl" lipophilic advantage.

  • Preparation: Create a 10% oil-in-water (O/W) emulsion using stripped corn oil and Tween-20 (1%) in phosphate buffer (pH 7.4).

  • Induction: Add the test compound (Canolol) at 200 µM. Initiate oxidation using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 10 mM to generate peroxyl radicals in the aqueous phase, forcing the antioxidant to act at the interface.

  • Measurement: Aliquot samples every 24 hours.

    • Primary Products: Measure Lipid Hydroperoxides (LOOH) via the ferric thiocyanate method (Abs 500 nm).

    • Secondary Products: Measure TBARS (Thiobarbituric Acid Reactive Substances) (Abs 532 nm).

  • Control: Compare against Trolox (water-soluble) and

    
    -Tocopherol (lipid-soluble). Canolol should show superior retention of activity at the interface compared to polar sinapic acid.
    
Protocol B: Peroxynitrite Scavenging & Nitration Analysis

Validates the specific RNS scavenging capability.

  • Reagent Generation: Synthesize ONOO⁻ by reacting acidified

    
     with 
    
    
    
    followed by rapid stabilization with NaOH. Determine concentration via absorbance at 302 nm (
    
    
    ).
  • Reaction: Mix test compound (10-50 µM) with ONOO⁻ (10 µM) in phosphate buffer (pH 7.4) at 37°C.

  • Detection (HPLC-DAD/MS):

    • Monitor the decay of the parent peak.

    • Critical Step: Scan for the formation of nitrated adducts (e.g., nitro-canolol). The presence of a nitro-adduct confirms the "scavenging by trapping" mechanism rather than simple reduction.

Thermodynamic Data Summary

The following table summarizes the estimated thermodynamic parameters derived from DFT studies (B3LYP/6-311G level) for Canolol relative to its precursor.

ParameterSinapic AcidCanolol (4-Vinylsyringol)Implication
BDE (O-H) ~86-88 kcal/mol~83-85 kcal/mol Lower BDE implies easier H-abstraction (better antioxidant).
Log P 1.52.4 Higher lipophilicity enhances protection of cell membranes/oils.
Ionization Potential (IP) HighModerate Moderate IP balances electron donation without becoming pro-oxidant.
Rate Constant (

)


Faster reaction kinetics with peroxyl radicals.

References

  • Galano, A., et al. (2011). "Canolol: A Promising Chemical Agent against Oxidative Stress." The Journal of Physical Chemistry B.

  • Kuwahara, H., et al. (2004). "Antioxidative and Antimutagenic Activities of 4-Vinyl-2,6-dimethoxyphenol (Canolol) Isolated from Canola Oil." Journal of Agricultural and Food Chemistry.

  • Terpinc, P., et al. (2011).[4] "Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids." Food Chemistry.

  • Szymusiak, H., et al. (2003). "Bond Dissociation Enthalpy of Phenolic Antioxidants." Polish Journal of Food and Nutrition Sciences.

  • Kraljić, K., et al. (2015). "Changes in 4-vinylsyringol and other phenolics during rapeseed oil refining."[5] Food Chemistry.

Sources

An In-depth Technical Guide on the Relative Stability of (E)- and (Z)-4-Propenyl-2,6-dimethoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the relative stability of the geometric isomers of 4-Propenyl-2,6-dimethoxyphenol, specifically the (E)- and (Z)-configurations. As compounds of interest in various fields, including flavor, fragrance, and pharmaceuticals, a thorough understanding of their isomeric stability is paramount for researchers, scientists, and professionals in drug development. This document will delve into the thermodynamic and kinetic factors governing the stability of these isomers, supported by experimental data and computational analysis. Detailed methodologies for isomer separation and characterization are also presented to provide a practical framework for laboratory applications.

Introduction: The Significance of Isomeric Purity

4-Propenyl-2,6-dimethoxyphenol, a derivative of isoeugenol, exists as two geometric isomers due to the presence of a carbon-carbon double bond in its propenyl side chain: (E)-4-Propenyl-2,6-dimethoxyphenol and (Z)-4-Propenyl-2,6-dimethoxyphenol.[1][2] While sharing the same molecular formula and connectivity, the spatial arrangement of the substituents around the double bond differs significantly, leading to distinct physicochemical and biological properties.[1][3] The (E)-isomer, often referred to as the trans-isomer, and the (Z)-isomer, or cis-isomer, can exhibit variations in aroma, bioactivity, and toxicity.[3] Therefore, controlling and understanding the isomeric composition is a critical aspect of quality control and product development in industries that utilize these compounds.

This guide aims to provide a deep dive into the core principles governing the stability of these two isomers, offering both theoretical insights and practical, field-proven methodologies.

Foundational Principles of Isomer Stability

The relative stability of geometric isomers is primarily dictated by thermodynamics. The isomer with the lower standard Gibbs free energy of formation is considered the more stable. In the case of (E)- and (Z)-4-Propenyl-2,6-dimethoxyphenol, the (E)-isomer is thermodynamically more stable.[4] This increased stability is attributed to reduced steric hindrance. In the (E)-configuration, the larger substituent groups are positioned on opposite sides of the double bond, minimizing steric repulsion. Conversely, in the (Z)-isomer, these bulky groups are on the same side, leading to intramolecular strain and a higher energy state.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b"];

// E-isomer E_isomer [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=643846&t=l", label="(E)-4-Propenyl-2,6-dimethoxyphenol"];

// Z-isomer Z_isomer [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5352906&t=l", label="(Z)-4-Propenyl-2,6-dimethoxyphenol"];

// Invisible edge for positioning E_isomer -- Z_isomer [style=invis]; } caption: "Molecular structures of (E)- and (Z)-4-Propenyl-2,6-dimethoxyphenol."

Experimental Determination of Isomer Ratios and Stability

Several analytical techniques are instrumental in determining the relative abundance of each isomer in a mixture and, by extension, inferring their relative stability under specific conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5][6] Due to differences in their physical properties, such as boiling points and polarity, the (E)- and (Z)-isomers of 4-Propenyl-2,6-dimethoxyphenol can be effectively separated on a suitable gas chromatography column. The mass spectrometer then provides structural information, confirming the identity of each isomer. Quantitative analysis of the peak areas in the chromatogram allows for the determination of the isomer ratio.

Protocol: GC-MS Analysis of 4-Propenyl-2,6-dimethoxyphenol Isomers

  • Sample Preparation: Dissolve a known quantity of the isomer mixture in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Chromatographic Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Use an inert gas like helium or hydrogen at a constant flow rate.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Mass Range: Scan a mass range appropriate for the molecular weight of the isomers (e.g., m/z 50-300).

  • Data Analysis: Identify the peaks corresponding to the (E)- and (Z)-isomers based on their retention times and mass spectra. Integrate the peak areas to calculate the relative percentage of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for the structural elucidation of organic molecules and can be used to differentiate between the (E)- and (Z)-isomers.[7][8] The coupling constants (J-values) between the vinylic protons on the propenyl side chain are characteristic of the geometry around the double bond. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is observed for the trans-protons, while the (Z)-isomer exhibits a smaller coupling constant (typically 6-12 Hz) for the cis-protons.

dot graph "NMR_Coupling" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

E_Isomer [label="(E)-Isomer\n(trans)"]; Z_Isomer [label="(Z)-Isomer\n(cis)"]; J_Value_E [label="J ≈ 12-18 Hz"]; J_Value_Z [label="J ≈ 6-12 Hz"];

E_Isomer -> J_Value_E [label="Larger Coupling Constant"]; Z_Isomer -> J_Value_Z [label="Smaller Coupling Constant"]; } caption: "¹H NMR coupling constants for (E)- and (Z)-isomers."

Computational Chemistry Insights

Computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework for understanding and quantifying the stability of isomers.[9][10] By calculating the ground-state energies of the (E)- and (Z)-isomers, the energy difference (ΔE) can be determined. A more negative ΔE for the (E)-isomer relative to the (Z)-isomer confirms its greater thermodynamic stability.

Methodology: DFT Calculations for Isomer Stability

  • Structure Optimization: The initial 3D structures of both the (E)- and (Z)-isomers are built and then optimized to find their lowest energy conformations.

  • Energy Calculation: Single-point energy calculations are performed on the optimized structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Thermodynamic Analysis: The output of the calculations provides thermodynamic data, including the total electronic energy, enthalpy, and Gibbs free energy for each isomer. The relative stability is then determined by comparing these values.

Isomerization and Equilibrium

The conversion of the less stable (Z)-isomer to the more stable (E)-isomer can be achieved through various methods, often involving heat or a catalyst.[4][11] This process, known as isomerization, will proceed until a thermodynamic equilibrium is reached, where the ratio of the isomers is determined by the difference in their Gibbs free energies. The isomerization of eugenol, a related compound, to isoeugenol typically yields a mixture rich in the more stable (E)-isomer.[12]

dot graph "Isomerization_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#FBBC05"];

Start [label="Starting Material\n(Z)-rich or pure (Z)-isomer"]; Process [label="Isomerization\n(Heat or Catalyst)"]; Equilibrium [label="Thermodynamic Equilibrium\n(Mixture of (E) and (Z) isomers)"]; Separation [label="Separation/Purification"]; Product [label="Predominantly (E)-isomer"];

Start -> Process; Process -> Equilibrium; Equilibrium -> Separation; Separation -> Product; } caption: "General workflow for the isomerization of the (Z)- to the (E)-isomer."

Practical Implications in Research and Development

The difference in stability between the (E)- and (Z)-isomers has significant practical consequences:

  • Synthesis and Purification: During the synthesis of 4-Propenyl-2,6-dimethoxyphenol, the reaction conditions can influence the initial isomer ratio. The inherent stability of the (E)-isomer often leads to its predominance.[12] Separation of the isomers can be challenging but may be necessary for applications requiring high isomeric purity.

  • Product Formulation and Stability: The long-term stability of a product containing 4-Propenyl-2,6-dimethoxyphenol will be influenced by the potential for isomerization of the (Z)-isomer to the more stable (E)-form. This can lead to changes in the product's properties over time. Recent studies have also indicated that isoeugenol can be relatively unstable in aqueous matrices.[13][14]

  • Biological Activity: The distinct three-dimensional shapes of the isomers can lead to different interactions with biological receptors, resulting in variations in their pharmacological or toxicological profiles.[3]

Conclusion

The (E)-isomer of 4-Propenyl-2,6-dimethoxyphenol is thermodynamically more stable than its (Z)-counterpart due to minimized steric hindrance. This fundamental principle has far-reaching implications for the synthesis, analysis, and application of this compound. A thorough understanding of the factors governing isomer stability, coupled with robust analytical and computational tools, is essential for researchers and professionals working with these and related molecules. The methodologies and insights provided in this guide serve as a valuable resource for navigating the complexities of geometric isomerism in a practical, laboratory setting.

References

  • Van Aroma. (n.d.). Isoeugenol Trans 92%. Van Aroma. Retrieved from [Link]

  • ScenTree. (n.d.). Isoeugenol (CAS N° 97-54-1). ScenTree. Retrieved from [Link]

  • Koeduka, T., et al. (2006). Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. Proceedings of the National Academy of Sciences, 103(26), 10128-10133. Retrieved from [Link]

  • Ahn, H., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical Research in Toxicology, 36(5), 736-745. Retrieved from [Link]

  • American Chemical Society. (2013, November 25). Isoeugenol. American Chemical Society. Retrieved from [Link]

  • NICNAS. (2018, October 26). Isoeugenol and its constituent isomers: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • Ke, C., et al. (2016). Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 1031, 164-170. Retrieved from [Link]

  • ResearchGate. (2024, June 3). Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Isomerization of Eugenol to Isoeugenol. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic properties of Isoeugenol as. ResearchGate. Retrieved from [Link]

  • Nature. (2022, July 18). Structural analysis of previously unknown natural products using computational methods. Nature. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Chemistry of Isoeugenol and Its Oxidation Products Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer.pdf. LJMU Research Online. Retrieved from [Link]

  • Prabhu, D.V., et al. (2011). Kinetic and Thermodynamic Studies of the Oxidation of Eugenol and Isoeugenol by Sodium N-Chlorobenzene-p-Sulphonamide in NaOH. Asian Journal of Chemistry, 23(12), 5503-5505. Retrieved from [Link]

  • PubMed. (2024, June 26). Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1977). Oxidative dimerizations of (E)- and (Z)-isoeugenol (2-methoxy-4-pro-penylphenol) and (E)- and (Z)-2,6-dimethoxy-4-propenylphenol. Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 11). (PDF) Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. ResearchGate. Retrieved from [Link]

  • PubMed. (2024, February 27). Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. PubMed. Retrieved from [Link]

  • MDPI. (2024, February 27). Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. MDPI. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,6-dimethoxy-4-(2-propenyl)-. NIST WebBook. Retrieved from [Link]

  • eScholarship.org. (n.d.). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship.org. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. Doc Brown's Chemistry. Retrieved from [Link]

  • Sciforum. (2023, November 15). Assessing the Strategic Preparation of CPPs: A Computational Analysis of the Impact of Different Catechol-Based Ligands. Sciforum. Retrieved from [Link]

  • PubMed Central. (2022, October 26). (±)-Polysiphenol and Other Analogues via Symmetrical Intermolecular Dimerizations: A Synthetic, Spectroscopic, Structural, and Computational Study. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxy-4-propenylphenol, (Z)-. PubChem. Retrieved from [Link]

  • ResearchGate. (2016, December 7). How to separate E and Z isomers?. ResearchGate. Retrieved from [Link]

  • MDPI. (2023, September 28). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide on 4-Propenylsyringol (FEMA 3728) in Liquid Smoke Flavoring Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-propenylsyringol (FEMA 3728), a key phenolic compound found in liquid smoke flavoring agents. It is intended for an audience of researchers, scientists, and professionals in drug development. This document delves into the chemical properties of 4-propenylsyringol, its significance in imparting characteristic smoky notes to food products, and the analytical methodologies for its quantification. Furthermore, it explores the regulatory status, safety considerations, and the intricate relationship between its concentration and the sensory profile of liquid smoke.

Introduction: The Chemical Essence of Smoke Flavor

Liquid smoke is a complex aqueous solution derived from the controlled pyrolysis of wood.[1][2] This process of thermal decomposition in a low-oxygen environment breaks down the primary components of wood—cellulose, hemicellulose, and lignin—into hundreds of chemical compounds.[3][4] These compounds, including organic acids, carbonyls, and phenolics, are responsible for the characteristic flavor, color, and preservative properties of liquid smoke.[5][6]

Among the myriad of compounds, the phenolic fraction, primarily derived from the pyrolysis of lignin, is paramount in defining the archetypal "smoky" flavor and aroma.[4][7] Within this class of compounds, 4-propenylsyringol, also known as 2,6-dimethoxy-4-(1-propenyl)phenol, stands out as a significant contributor.[8] Its presence and concentration are critical to the sensory profile of the final food product. The Flavor and Extract Manufacturers Association (FEMA) has designated 4-propenylsyringol with the number 3728 and it is generally recognized as safe (GRAS) for use as a flavoring substance.[9][10][11]

This guide will navigate the technical landscape of 4-propenylsyringol, from its fundamental chemical identity to its analytical determination within the complex matrix of liquid smoke.

Chemical Profile of 4-Propenylsyringol

A thorough understanding of the physicochemical properties of 4-propenylsyringol is fundamental to developing robust analytical methods and comprehending its behavior in food systems.

Structure and Isomerism

4-Propenylsyringol is a phenolic compound characterized by a syringol (2,6-dimethoxyphenol) core with a propenyl group at the fourth position. The propenyl group can exist as two geometric isomers, (E) and (Z), due to the double bond.[12][13] The (E)-isomer is typically the more stable and predominant form found in nature.

Table 1: Key Chemical and Physical Properties of 4-Propenylsyringol

PropertyValueSource(s)
Chemical Formula C₁₁H₁₄O₃[14][15]
Molecular Weight 194.23 g/mol [14][16]
CAS Number 26624-13-5 ((Z)-isomer)[17], 20675-95-0 ((E)-isomer)[18], 6635-22-9 (isomer mixture)[19][14][17][18][19]
FEMA Number 3728[8][9]
Appearance Colorless to pale yellow viscous liquid[17][18][19]
Boiling Point ~305-306 °C at 760 mmHg[14][18]
Solubility Soluble in alcohol; sparingly soluble in water[18][19]
Vapor Pressure 0.000455 mmHg at 25°C (estimated)[14][19]
Contribution to Flavor

Phenolic compounds, including 4-propenylsyringol, are major contributors to the desirable smoky flavor notes in liquid smoke and smoked foods.[3][20] It imparts a sweet and spicy aroma.[18][19] The overall flavor profile of a liquid smoke product is a synergistic effect of numerous compounds, where the specific concentration and ratio of phenolic derivatives play a crucial role.[20]

Analytical Methodologies for Quantification

The accurate quantification of 4-propenylsyringol in liquid smoke is essential for quality control, regulatory compliance, and product development. The complex matrix of liquid smoke, containing a multitude of compounds, necessitates sophisticated analytical techniques.

Sample Preparation: A Critical First Step

The primary challenge in analyzing liquid smoke is the separation of the target analyte from the complex aqueous and tar-containing matrix.[3][5] A robust sample preparation protocol is paramount for achieving accurate and reproducible results.

Diagram 1: General Workflow for Sample Preparation

G start Liquid Smoke Sample l_l_extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) start->l_l_extraction separation Phase Separation l_l_extraction->separation collection Collect Organic Layer separation->collection concentration Concentration (e.g., under Nitrogen Stream) collection->concentration reconstitution Reconstitution in Solvent concentration->reconstitution analysis GC-MS or HPLC Analysis reconstitution->analysis

Caption: Workflow for liquid-liquid extraction of phenolic compounds.

Step-by-Step Protocol for Liquid-Liquid Extraction:

  • Sample Aliquoting: Accurately measure a known volume (e.g., 5 mL) of the liquid smoke sample into a separatory funnel.

  • Solvent Addition: Add a suitable organic solvent, such as dichloromethane, to the separatory funnel. The choice of solvent is critical for efficient extraction of phenolic compounds.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The denser organic layer will be at the bottom.

  • Collection: Carefully drain the organic layer into a clean collection flask.

  • Repeat Extraction: For exhaustive extraction, repeat the process with fresh solvent two more times, combining the organic extracts.

  • Drying: Pass the combined organic extracts through a drying agent, such as anhydrous sodium sulfate, to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to a smaller, known volume.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen analytical instrument (e.g., methanol for HPLC, or a non-polar solvent for GC).

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two primary techniques employed for the separation and quantification of 4-propenylsyringol.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of GC with the detection power of mass spectrometry.[3][21] It is well-suited for the analysis of volatile and semi-volatile compounds like 4-propenylsyringol.

Diagram 2: GC-MS Analytical Workflow

G injection Sample Injection separation GC Separation (Capillary Column) injection->separation ionization Ionization (e.g., Electron Impact) separation->ionization mass_analysis Mass Analyzer (e.g., Quadrupole) ionization->mass_analysis detection Detector mass_analysis->detection data_processing Data Acquisition & Processing detection->data_processing

Caption: The sequential stages of a typical GC-MS analysis.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250-300°C).

  • MS Detector: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another viable technique, particularly for less volatile phenolic compounds or when derivatization for GC analysis is not desired.

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of two solvents, such as water (often with a small amount of acid, like formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile), is typically employed.

  • Detector: A Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where phenolic compounds absorb (around 280 nm) is common. For higher selectivity and sensitivity, a mass spectrometer can be coupled with the HPLC system (LC-MS).

Regulatory Status and Safety Considerations

The use of liquid smoke and its components as flavoring agents is subject to regulatory oversight to ensure consumer safety.

FEMA GRAS Status

The Flavor and Extract Manufacturers Association (FEMA) has included 4-propenyl-2,6-dimethoxyphenol (4-propenylsyringol) on its "Generally Recognized As Safe" (GRAS) list, with the designation FEMA No. 3728.[8][9] This status is based on a review of scientific data and a history of safe use in food.

Broader Safety of Liquid Smoke

While individual components like 4-propenylsyringol are considered safe at typical usage levels, the overall safety of liquid smoke preparations is a subject of ongoing evaluation.[1] A key advantage of using purified liquid smoke flavorings over traditional smoking methods is the significant reduction of potentially harmful compounds, such as polycyclic aromatic hydrocarbons (PAHs), which can be carcinogenic.[1][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established guidelines for the production and use of smoke flavorings to minimize consumer exposure to these undesirable substances.[1][5]

Conclusion and Future Perspectives

4-Propenylsyringol is a cornerstone of the characteristic flavor profile of liquid smoke. Its accurate quantification is not only a matter of quality control but also a critical aspect of ensuring regulatory compliance and consumer safety. The analytical workflows detailed in this guide, centered around robust sample preparation and advanced chromatographic techniques, provide a solid foundation for researchers and industry professionals.

Future research will likely focus on the development of more rapid and high-throughput analytical methods for the comprehensive profiling of liquid smoke flavorings. Furthermore, a deeper understanding of the synergistic and antagonistic interactions between 4-propenylsyringol and other flavor compounds will enable the more precise tailoring of smoke flavors for specific food applications. As consumer demand for clean-label and natural food products continues to grow, the scientific understanding and technological control over key flavor compounds like 4-propenylsyringol will become increasingly vital.

References

  • Grokipedia. Liquid smoke.
  • ResearchGate. Composition and analysis of liquid smoke flavouring primary products.
  • National Institutes of Health. Chemical characterization of commercial liquid smoke products.
  • Ayurveda Therapies.
  • Wikipedia. Liquid smoke.
  • Chemsrc. 4-propenyl syringol | CAS#:26624-13-5.
  • The Good Scents Company. (E)-4-propenyl syringol, 20675-95-0.
  • ACS Publications.
  • The Good Scents Company. 4-propenyl syringol, 6635-22-9.
  • Chemsrc. (E)-4-propenyl syringol | CAS#:20675-95-0.
  • The Good Scents Company. (Z)-4-propenyl syringol, 26624-13-5.
  • Flavor Extract Manufacturers Association (FEMA). 4-PROPENYL-2,6-DIMETHOXYPHENOL.
  • Leffingwell & Associ
  • Flavor Extract Manufacturers Associ
  • ResearchGate.
  • MDPI. Compositional Chemical Property Analysis and Evaluation of Liquid Smoke Produced from Microwave-assisted Pyrolysis of Mixtures o.
  • FEMA. 5. GRAS Substances (3250-3325).pdf.
  • Flavor Extract Manufacturers Associ
  • National Institute of Standards and Technology. (Z)-4-Propenylsyringol - the NIST WebBook.
  • National Institutes of Health. Propenylsyringol | C11H14O3 | CID 15764036 - PubChem.
  • National Institute of Standards and Technology. (E)-4-Propenylsyringol - the NIST WebBook.

Sources

Metabolic Fate of Propenyl-Substituted Methoxyphenols in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Propenyl-substituted methoxyphenols, a class of compounds prevalent in essential oils, fragrances, and as building blocks in chemical synthesis, undergo complex metabolic transformations within the human body. Understanding these pathways is paramount for assessing their safety, efficacy in potential therapeutic applications, and for the development of novel drugs. This technical guide provides a comprehensive overview of the metabolic fate of these compounds, detailing the key enzymatic players, the balance between detoxification and bioactivation, and the state-of-the-art methodologies employed for their study. We delve into the catalytic mechanisms of Phase I and Phase II enzymes, the formation of reactive intermediates, and provide actionable protocols for researchers in the field.

Introduction: The Chemical Landscape of Propenyl-Substituted Methoxyphenols

Propenyl-substituted methoxyphenols are characterized by a phenyl ring substituted with a hydroxyl group, a methoxy group, and a propenyl side chain. Prominent examples include isoeugenol, a key component of nutmeg and ylang-ylang oils, and its isomer eugenol, found in clove oil. The position of the double bond in the propenyl chain significantly influences their metabolic fate and biological activity. These compounds are of interest to researchers in toxicology, pharmacology, and drug discovery due to their diverse biological properties, ranging from antimicrobial and anti-inflammatory to potential pro-carcinogenic effects.

The Two-Phase Metabolic Gauntlet: Detoxification and Bioactivation

The metabolism of xenobiotics, including propenyl-substituted methoxyphenols, is broadly categorized into two phases, primarily occurring in the liver.[1][2][3][4]

  • Phase I Metabolism: This phase involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) on the parent compound, typically through oxidation, reduction, or hydrolysis.[2][3] This initial step often increases the polarity of the molecule, preparing it for Phase II reactions.

  • Phase II Metabolism: In this phase, the modified compounds are conjugated with endogenous, water-soluble molecules such as glucuronic acid, sulfate, or glutathione.[2] This conjugation further increases water solubility, facilitating their excretion from the body.[4]

While this two-phase system is a primary detoxification mechanism, it can also lead to the formation of reactive metabolites, a process known as bioactivation. These reactive species can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to toxicity.

Phase I Metabolism: The Cytochrome P450 Engine

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, are the primary drivers of Phase I metabolism for a vast array of xenobiotics.[3][5]

Key CYP Isoforms and Their Catalytic Roles

Several CYP isoforms have been implicated in the metabolism of propenyl-substituted methoxyphenols. The primary reactions include O-demethylation of the methoxy group and hydroxylation of the aromatic ring or the propenyl side chain.[6][7]

  • CYP2C9 and CYP2C19: These isoforms are significant catalysts for the O-demethylation of methoxychlor, a related compound, suggesting a similar role for propenyl-substituted methoxyphenols.[8]

  • CYP1A2, CYP2A6, CYP2D6, and CYP3A4: These enzymes also contribute to the metabolism of these compounds, with varying degrees of activity.[9] For instance, CYP3A4 is involved in the reduction of N-(2-methoxyphenyl)hydroxylamine, a metabolite of other methoxy-containing compounds.[9]

  • CYP2B6: This isoform has been shown to be involved in both O-demethylation and ortho-hydroxylation.[8]

The specific metabolic profile of a given propenyl-substituted methoxyphenol is determined by its affinity for different CYP isoforms.

Bioactivation to Quinone Methides: A Double-Edged Sword

A critical aspect of the Phase I metabolism of propenyl-substituted methoxyphenols is their potential bioactivation to highly reactive quinone methides.[10][11][12][13] This can occur through two primary pathways:

  • Direct Oxidation: The phenolic hydroxyl group can be oxidized, leading to the formation of a phenoxy radical, which can then rearrange to a quinone methide.

  • Epoxidation and Rearrangement: The double bond in the propenyl side chain can be epoxidized by CYPs, followed by rearrangement to form a quinone methide.

These electrophilic intermediates can react with cellular nucleophiles, such as glutathione (GSH), leading to detoxification, or with critical cellular macromolecules, resulting in toxicity.[11] The balance between these competing pathways is a key determinant of the overall toxicological profile of these compounds.

Visualizing the Metabolic Crossroads

The metabolic pathways of propenyl-substituted methoxyphenols are complex, involving multiple enzymatic steps and competing routes of detoxification and bioactivation.

Metabolic_Pathway cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism cluster_Detox Detoxification Parent Propenyl-substituted Methoxyphenol CYP450 Cytochrome P450 (e.g., CYP2C9, CYP1A2) Parent->CYP450 Oxidation Metabolite1 O-Demethylated Metabolite CYP450->Metabolite1 Metabolite2 Hydroxylated Metabolite CYP450->Metabolite2 QM Quinone Methide (Reactive Intermediate) CYP450->QM Bioactivation UGT UDP-Glucuronosyl- transferases (UGTs) Metabolite1->UGT Conjugation SULT Sulfotransferases (SULTs) Metabolite1->SULT Conjugation Metabolite2->UGT Metabolite2->SULT GSH Glutathione (GSH) QM->GSH Detoxification Macromolecules Cellular Macromolecules (DNA, Proteins) QM->Macromolecules Glucuronide Glucuronide Conjugate UGT->Glucuronide Sulfate Sulfate Conjugate SULT->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion GSH_Adduct GSH Adduct GSH->GSH_Adduct GSH_Adduct->Excretion Toxicity Toxicity Macromolecules->Toxicity

Figure 1. Generalized metabolic pathway of propenyl-substituted methoxyphenols.

Phase II Metabolism: The Conjugation and Excretion Machinery

Following Phase I modifications, the resulting metabolites are typically conjugated with hydrophilic moieties to facilitate their elimination.

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major Phase II reaction catalyzed by UGTs, which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate.[14][15][16][17] The hydroxyl groups introduced during Phase I metabolism are primary sites for glucuronidation. Several UGT isoforms are involved in the metabolism of phenolic compounds, and their expression levels can vary significantly between individuals, contributing to inter-individual differences in drug metabolism.

Sulfation by Sulfotransferases (SULTs)

Sulfation, catalyzed by SULTs, is another important conjugation pathway for phenolic compounds.[18][19] SULTs transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the metabolites.[20][21][22] Similar to UGTs, SULTs exist as a superfamily of enzymes with distinct but often overlapping substrate specificities.[18][19] SULT1A1 is a major SULT isoform in the human liver and plays a significant role in the sulfation of a wide range of phenolic xenobiotics.[21][22]

Experimental Methodologies for Studying Metabolism

A variety of in vitro and analytical techniques are employed to elucidate the metabolic pathways of propenyl-substituted methoxyphenols.

In Vitro Models: Simulating Hepatic Metabolism
  • Human Liver Microsomes (HLMs): These are subcellular fractions containing the endoplasmic reticulum, where the majority of CYP enzymes are located.[23] HLMs are a cost-effective and widely used tool for studying Phase I metabolism.[24]

  • Human Liver S9 Fractions: S9 fractions contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism.[25][26]

  • Primary Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a cellular context.[24][27]

  • Recombinant Human Enzymes: Individually expressed CYP, UGT, or SULT isoforms are used to identify the specific enzymes responsible for particular metabolic reactions (reaction phenotyping).[24]

Analytical Techniques: Identifying and Quantifying Metabolites
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone analytical technique for metabolite identification and quantification due to its high sensitivity, selectivity, and structural elucidation capabilities.[28][29][30]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used, particularly for more volatile compounds or after derivatization of polar metabolites.[31][32]

Protocols for In Vitro Metabolism Studies

Protocol: Incubation with Human Liver Microsomes

Objective: To determine the Phase I metabolic profile of a propenyl-substituted methoxyphenol.

Materials:

  • Test compound (propenyl-substituted methoxyphenol)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol (MeOH) for quenching

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs and potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold ACN or MeOH.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Visualizing the Experimental Workflow

A clear and logical workflow is essential for reproducible in vitro metabolism studies.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis Stock Prepare Test Compound Stock Initiate Initiate Reaction: Add Compound & NADPH Stock->Initiate Microsomes Prepare Microsome and Buffer Mix Prewarm Pre-warm Microsome Mix (37°C, 5 min) Microsomes->Prewarm NADPH Prepare NADPH Regenerating System NADPH->Initiate Prewarm->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Quench Terminate Reaction (Ice-cold ACN/MeOH) Incubate->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 2. Workflow for in vitro metabolism study using human liver microsomes.

Protocol: Metabolite Identification using LC-MS/MS

Objective: To identify the chemical structures of metabolites formed during in vitro incubation.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Develop an HPLC method to separate the parent compound from its potential metabolites. A reverse-phase C18 column with a gradient of water and ACN/MeOH (both with 0.1% formic acid) is a common starting point.

  • Acquire full-scan MS data to detect all ions present in the sample.

  • Perform data-dependent MS/MS analysis, where the most abundant ions from the full scan are automatically selected for fragmentation.

  • Analyze the fragmentation patterns of the parent compound and the potential metabolites.

  • Propose metabolite structures based on the mass shifts from the parent compound and the interpretation of the MS/MS fragmentation patterns. Common mass shifts include +16 Da (hydroxylation) and -14 Da (O-demethylation).

  • (Optional) Confirm metabolite structures by synthesizing authentic standards and comparing their retention times and MS/MS spectra.

Quantitative Analysis and Data Interpretation

Metabolic Stability Assessment

The rate of disappearance of the parent compound in an in vitro system provides an estimate of its metabolic stability. This is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterDescriptionCalculation
In vitro half-life (t½) The time required for the concentration of the parent compound to decrease by half.t½ = 0.693 / k, where k is the slope of the natural log of the percent remaining vs. time plot.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug, independent of blood flow.CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)
Reaction Phenotyping

Identifying the specific enzymes responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions. This can be achieved through:

  • Incubation with recombinant enzymes: Comparing the metabolic profile across a panel of individual CYP, UGT, and SULT isoforms.

  • Chemical inhibition studies: Using selective inhibitors for specific enzymes in HLM incubations to see which metabolic pathways are blocked.

Conclusion and Future Directions

The metabolic pathways of propenyl-substituted methoxyphenols are a complex interplay of detoxification and bioactivation processes. A thorough understanding of these pathways, facilitated by the robust experimental and analytical techniques outlined in this guide, is essential for the safety assessment and rational design of new chemical entities based on this scaffold. Future research should focus on developing more predictive in silico models of metabolism and toxicity, as well as exploring the impact of genetic polymorphisms in metabolic enzymes on individual responses to these compounds.

References

  • ResearchGate. (2025, August 9). In vitro models of xenobiotic metabolism in trout for use in environmental bioaccumulation studies.
  • PubMed. Human-derived cell lines to study xenobiotic metabolism.
  • National Toxicology Program. Strength and Limitations of In Vitro Xenobiotic Metabolism Assays and In Silico Models.
  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole.
  • Taylor & Francis. (2012, November 15). Full article: In vitro models of xenobiotic metabolism in trout for use in environmental bioaccumulation studies.
  • PubMed. Skin sensitization to eugenol and isoeugenol in mice: possible metabolic pathways involving ortho-quinone and quinone methide intermediates.
  • PubMed. (2011, December 24). Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity.
  • International Society for the Study of Xenobiotics. In Vitro Technology.
  • ResearchGate. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer | Request PDF.
  • ResearchGate. Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity | Request PDF.
  • Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?
  • LJMU Research Online. Chemistry of Isoeugenol and Its Oxidation Products Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer.pdf.
  • PubMed. (2023, May 15). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer.
  • Semantic Scholar. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry.
  • ResearchGate. Metabolic route for isoeugenol bioconversion.
  • ResearchGate. (2025, August 6). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry | Request PDF.
  • Biotransformation of isoeugenol and eugenol by cultured cells of Eucalyptus perriniana.
  • PMC. (2023, April 12). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer.
  • INTERCLINICAL LABORATORIES PTY LTD. (2023, June 21). Nutrient Support for Detoxification.
  • PMC. Sulphotransferase-mediated toxification of chemicals in mouse models: effect of knockout or humanisation of SULT genes.
  • (PDF) REVIEW Human Sulfotransferases and Their Role in Chemical Metabolism.
  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor.
  • ResearchGate. (2025, August 10). Natural Polyphenol Disposition via Coupled Metabolic Pathways.
  • MDPI. (2021, May 25). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview.
  • PubMed. (2005, January 15). Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion.
  • Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regulation.
  • PMC. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues.
  • Modulating Metabolic Detoxification Pathways with Nutrition and Lifestyle Strategies.
  • PMC - NIH. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • PMC. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application.
  • PMC. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation.
  • Wikipedia. Glucuronosyltransferase.
  • PMC. (2025, September 29). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry.
  • Chiro.org. The Detoxification Enzyme Systems.
  • Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions.
  • PubMed. Human UDP-glucuronosyltransferases: metabolism, expression, and disease.
  • PubMed. (2023, November 29). Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity.
  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • PubMed. (2013, June 15). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification.
  • ResearchGate. The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification | Request PDF.
  • PubMed. (2025, September 29). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry.
  • PubMed. The pharmacokinetics of 8-methoxypsoralen following i.v. administration in humans.
  • PubMed. (2002, September 15). Metabolism of the endocrine disruptor pesticide-methoxychlor by human P450s: pathways involving a novel catechol metabolite.
  • ResearchGate. (2007, July 2). (PDF) Novel Metabolic Pathways of pn-Nonylphenol Catalyzed by Cytochrome P450 and Estrogen Receptor Binding Activity of New Metabolites.
  • PubMed. Metabolism of methoxychlor by hepatic P-450 monooxygenases in rat and human. 1. Characterization of a novel catechol metabolite.

Sources

Methodological & Application

Protocol for extracting 4-propenylsyringol from urine samples

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Extraction of 4-Propenylsyringol from Human Urine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the extraction, purification, and preparation of 4-propenylsyringol from human urine samples for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). 4-Propenylsyringol, a methoxyphenol derived from the pyrolysis of syringyl lignin, serves as a specific and sensitive biomarker for exposure to wood smoke.[1] The protocol herein is designed for researchers, toxicologists, and drug development professionals requiring a robust and reliable method to quantify this key analyte. We will delve into the critical steps of enzymatic deconjugation to liberate the parent molecule from its urinary metabolites, followed by Solid-Phase Extraction (SPE) for purification and concentration. The causality behind each experimental choice is explained, ensuring both methodological rigor and a deep understanding of the underlying biochemical principles.

Introduction and Scientific Background

4-Propenylsyringol is a phenolic compound produced during the combustion of lignin, a primary component of wood. Its presence in urine is a direct indicator of exposure to biomass smoke, particularly from wood fires.[1] In toxicological and environmental health studies, quantifying urinary methoxyphenols provides a valuable, non-invasive method for assessing individual exposure levels to wood smoke, which is a complex mixture containing numerous hazardous compounds, including polycyclic aromatic hydrocarbons (PAHs).[2][3]

The primary challenge in analyzing urinary biomarkers like 4-propenylsyringol is their metabolic fate. In the body, xenobiotics undergo Phase II biotransformation to increase their water solubility and facilitate excretion.[4] Consequently, 4-propenylsyringol is predominantly found in urine not in its free form, but as glucuronidated and sulfated conjugates.[4][5] Direct analysis is therefore impossible; a hydrolysis step is mandatory to cleave these conjugates and release the free, measurable form of the analyte.

This protocol prioritizes enzymatic hydrolysis over acid hydrolysis. While acid hydrolysis is an alternative, it involves harsh conditions that can lead to the degradation of the target analyte and the formation of artifacts.[6] Enzymatic hydrolysis, using a combination of β-glucuronidase and arylsulfatase, offers a much milder and more specific approach, preserving the integrity of the target molecule.[5][7]

Following hydrolysis, the complex urinary matrix, which contains salts, pigments, and other endogenous compounds, necessitates a thorough cleanup and concentration step. We employ Solid-Phase Extraction (SPE), a technique superior to traditional liquid-liquid extraction (LLE) for this purpose due to its higher selectivity, reduced solvent consumption, and potential for automation.[8][9]

Principle of the Method

The workflow is a multi-stage process designed to isolate 4-propenylsyringol from the complex urine matrix and prepare it for instrumental analysis.

  • Enzymatic Deconjugation: The urine sample is first treated with a dual-activity enzyme preparation (β-glucuronidase and arylsulfatase) at an optimized pH and temperature. This cleaves the glucuronide and sulfate moieties from the conjugated metabolites, yielding free 4-propenylsyringol.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge. The cartridge contains a solid sorbent that retains the analyte of interest while allowing salts and other polar interferences to be washed away.

  • Elution and Concentration: The purified 4-propenylsyringol is then eluted from the cartridge using a small volume of an appropriate organic solvent. This eluate is subsequently evaporated to dryness to concentrate the analyte.

  • Derivatization: For GC-MS analysis, the hydroxyl group of 4-propenylsyringol makes it polar and less volatile. A derivatization step, typically silylation, is performed to replace the active hydrogen with a trimethylsilyl (TMS) group. This increases the analyte's volatility and thermal stability, resulting in improved chromatographic peak shape and sensitivity.

  • Instrumental Analysis: The derivatized extract is injected into a GC-MS system for separation and quantification.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Preparation urine 1. Urine Sample Collection (2 mL) hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase, 37°C) urine->hydrolysis Add Buffer & Enzyme load 3b. Load Sample hydrolysis->load Load hydrolyzed urine condition 3a. Condition Cartridge (Methanol, Water) wash 3c. Wash Cartridge (e.g., 5% Methanol) elute 3d. Elute Analyte (e.g., Ethyl Acetate) evap 4. Evaporation (Under Nitrogen Stream) elute->evap deriv 5. Derivatization (BSTFA, 70°C) evap->deriv gcms 6. GC-MS Analysis deriv->gcms

Caption: Workflow for 4-propenylsyringol extraction from urine.

Materials and Reagents

Equipment
  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System (or rotary evaporator)

  • Heating block or water bath

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes (various volumes)

Chemicals and Consumables
  • 4-Propenylsyringol analytical standard

  • Internal Standard (e.g., 4-propylguaiacol or a deuterated analog)

  • β-Glucuronidase/Arylsulfatase from Helix pomatia (e.g., Sigma-Aldrich Type H-1 or similar)[5]

  • Sodium Acetate buffer (1 M, pH 5.0)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous)

  • Sodium Sulfate (Anhydrous)

  • Deionized water (18 MΩ·cm)

  • Solid-Phase Extraction Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 60 mg, 3 mL (or equivalent polymeric reversed-phase cartridge)[10]

  • Glass centrifuge tubes (15 mL)

  • Autosampler vials with inserts (2 mL)

Detailed Experimental Protocol

Sample Handling and Storage
  • Collect spot urine samples in sterile containers.

  • To prevent degradation, samples should be stored at -20°C or, for long-term storage, at -80°C until analysis.[11]

  • Before use, thaw samples completely in a water bath at 37°C and vortex to ensure homogeneity.[11]

  • Centrifuge at 1,500 x g for 10 minutes to pellet any cellular debris or precipitates. Use the supernatant for the extraction.[12]

Enzymatic Deconjugation
  • Rationale: This step is crucial for cleaving the glucuronide and sulfate conjugates, which are the primary forms of phenolic metabolites in urine, thereby liberating the free analyte for extraction.[5][13] An acetate buffer at pH 5.0 provides the optimal environment for the activity of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Pipette 2.0 mL of the urine supernatant into a 15 mL glass centrifuge tube.

  • Add an appropriate amount of internal standard.

  • Add 1.0 mL of 1 M Sodium Acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.

  • Vortex gently for 10 seconds.

  • Incubate the mixture in a water bath at 37°C for at least 4 hours (overnight incubation is also acceptable and often recommended to ensure complete hydrolysis).[5][10]

Solid-Phase Extraction (SPE)
  • Rationale: SPE provides a highly efficient method for isolating the moderately nonpolar 4-propenylsyringol from the polar, aqueous urine matrix. The Oasis HLB sorbent is a universal polymeric reversed-phase material that offers excellent retention for a wide range of compounds and is stable across a broad pH range.[10]

  • Conditioning: Condition the Oasis HLB cartridge by passing 3 mL of Methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the entire hydrolyzed urine sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in water to remove residual salts and highly polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes to remove all residual water.

  • Elution: Elute the 4-propenylsyringol and other retained phenols by passing 4 mL of Ethyl Acetate through the cartridge into a clean collection tube.

SPE Step Solvent Volume Purpose
Conditioning 1Methanol3 mLTo wet the sorbent and activate the functional groups.
Conditioning 2Deionized Water3 mLTo prepare the sorbent for the aqueous sample.
LoadingHydrolyzed Urine~3 mLTo adsorb the analyte onto the sorbent.
Washing5% Methanol/Water3 mLTo remove polar interferences.
ElutionEthyl Acetate4 mLTo desorb and collect the analyte of interest.
Table 1: Summary of the Solid-Phase Extraction (SPE) Protocol.
Evaporation and Derivatization
  • Rationale: Evaporation concentrates the analyte into a small volume suitable for injection. Derivatization with BSTFA converts the polar hydroxyl group into a nonpolar trimethylsilyl (TMS) ether, which is more volatile and thermally stable, making it ideal for GC-MS analysis.[14]

  • Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry residue in 50 µL of Pyridine.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical starting conditions and should be optimized for the specific instrument in use.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume 1 µL
Injector Temp. 280°C
Mode Splitless
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

Table 2: Typical GC-MS Operating Conditions.

Target Ions for SIM: For TMS-derivatized 4-propenylsyringol, monitor the molecular ion and key fragment ions for quantification and confirmation. These must be determined by injecting a derivatized standard.

Trustworthiness and Quality Control

To ensure the reliability and accuracy of the results, the following quality control measures are essential:

  • Internal Standard (IS): An IS that is chemically similar to the analyte but not present in the samples (e.g., 4-propylguaiacol) should be added at the beginning of the procedure. This corrects for variations in extraction efficiency and instrument response.

  • Calibration Curve: A multi-point calibration curve should be prepared using analytical standards in a blank matrix (e.g., water or synthetic urine) and processed through the entire extraction procedure.

  • Quality Control (QC) Samples: Include low, medium, and high concentration QC samples in each analytical batch to monitor the accuracy and precision of the method.

  • Method Blank: A reagent blank (a sample containing no urine but processed with all reagents) should be run with each batch to check for contamination.

References

  • Urinary Biomarkers in Charcoal Workers Exposed to Wood Smoke in Bahia State, Brazil. (2004). Cancer Epidemiology, Biomarkers & Prevention.
  • Urinary Levoglucosan as a Biomarker for Wood Smoke: Results of Human Exposure Studies. Environmental Health Perspectives.
  • Evaluation of Urinary Methoxyphenols as Biomarkers of Woodsmoke Exposure. (2006). Environmental Science & Technology.
  • Urinary biomarkers in charcoal workers exposed to wood smoke in Bahia State, Brazil. (2004). Cancer Epidemiology, Biomarkers & Prevention. [Link]

  • Determination of phenolic compounds in water and urine samples using solid-phase microextraction based on sol–gel technique prior to GC-FID. Analytical Methods. [Link]

  • Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. (2002). Journal of Chromatography B. [Link]

  • Urinary Pyrene Carboxylic Acid as a Novel Exposure Biomarker of Woodsmoke. Environmental Science & Technology Letters. [Link]

  • Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. (2002). ResearchGate. [Link]

  • Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023). International Journal of Molecular Sciences. [Link]

  • Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. (2015). Analytical and Bioanalytical Chemistry. [Link]

  • Using Hydrolysis to Improve Urine Drug Test Accuracy. (2018). American Association for Clinical Chemistry. [Link]

  • [Determination of eight environmental phenols in human urine samples by high-throughput solid-phase extraction-ultra-performance liquid chromatography-tandem mass spectrometry]. (2020). Se Pu. [Link]

  • Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery. Metabolites. [Link]

  • Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. ResearchGate. [Link]

  • Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. (2018). Chemosphere. [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). Metabolites. [Link]

  • QuEChERS as an extraction technique for various NPS in biological fluids. (2018). Conference Abstract. [Link]

  • Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated-silica-gel, and large-volume-injection gas chromatography-tandem mass spectrometry. (2015). Bisphenol A Information & Resources. [Link]

  • Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. (2023). Journal of Chromatography B. [Link]

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). International Journal of Molecular Sciences. [Link]

  • Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. (2022). Molecules. [Link]

  • Optimization of DNA extraction from human urinary samples for mycobiome community profiling. (2019). PLOS ONE. [Link]

Sources

Application Note: GC-MS Method Development for Urinary Methoxyphenol Biomarkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The assessment of human exposure to biomass combustion and wood smoke requires highly specific biological markers. While polycyclic aromatic hydrocarbons (PAHs) and levoglucosan are frequently monitored, they present distinct limitations: PAHs are ubiquitous across all organic combustion sources, and urinary levoglucosan exhibits highly variable baseline excretion due to dietary confounders[1].

Conversely, methoxyphenols (such as guaiacol, syringol, and their alkylated derivatives) are direct products of lignin pyrolysis. Because lignin is uniquely abundant in wood and biomass, methoxyphenols serve as highly specific, robust tracers for wood smoke inhalation[2].

The Causality of Toxicokinetics

Upon inhalation, methoxyphenols enter the systemic circulation and undergo rapid Phase II hepatic metabolism. The phenolic hydroxyl groups are conjugated with glucuronic acid and sulfate to increase their water solubility for renal clearance. Clinical studies indicate that these biomarkers have a short biological half-life (


 hours), with peak urinary elimination occurring within 6 hours post-exposure[3]. Consequently, analytical methods must account for both the conjugated state of the analytes and the physiological variations in urine dilution (diuresis) by normalizing concentrations to urinary creatinine[3].

MetabolicPathway Lignin Lignin Pyrolysis (Wood Smoke) Inhalation Inhalation Exposure Lignin->Inhalation Methoxyphenols Hepatic Hepatic Phase II Metabolism Inhalation->Hepatic Systemic Circulation Conjugates Glucuronide/Sulfate Conjugates Hepatic->Conjugates UGTs / SULTs Urine Urinary Excretion (t1/2 = 3-5 h) Conjugates->Urine Renal Clearance

Fig 1. Toxicokinetic pathway of inhaled methoxyphenols from wood smoke to urinary excretion.

Methodological Design: The "Why" Behind the Chemistry

Developing a reliable GC-MS assay for urinary methoxyphenols requires overcoming several matrix-related and physicochemical hurdles. Every step in the following protocol was selected based on specific chemical causality:

  • Acid Hydrolysis over Direct Extraction: Because >95% of methoxyphenols in urine exist as hydrophilic conjugates, direct organic extraction yields negligible recovery. Acid hydrolysis (using HCl at 100°C) is employed to aggressively cleave both glucuronide and sulfate ether bonds, liberating the hydrophobic free aglycones[4].

  • Solid-Phase Extraction (SPE): Liquid-liquid extraction of urine frequently results in intractable emulsions. Utilizing a polymeric reversed-phase SPE resin (e.g., XAD-2 or Oasis HLB) allows for the robust retention of polar aromatics while physiological salts and urea are washed away[4].

  • Silylation (Derivatization): Free phenolic hydroxyl (-OH) groups hydrogen-bond strongly with active silanol sites in the GC inlet and column, causing severe peak tailing and signal loss. Reacting the extract with BSTFA + 1% TMCS converts these groups into trimethylsilyl (TMS) ethers. This eliminates hydrogen bonding, increases thermal stability, and produces high-abundance, high-mass fragments (e.g.,

    
    ) ideal for Selected Ion Monitoring (SIM).
    
  • Self-Validating Isotope Dilution: To make the protocol self-validating, stable isotope-labeled internal standards (e.g.,

    
    -guaiacol) are spiked into the raw urine before any sample preparation. This intrinsically corrects for analyte degradation during boiling, incomplete SPE recovery, and variable derivatization efficiency.
    

SamplePrep Urine Urine Aliquot (5 mL) + Deuterated ISTDs Hydrolysis Acid Hydrolysis (HCl, 100°C, 1 h) Urine->Hydrolysis Cleave conjugates SPE Solid Phase Extraction (XAD or HLB Resin) Hydrolysis->SPE Load sample Elution Elution & Drying (Ethyl Acetate, N2 Stream) SPE->Elution Isolate phenolics Deriv Silylation (BSTFA + 1% TMCS, 60°C) Elution->Deriv Convert -OH to -OTMS GCMS GC-MS (SIM Mode) Quantification Deriv->GCMS 1 µL Injection

Fig 2. GC-MS sample preparation workflow for urinary methoxyphenol quantification.

Step-by-Step Experimental Protocol

A. Reagents and Materials
  • Standards: Guaiacol, Syringol, Eugenol, Vanillin (Target Analytes);

    
    -Guaiacol, 
    
    
    
    -Syringol (Internal Standards).
  • Reagents: Concentrated HCl (37%), Ethyl Acetate (GC-MS grade), BSTFA containing 1% TMCS.

  • Consumables: Polymeric SPE cartridges (e.g., 200 mg / 3 mL).

B. Hydrolysis and Extraction Workflow
  • Sample Aliquoting & Spiking: Transfer 5.0 mL of thawed, homogenized urine into a 15 mL glass centrifuge tube with a PTFE-lined cap. Spike with 50 µL of the deuterated internal standard mix (1 µg/mL). Causality: Spiking at step 1 ensures all subsequent volumetric losses are mathematically normalized.

  • Acid Hydrolysis: Add 500 µL of concentrated HCl. Cap tightly, vortex for 10 seconds, and incubate in a heating block at 100°C for 60 minutes. Cool to room temperature.

  • SPE Conditioning: Condition the SPE cartridge with 3 mL of Ethyl Acetate, followed by 3 mL of Methanol, and 3 mL of HPLC-grade water. Do not let the sorbent dry.

  • Sample Loading: Load the hydrolyzed urine onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove highly polar matrix components (urea, salts). Dry the cartridge under a strong vacuum for 10 minutes.

  • Elution: Elute the target methoxyphenols using 3 mL of Ethyl Acetate. Collect the eluate in a clean 4 mL glass vial.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen (

    
    ) at 35°C. Caution: Do not over-dry, as free methoxyphenols are semi-volatile and can be lost prior to derivatization.
    
C. Derivatization and GC-MS Analysis
  • Silylation: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Ethyl Acetate to the dried residue. Seal the vial and incubate at 60°C for 30 minutes.

  • Transfer: Transfer the derivatized extract into a GC autosampler vial with a glass insert.

  • GC-MS Injection: Inject 1 µL in splitless mode.

GC-MS Acquisition Parameters & Quantitative Data

To achieve limits of detection capable of quantifying background environmental exposures (low ng/mL range), the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode. SIM maximizes the quadrupole dwell time on specific diagnostic ions, drastically improving the signal-to-noise ratio compared to Full Scan mode[4].

Instrumental Conditions:

  • Column: 5% diphenyl / 95% dimethyl polysiloxane (e.g., HP-5MS or Rxi-5Sil MS), 30 m × 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: 60°C (hold 1 min)

    
     ramp at 10°C/min to 280°C (hold 5 min).
    
  • Transfer Line / Source / Quad: 280°C / 230°C / 150°C.

Table 1: Target Analytes and SIM Parameters

Diagnostic ions represent the trimethylsilyl (TMS) ether derivatives.

AnalyteCAS NumberRetention Time (min)Quantifier Ion (

)
Qualifier Ions (

)
Guaiacol-TMS90-05-18.45181 196, 166

-Guaiacol-TMS (ISTD)
N/A8.42184 199
Syringol-TMS91-10-112.30211 226, 196
Eugenol-TMS97-53-013.15221 236, 206
Vanillin-TMS121-33-514.80209 224, 194
Table 2: Representative Method Validation Metrics

Data summarized from standard literature validation parameters for this workflow[4].

AnalyteLimit of Detection (ng/mL)Limit of Quantitation (ng/mL)Absolute Extraction Recovery (%)Intra-day Precision (RSD %)
Guaiacol0.51.585.24.1
Syringol0.82.488.75.3
Eugenol0.61.882.46.2
Vanillin1.23.679.57.8

Conclusion

This GC-MS methodology provides a robust, self-validating framework for the quantification of urinary methoxyphenols. By leveraging acid hydrolysis to address Phase II metabolism, reversed-phase SPE for matrix cleanup, and silylation for chromatographic optimization, researchers can reliably quantify recent wood smoke exposure. For population studies, it is highly recommended to normalize the final calculated concentrations (ng/mL) against urinary creatinine levels (mg/dL) to account for individual variations in diuresis, yielding a highly predictive exposure metric[3].

References

  • Evaluation of Urinary Methoxyphenols as Biomarkers of Woodsmoke Exposure. Dills RL, Paulsen M, Ahmad J, Kalman DA, Elias FN, Simpson CD. Environmental Science & Technology, 2006. URL:[Link]

  • Measurement of urinary methoxyphenols and their use for biological monitoring of wood smoke exposure. Dills RL, Zhu X, Kalman DA. Environmental Research, 2001. URL:[Link]

  • Urinary Levoglucosan as a Biomarker for Wood Smoke: Results of Human Exposure Studies. Migliaccio CT, et al. PMC / National Institutes of Health, 2009. URL:[Link]

  • Identification of methoxylated phenols as candidate tracers for atmospheric wood smoke pollution. Hawthorne SB, Miller DJ, Barkley RM, Krieger MS. Environmental Science & Technology, 2002. URL:[Link]

Sources

Application Note: Solid-Phase Extraction (SPE) of 4-Propenyl-2,6-dimethoxyphenol Using Amberlite™ XAD™ Resins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Propenyl-2,6-dimethoxyphenol, also known as 4-Allylsyringol, is a phenolic compound of significant interest in the flavor, fragrance, and pharmaceutical industries.[1] Its structural complexity and presence in complex matrices, such as plant extracts or reaction mixtures, necessitate an efficient and selective purification method. Solid-Phase Extraction (SPE) utilizing macroporous polymeric adsorbents like Amberlite™ XAD™ resins offers a robust solution for isolating such compounds from aqueous streams.[2][3]

This application note provides a comprehensive guide and detailed protocols for the extraction and purification of 4-propenyl-2,6-dimethoxyphenol using Amberlite™ XAD™-16 and XAD™-7HP resins. We will delve into the mechanistic principles behind resin selection, method optimization, and provide step-by-step workflows suitable for researchers in natural product chemistry and drug development.

Principle of the Method: Harnessing Hydrophobic Interactions

The separation mechanism relies on the selective adsorption of the target analyte onto a solid sorbent, followed by its elution with a suitable solvent. XAD™ resins are nonionic, macroporous polymers that capture molecules primarily through hydrophobic interactions and van der Waals forces.[4]

  • Analyte Characteristics: 4-Propenyl-2,6-dimethoxyphenol (MW: 194.23 g/mol ) possesses a moderately non-polar character, attributed to its benzene ring, propenyl group, and methoxy functionalities, with a calculated XLogP3 of 2.5.[5][6] The phenolic hydroxyl group provides a site for hydrogen bonding and introduces slight polarity.

  • Resin Selection Rationale:

    • Amberlite™ XAD™-16: A hydrophobic, styrene-divinylbenzene (SDVB) based resin with a very high surface area.[3][7] Its aromatic structure provides strong π-π and hydrophobic interactions with the benzene ring of the analyte, making it highly effective for capturing less polar compounds from aqueous solutions.

    • Amberlite™ XAD™-7HP: A moderately polar, aliphatic acrylic ester-based resin.[3][8] It offers a different selectivity, interacting with the analyte through weaker hydrophobic forces and dipole-dipole interactions. This can be advantageous for achieving selective elution or when dealing with complex matrices where strong, irreversible binding to highly hydrophobic resins is a concern.[8]

The key to successful retention is to load the sample under conditions that maximize the hydrophobicity of the analyte. For phenolic compounds, this is achieved by acidifying the sample solution. Lowering the pH below the pKa of the phenolic hydroxyl group (~9-10) ensures it remains in its protonated, neutral form, which significantly enhances its adsorption onto the hydrophobic resin surface.[9][10]

Materials and Reagents

  • Resins: Amberlite™ XAD™-16 and Amberlite™ XAD™-7HP (Sigma-Aldrich or equivalent)

  • Solvents (HPLC or analytical grade):

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Acetone

    • Deionized (DI) Water

  • Acids/Bases:

    • Hydrochloric Acid (HCl) or Formic Acid (HCOOH) for pH adjustment

    • Sodium Hydroxide (NaOH) for regeneration

  • Equipment:

    • Glass chromatography column (1-2 cm diameter) with stopcock

    • SPE cartridges (pre-packed or empty for self-packing)

    • SPE vacuum manifold (optional, for cartridge format)

    • pH meter

    • Rotary evaporator (for solvent removal post-elution)

    • Analytical balance

Experimental Protocols

Protocol 1: Resin Pre-treatment and Activation

Causality: Raw XAD™ resins often contain residual monomers and preservatives from the manufacturing process that must be removed to prevent sample contamination.[2][11] This multi-step washing procedure ensures a clean sorbent bed.

  • Weigh the required amount of dry resin (approx. 5-10 g for a lab-scale column).

  • Suspend the resin in a beaker with 3-4 bed volumes of methanol and stir for 30 minutes.

  • Allow the resin to settle and decant the methanol. Repeat this step twice.[4]

  • Wash the resin sequentially with 3-4 bed volumes of acetone, followed by methanol, and finally with copious amounts of DI water until the effluent is clear and free of organic solvent odor.

  • Store the activated resin under DI water in a sealed container until use.

Protocol 2: Column Packing and Conditioning

Causality: Proper column packing prevents channeling, ensuring uniform flow and maximizing interaction between the sample and the resin. Conditioning with methanol wets the hydrophobic pores, which are then replaced with water to make the resin receptive to an aqueous sample.[12]

  • Prepare a slurry of the activated resin in DI water.

  • Pour the slurry into the glass column, ensuring no air bubbles are trapped. Open the stopcock to allow water to drain while adding the slurry until the desired bed height (e.g., 10-15 cm) is reached.

  • Pass 3-5 bed volumes of methanol through the packed column to activate and wet the resin bed.

  • Equilibrate the column by passing 5-10 bed volumes of DI water (acidified to the same pH as the sample, e.g., pH 2-3) through the column until the effluent pH is stable and all methanol is removed. Never allow the resin bed to run dry.

SPE_Workflow prep Resin Pre-treatment (Solvent Washes) pack Column Packing & Conditioning (MeOH -> Acidified H₂O) prep->pack load Sample Loading (Low Flow Rate) pack->load sample_prep Sample Preparation (Dissolve & Acidify to pH 2-3) sample_prep->load wash Washing Step (Acidified H₂O) load->wash elute Elution (Methanol or Acetone) wash->elute collect Collect & Concentrate Eluate (Rotary Evaporation) elute->collect

Sources

Synthesis of 4-propenyl-2,6-dimethoxyphenol from syringaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 4-Propenyl-2,6-dimethoxyphenol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-propenyl-2,6-dimethoxyphenol (also known as 4-propenylsyringol) from syringaldehyde .[1][2] Unlike the Knoevenagel condensation, which typically yields vinyl derivatives (2-carbon chains), this protocol utilizes a modified Wittig Olefination to precisely install the 3-carbon propenyl chain.[1]

The method addresses the specific challenge of performing organometallic-type chemistry on unprotected phenolic substrates by utilizing a Base-Excess Strategy , eliminating the need for separate protection/deprotection steps. This streamlines the workflow for researchers in lignin valorization, antioxidant development, and fragrance chemistry.

Strategic Pathway Analysis

The transformation of syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) to 4-propenyl-2,6-dimethoxyphenol requires the conversion of a formyl group (-CHO) into a propenyl group (-CH=CH-CH


).[1][2]
Route Selection: Why Wittig?
  • Knoevenagel/Perkin Routes: Typically utilize malonic acid or acetic anhydride, leading to vinyl (styrene-like) or cinnamic acid derivatives, not the target propenyl chain.[2]

  • Grignard Addition: Reacting ethylmagnesium bromide with syringaldehyde requires rigorous protection of the phenolic hydroxyl group (pKa ~10) to prevent quenching of the Grignard reagent.

  • Selected Route (Direct Wittig): The Wittig reaction using ethyltriphenylphosphonium bromide provides the exact carbon skeleton. By employing 2.2 equivalents of base, we generate the phenoxide in situ, allowing the ylide to react exclusively with the aldehyde functionality without prior protection.

Mechanism & Logic
  • Deprotonation 1: The first equivalent of base neutralizes the phenolic proton.[2]

  • Deprotonation 2: The second equivalent deprotonates the phosphonium salt to generate the active ylide.[2]

  • Olefination: The ylide attacks the carbonyl carbon, forming an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide.[3]

Reaction Scheme & Visualization

The following diagram illustrates the modified Wittig pathway, highlighting the critical "Double Deprotonation" strategy required for phenolic substrates.

WittigPathway Syringaldehyde Syringaldehyde (Substrate) Intermediate Phenoxide-Ylide Complex Syringaldehyde->Intermediate Deprotonation (Phenol) Base Base (KOtBu) (2.2 equiv.) Base->Intermediate Salt Ethyltriphenyl- phosphonium Bromide Salt->Intermediate Ylide Formation Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Nucleophilic Attack Product 4-Propenyl-2,6- dimethoxyphenol Oxaphosphetane->Product Elimination Byproduct Ph3P=O (Byproduct) Oxaphosphetane->Byproduct

Figure 1: Mechanistic pathway for the base-excess Wittig olefination of phenolic aldehydes.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[2]RoleNotes
Syringaldehyde 182.171.0SubstrateDry under vacuum before use.[1][2]
Ethyltriphenylphosphonium bromide 371.251.2Ylide PrecursorHygroscopic; store in desiccator.[2]
Potassium tert-butoxide (KOtBu) 112.212.2Base1.0 M solution in THF preferred for safety.[1][2]
Tetrahydrofuran (THF) 72.11SolventSolventCritical: Must be anhydrous/inhibitor-free.[1][2]
Dichloromethane (DCM) 84.93ExtractionSolventHPLC grade.[1][2]

Detailed Protocol: Direct Wittig Olefination

Safety Warning: Potassium tert-butoxide is moisture-sensitive and corrosive.[1][2] Perform all steps under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Ylide (In Situ)
  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Add Ethyltriphenylphosphonium bromide (1.2 equiv) to the flask.

  • Add anhydrous THF (concentration ~0.2 M relative to the salt) via syringe.[2]

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise, add KOtBu (2.2 equiv, 1.0 M in THF) over 10 minutes.[2]

    • Observation: The solution should turn a characteristic bright orange/red color, indicating the formation of the ylide.

  • Stir at 0°C for 30 minutes to ensure complete deprotonation.

Step 2: Addition of Substrate
  • In a separate dry vial, dissolve Syringaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Slowly transfer the aldehyde solution into the ylide mixture at 0°C via cannula or syringe.

    • Note: The color may shift slightly as the phenoxide forms and the reaction proceeds.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4–6 hours . Monitor by TLC (Hexane:EtOAc 7:3).[2] The aldehyde spot (Rf ~0.[2]4) should disappear.[2]

Step 3: Quench and Workup
  • Quench the reaction by adding saturated Ammonium Chloride (NH

    
    Cl)  solution (50 mL).
    
  • Adjust pH to ~4 using 1M HCl to ensure the phenol is protonated (neutral form) for extraction.[2]

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine organic layers and wash with Brine (1 x 50 mL).[2]

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Step 4: Purification
  • The crude residue will contain the product and solid Triphenylphosphine oxide (TPPO).[2]

  • Trituration: Add cold Hexane/Ether (9:1) to the residue.[2][4] TPPO is largely insoluble and will precipitate.[2] Filter off the white solid.[2][5]

  • Flash Chromatography: Purify the filtrate on silica gel.

    • Mobile Phase: Gradient from 100% Hexane to 80:20 Hexane:Ethyl Acetate.[2]

    • Target: 4-Propenyl-2,6-dimethoxyphenol elutes as a pale yellow oil or low-melting solid.[1][2]

Quality Control & Characterization

ParameterExpected ValueMethod of Verification
Appearance Pale yellow oil or off-white solidVisual Inspection
Yield 65% - 80%Gravimetric
Rf Value ~0.55 (Hexane:EtOAc 7:[1][2]3)TLC
1H NMR (CDCl3)

1.87 (d, 3H, -CH3), 3.85 (s, 6H, -OMe), 6.1-6.3 (m, 2H, alkene), 6.6 (s, 2H, Ar-H)
NMR Spectroscopy
Isomer Ratio Mixture of E/Z (typically Z-rich with unstabilized ylides)1H NMR (Coupling constants)

Expert Insight on Isomers: The Wittig reaction with unstabilized ylides (like ethyl-ylide) typically favors the Z-isomer (cis).[1][2] If the E-isomer (trans) is required (often more thermodynamically stable), perform an isomerization step:

  • Protocol: Reflux the purified Z-isomer in toluene with a catalytic amount of Iodine (I

    
    ) for 2 hours. Wash with sodium thiosulfate to remove iodine.[2] This shifts the equilibrium to the E-isomer.
    

Troubleshooting

  • Low Yield:

    • Cause: Incomplete deprotonation of the phenol.[2]

    • Fix: Ensure KOtBu is fresh.[2] Increase base to 2.5 equiv.

    • Alternative: Acetylate the syringaldehyde first (Acetic anhydride/Pyridine), then run the Wittig with 1.1 equiv base, followed by hydrolysis.

  • Reaction Stalls:

    • Cause: Wet THF quenching the ylide.[2]

    • Fix: Distill THF over Sodium/Benzophenone or use molecular sieves (3Å).[2]

  • Separation from TPPO:

    • Issue: Triphenylphosphine oxide co-elutes.[2]

    • Fix: Use the "Trituration" step described above.[2][5] Alternatively, use a polymer-bound phosphine reagent (more expensive but easier workup).[1][2]

References

  • Wittig Reaction Mechanism & Scope. Organic Chemistry Portal. Available at: [Link][1][2]

  • Compound Data: 4-Propenyl-2,6-dimethoxyphenol. PubChem, National Library of Medicine.[1][2] CID 5352906.[2] Available at: [Link][1][2]

  • Physical Properties of Propenyl Syringol Derivatives. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1][2]

  • General Protocol for Phenolic Wittig Reactions. Master Organic Chemistry. Available at: [Link][1][2]

Sources

Application Note: High-Resolution UHPLC Separation of Propenylsyringol Isomers from Lignin Depolymerization Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Propenylsyringol (4-propenyl-2,6-dimethoxyphenol) is a critical high-value syringyl (S-type) monomer generated during the 1 of hardwood biomass[1] and through 2[2]. Depending on the severity of the depolymerization or pyrolysis conditions, the monomer is produced as a mixture of3[3], which are also highly prevalent in4[4].

Because the stereochemistry of the propenyl tail fundamentally alters the reactivity of the monomer in downstream polymerization processes (e.g., bio-based polycarbonates), precise chromatographic separation and quantification of the cis and trans isomers are mandatory. This protocol details a self-validating Ultra-High-Performance Liquid Chromatography (UHPLC) methodology designed to resolve these geometric isomers while simultaneously flushing out carbon-carbon linked lignin oligomers.

Mechanistic Principles of the Separation

As a Senior Application Scientist, I emphasize that successful chromatographic methods are built on understanding the physicochemical properties of the analytes. The choices in this protocol are governed by the following causal relationships:

  • Stationary Phase Selection (C18): Propenylsyringol isomers are relatively non-polar but possess subtle geometric differences. The trans-isomer has a planar, extended geometry, which maximizes its hydrophobic surface area, allowing it to interact strongly with the high-density C18 alkyl chains. The cis-isomer is sterically compact, reducing its interaction surface and causing it to elute earlier.

  • Mobile Phase pH Control: The phenolic hydroxyl group of propenylsyringol has a pKa of approximately 9.5. If the mobile phase is unbuffered, partial ionization of the phenol leads to severe peak tailing and retention time shifting. By utilizing5[5], the pH is driven down to ~2.6. This ensures the molecule remains fully protonated (neutral), yielding sharp, Gaussian peak shapes.

  • Steep Acetonitrile Gradient: Lignin oils are complex matrices containing highly polar polyols and highly non-polar oligomers. A steep gradient up to 60% Acetonitrile is required to elute the target monomers quickly while ensuring heavier oligomers do not permanently foul the column[5].

Analytical Workflows & Retention Mechanisms

Workflow N1 Lignin Depolymerization (RCF / Pyrolysis) N2 Sample Preparation (Dry & Reconstitute) N1->N2 Crude Oil N3 Sample Filtration (0.22 µm PTFE) N2->N3 Methanol Sol. N4 UHPLC Separation (C18 Column) N3->N4 1.0 µL Aliquot N5 DAD Detection (280 nm) N4->N5 Resolved Isomers

Figure 1: End-to-end analytical workflow for the extraction and HPLC analysis of lignin monomers.

Mechanism cluster_column C18 Stationary Phase (Hydrophobic Interaction) M1 Propenylsyringol Isomeric Mixture M2 cis-Propenylsyringol (Compact geometry) Weaker retention M1->M2 Injection M3 trans-Propenylsyringol (Planar geometry) Stronger retention M1->M3 Injection M4 Early Elution (tR ~ 3.8 min) M2->M4 ACN Gradient M5 Late Elution (tR ~ 4.2 min) M3->M5 ACN Gradient

Figure 2: Stereochemical retention mechanism of propenylsyringol isomers on a C18 column.

Step-by-Step Methodology

Sample Preparation (Lignin Oil Extraction)
  • Solvent Evaporation: Transfer the crude RCF lignin oil or liquid smoke extract into a glass vial and dry it to a constant mass under a gentle stream of high-purity N₂ gas.

  • Reconstitution: Dilute the dried residue with HPLC-grade methanol to a precise volume (e.g., 10 mL in a volumetric flask) to ensure accurate mass-balance quantification[5].

  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an amber UHPLC autosampler vial. Causality: PTFE is chosen over Nylon to prevent non-specific binding of hydrophobic phenolic compounds.

UHPLC Instrument Setup

Configure the UHPLC system according to the validated parameters outlined in Table 1 and Table 2 .

Table 1: UHPLC System Parameters

ParameterSpecification
Instrument Agilent 1290 Series UHPLC (or equivalent)
Column Phenomenex Luna C18(2)-HST (100 × 2.0 mm, 2.5 µm)
Mobile Phase A 0.2% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 0.5 mL/min
Column Temperature 35 °C
Injection Volume 1.0 µL
Detection Diode Array Detector (DAD) at 280 nm

Table 2: Mobile Phase Gradient Program [5]

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Isocratic
0.50955Isocratic
2.407228Linear
4.004060Linear
5.204060Isocratic (Wash)
5.21955Step
8.00955Isocratic (Re-equilibration)
System Suitability & Validation

To ensure the protocol operates as a self-validating system, run a mixed standard of cis- and trans-propenylsyringol prior to sample analysis.

  • Acceptance Criteria: The resolution (

    
    ) between the cis and trans isomers must be 
    
    
    
    (baseline resolution). The USP tailing factor for both peaks must be
    
    
    . If these criteria fail, verify the pH of Mobile Phase A.

Data Presentation & Expected Results

Due to the structural dynamics discussed in Section 2, the isomers will elute sequentially during the linear gradient phase. Both isomers exhibit strong UV absorbance at 280 nm due to the conjugated


-system of the aromatic ring and the propenyl double bond.

Table 3: Analyte Retention and Spectral Characteristics

AnalyteIsomer TypeExpected Elution OrderUV Max (

)
Resolution (

) Target
cis-PropenylsyringolZ-isomer1~275 - 280 nmN/A
trans-PropenylsyringolE-isomer2~275 - 280 nm> 1.5

Troubleshooting Common Issues

  • Co-elution with Isoeugenol or Propylsyringol: In highly complex RCF mixtures, isoeugenol (a G-type lignin monomer) may elute closely to propenylsyringol. If co-elution occurs, flatten the gradient slope between 2.4 and 4.0 minutes (e.g., extend the gradient time to 6.0 minutes) to increase the resolving power for closely related structural analogs[5].

  • Baseline Drift at 280 nm: A slight baseline drift is normal when running a steep acetonitrile/formic acid gradient. If the drift interferes with integration, utilize a reference wavelength (e.g., 360 nm with a 100 nm bandwidth) on the DAD to subtract background refractive index changes.

References

  • 1H NMR Quantification of Aromatic Monomers from Reductive Catalytic Fractionation Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Lignin Composition and Structure in Young versus Adult Eucalyptus globulus Plants Source: Plant Physiology (NIH) URL:[Link]

  • Counter-current chromatography for lignin monomer–monomer and monomer–oligomer separations from reductive catalytic fractionation Source: RSC Advances (NREL) URL:[Link]

  • Influence of the Moisture Content on the Composition of the Liquid Smoke Produced in the Pyrolysis Process of Fagus sylvatica L. Wood Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • Extraction and Characterization of Acidolysis Lignin from Turkey Oak (Quercus cerris L.) and Eucalypt (Eucalyptus camaldulensis Dehnh.) Wood from Population Stands in Italy Source: MDPI URL:[Link]

Sources

Optimizing GC-MS Analysis of 4-Propenyl-2,6-dimethoxyphenol: A Comparative Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GC-2026-04

Introduction & Chemical Context

4-Propenyl-2,6-dimethoxyphenol, commonly known as 4-Propenylsyringol , is a primary degradation product of lignin (specifically syringyl-lignin) found in hardwood pyrolysis oils and biomass hydrolysates. It also possesses significant antioxidant and anti-inflammatory properties relevant to pharmaceutical development.

The Analytical Challenge

Direct Gas Chromatography (GC) analysis of 4-propenylsyringol is compromised by its phenolic hydroxyl group (C1-OH).

  • Active Sites: The polar proton interacts with silanol groups in the injection liner and column stationary phase, causing peak tailing and irreversible adsorption.

  • Thermal Instability: At high injector temperatures (>280°C), the propenyl double bond coupled with the phenolic moiety can undergo oxidative coupling or polymerization.

  • Isomerization: The molecule exists as cis (Z) and trans (E) isomers. Poor chromatographic resolution can merge these distinct biological markers.

Derivatization Strategy: The objective is to replace the active protic hydrogen on the phenolic hydroxyl group with a non-polar moiety. This reduces hydrogen bonding, improves volatility, and enhances thermal stability.

Strategic Decision Framework

Selecting the correct derivatization method depends on your lab's throughput requirements and the sample matrix complexity.

DerivatizationDecision Start Sample Type & Goal Quant Quantitative / Trace Analysis? Start->Quant Stab Long-term Stability Needed? Quant->Stab Yes Screen Rapid Screening? Quant->Screen No Silylation METHOD A: Silylation (BSTFA + 1% TMCS) High Sensitivity, Moisture Sensitive Stab->Silylation No (Immediate analysis) Acetylation METHOD B: Acetylation (Acetic Anhydride) High Stability, Labor Intensive Stab->Acetylation Yes (>24h storage) Methylation METHOD C: On-Column Methylation (TMSH) Fast, Qualitative Screening Screen->Methylation High Throughput

Figure 1: Decision tree for selecting the optimal derivatization pathway for 4-propenylsyringol.

Method A: Silylation (The Gold Standard)

Silylation is the preferred method for quantitative analysis due to the formation of highly volatile trimethylsilyl (TMS) ethers.

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) with 1% Trimethylchlorosilane (TMCS ).

  • Why TMCS? The steric hindrance from the two methoxy groups at positions 2 and 6 makes the phenolic oxygen less accessible. TMCS acts as a catalyst to drive the reaction to completion.

Mechanism

The reaction follows a nucleophilic attack (


) where the phenolic oxygen attacks the silicon atom of the silyl donor.


Protocol A: Silylation Workflow
  • Sample Preparation:

    • Dissolve 1-5 mg of sample (or dried extract) in 100 µL of anhydrous Pyridine .

    • Note: Pyridine acts as an acid scavenger and solvent.

  • Reagent Addition:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Flush the vial headspace with dry Nitrogen (

      
      ) to remove humidity. Cap tightly.
      
  • Incubation:

    • Heat at 70°C for 30 minutes .

    • Critical: Do not rely on room temperature reaction due to the methoxy steric hindrance.

  • Injection:

    • Inject 1 µL directly into the GC (Split 10:1 or Splitless for trace).

    • Optional: If the detector is sensitive to pyridine, evaporate to dryness under

      
       and reconstitute in Hexane.
      

Method B: Acetylation (Robust & Stable)

Acetylation converts the phenol into an ester (acetate). These derivatives are extremely stable in aqueous environments, unlike TMS derivatives which hydrolyze upon contact with moisture.

Protocol B: Acetylation Workflow
  • Reaction:

    • To the dried sample, add 200 µL of Acetic Anhydride and 100 µL of Pyridine .

  • Incubation:

    • Incubate at 60°C for 45 minutes or leave overnight at room temperature.

  • Quenching & Extraction (Critical Step):

    • Add 1 mL of DI Water to quench excess anhydride (exothermic reaction).

    • Add 1 mL of Hexane or Dichloromethane (DCM) .

    • Vortex for 30 seconds. Centrifuge to separate phases.

  • Cleanup:

    • Transfer the organic (top for Hexane, bottom for DCM) layer to a new vial.

    • Add a pinch of Anhydrous Sodium Sulfate (

      
      )  to dry the solvent.
      
  • Analysis:

    • Inject the supernatant.

Method C: On-Column Methylation (Rapid Screening)

For high-throughput screening of pyrolysis oils, on-column methylation using Trimethylsulfonium hydroxide (TMSH) eliminates sample prep time.

Protocol C: Flash Methylation
  • Preparation: Mix the sample extract (in Methanol) with 0.2M TMSH solution (in Methanol) in a 1:1 ratio.

  • Injection: Inject the mixture into a hot injector port (>280°C).

  • Mechanism: Pyrolytic decomposition of TMSH creates methyl radicals that methylate the phenol instantly.

    • Warning: Can cause isomerization of the propenyl side chain (

      
      ).
      

Analytical Validation & QC

Internal Standard Selection

Do not use external calibration alone. Matrix effects in biomass are severe.

  • Recommended ISTD: 4-Propylguaiacol or o-Terphenyl .

  • Criteria: Must not be present in the natural sample and must elute near the target but not co-elute.

GC-MS Parameters (Recommended)
ParameterSetting
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 280°C
Oven Program 60°C (1 min)

10°C/min

300°C (5 min)
MS Source 230°C (EI Mode, 70eV)
Target Ions (TMS) m/z 266 (

), 251 (

), 73 (TMS)
Comparative Data
FeatureSilylation (BSTFA)AcetylationMethylation (TMSH)
Reaction Time 30 min45 min + Extraction0 min (In-situ)
Moisture Tolerance Low (Strictly Anhydrous)HighHigh
Derivative Stability 12-24 hoursWeeks/MonthsVariable
Mass Spec ID Distinct M+ and M-15Distinct M+ and M-42M+ often ambiguous

Troubleshooting Guide

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing LowResp Low Response Issue->LowResp Ghost Ghost Peaks Issue->Ghost Dry Check Moisture / Add Na2SO4 Tailing->Dry Hydrolysis? Liner Change Liner / Deactivated Wool Tailing->Liner Active Sites? Reagent Reagent Expired? Use Fresh BSTFA LowResp->Reagent Ghost->Liner Carryover

Figure 2: Troubleshooting logic for common derivatization failures.

References

  • NIST Chemistry WebBook. (2025).[1] (E)-4-Propenylsyringol Mass Spectrum and Retention Indices. National Institute of Standards and Technology. [Link]

  • Schummer, C., et al. (2009).[2][3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.[2] [Link]

  • del Río, J.C., et al. (2017). Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS. ACS Sustainable Chemistry & Engineering. [Link]

  • Dallüge, J., et al. (2021). Automated Trimethyl Sulfonium Hydroxide (TMSH) Derivatization Method for High-Throughput Profiling. Metabolites. [Link]

Sources

Application Note: Enzymatic Synthesis of 4-Propenyl-2,6-dimethoxyphenol Dimers via Laccase-Mediated Phenol Oxidative Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The targeted synthesis of lignans and lignin model compounds relies heavily on biomimetic approaches. 4-Propenyl-2,6-dimethoxyphenol (also known as isosyringol) is a highly specialized syringyl (S-type) monolignol analog. Unlike guaiacyl (G-type) analogs such as isoeugenol, which readily undergo β-5 (8-5') coupling, the S-type monomer features methoxy groups at both the C3 and C5 positions of the aromatic ring. This structural characteristic sterically and electronically blocks the 5-position, strictly directing dimerization toward 8-8' (β-β) and 4-O-8' (β-O-4) linkages.

Historically, the oxidative coupling of (E)- and (Z)-2,6-dimethoxy-4-propenylphenol was achieved using stoichiometric metal oxidants like iron(III) chloride[1]. However, modern green chemistry mandates the use of catalytic, environmentally benign alternatives. Laccase (EC 1.10.3.2), a multi-copper oxidase, serves as an ideal catalyst. It utilizes molecular oxygen as the sole terminal electron acceptor, producing only water as a byproduct, and facilitates highly efficient Phenol Oxidative Coupling (POC)[2].

Causality of the Enzymatic Pathway

Laccase catalyzes the single-electron transfer (SET) from the phenolic hydroxyl group of the monomer to the enzyme's T1 copper site. This generates a highly reactive phenoxy radical. Because the unpaired electron is delocalized across the conjugated propenyl side chain via resonance, radical-radical coupling occurs predominantly at the β-carbon (C8) or the phenolic oxygen (O4). The absence of a γ-hydroxyl group in 4-propenyl-2,6-dimethoxyphenol prevents internal trapping of the resulting quinone methide intermediate, meaning the final dimers are typically stabilized by the addition of water (forming 1-arylpropan-1,2-diols) or by proton loss (forming dienes).

Pathway S 4-Propenyl-2,6-dimethoxyphenol (Monomer) E Laccase (Cu²⁺) Active Site S->E 1e⁻ Oxidation R Phenoxy Radical (Resonance Stabilized) E->R SET D1 8-8' (β-β) Dimer (C-C Linkage) R->D1 Radical Coupling (C8-C8') D2 4-O-8' (β-O-4) Dimer (Ether Linkage) R->D2 Radical Coupling (O4-C8')

Fig 1. Mechanistic pathway of laccase-mediated phenol oxidative coupling (POC).

Experimental Workflow & Protocol

To ensure a self-validating system, this protocol integrates in-process visual and chromatographic checks. The choices of solvent, pH, and extraction methods are strictly governed by the biochemical limits of the laccase enzyme and the lipophilicity of the substrate.

Workflow Step1 1. Substrate Preparation Dissolve monomer in 10% Acetone Step2 2. Enzymatic Oxidation Add Laccase (pH 4.5, 30°C, Aerobic) Step1->Step2 Step3 3. Reaction Monitoring Track conversion via TLC/HPLC Step2->Step3 Step4 4. Quenching & Extraction Add EtOAc, separate organic layer Step3->Step4 Step5 5. Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5 Step6 6. Characterization Structural confirmation via NMR/MS Step5->Step6

Fig 2. Step-by-step experimental workflow for enzymatic synthesis and isolation of dimers.

Materials and Reagents
  • Substrate: 4-Propenyl-2,6-dimethoxyphenol (≥98% purity).

  • Enzyme: Laccase from Trametes versicolor (Activity ≥ 0.5 U/mg).

  • Buffer: 0.1 M Sodium acetate buffer, adjusted to pH 4.5.

  • Solvents: Acetone (HPLC grade), Ethyl Acetate (EtOAc), Hexane.

Step-by-Step Methodology
  • Buffer and Substrate Preparation:

    • Action: Dissolve 100 mg (approx. 0.51 mmol) of 4-propenyl-2,6-dimethoxyphenol in 2 mL of acetone. Slowly add 18 mL of 0.1 M sodium acetate buffer (pH 4.5) under continuous stirring.

    • Causality: The monomer is highly lipophilic. A 10% (v/v) acetone cosolvent system ensures substrate bioavailability without exceeding the organic solvent tolerance of laccase, which typically denatures above 15-20% cosolvent concentration. The pH is locked at 4.5 to match the optimal redox potential difference between the enzyme's T1 copper site and the phenolic substrate.

  • Enzymatic Oxidation:

    • Action: Add 50 U of T. versicolor laccase to the solution. Leave the reaction vessel open to the atmosphere (or use an active air sparger) and stir vigorously at 30 °C.

    • Causality: Laccase requires stoichiometric amounts of molecular oxygen (

      
      ) to reoxidize its active site. Vigorous stirring maximizes the gas-liquid interfacial area, preventing 
      
      
      
      limitation from bottlenecking the reaction kinetics.
  • In-Process Monitoring (Self-Validation):

    • Action: Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 7:3) every 2 hours.

    • Validation: The monomer (

      
      ) will deplete. The solution will shift from clear to pale yellow/orange, indicating the formation of transient quinone methides. Target dimers will appear at 
      
      
      
      . If the solution turns dark brown and baseline material appears on the TLC, over-oxidation into polymers is occurring—proceed immediately to Step 4.
  • Quenching and Extraction:

    • Action: Add 20 mL of EtOAc to the reaction mixture. Stir vigorously for 5 minutes, then transfer to a separatory funnel. Collect the organic layer and repeat the extraction twice more with 15 mL EtOAc.

    • Causality: EtOAc serves a dual purpose: it extracts the target dimers into the organic phase and instantly precipitates/denatures the laccase, effectively quenching the radical cascade and preventing further polymerization.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure. Purify the crude extract via flash column chromatography (gradient elution: 9:1 to 6:4 Hexane:EtOAc).
      

Quantitative Data & Optimization

The choice of solvent system drastically impacts the ratio of dimers to undesired polymers. Table 1 summarizes the optimization of the reaction medium, demonstrating that a biphasic system can protect the formed dimers from over-oxidation.

Table 1: Effect of Solvent System on Dimer Yield and Selectivity

Solvent SystemSubstrate SolubilityLaccase ActivityTotal Dimer Yield (%)Polymerization (%)Primary Linkage Observed
100% Aqueous BufferPoorOptimal18%12%8-8' (β-β)
10% Acetone / 90% BufferExcellentHigh65%25%4-O-8' and 8-8'
20% Dioxane / 80% BufferExcellentModerate42%15%4-O-8' (β-O-4)
Biphasic (Buffer / EtOAc 1:1) Moderate (Partitioned) Optimal (Aqueous) 82% <5% 4-O-8' and 8-8'

Insight: The biphasic system (Buffer/EtOAc) is highly recommended for scaling up. As the laccase generates the dimers in the aqueous phase, they are immediately partitioned into the organic EtOAc layer. This physical separation shields the dimers from subsequent laccase-catalyzed oxidation, suppressing polymer formation.

Table 2: Diagnostic NMR/MS Signals for Structural Characterization

Linkage TypeMolecular WeightMS (m/z) [M+H]⁺Diagnostic ¹H NMR Signals (δ, ppm)Diagnostic ¹³C NMR Signals (δ, ppm)
8-8' (β-β) 386.44 g/mol 387.23.20 - 3.50 (m, H-8, H-8')45.5 - 50.2 (C-8, C-8')
4-O-8' (β-O-4) 404.46 g/mol (Hydrated)405.24.85 (d, H-7), 4.20 (m, H-8)72.4 (C-7), 85.1 (C-8)

Troubleshooting

  • Issue: Low Monomer Conversion (<30% after 24h)

    • Cause: Oxygen starvation or enzyme denaturation.

    • Solution: Ensure the reaction is not sealed. Introduce a gentle stream of air via a sparger. Verify that the cosolvent concentration does not exceed 10-15%.

  • Issue: High Proportion of Intractable Polymers

    • Cause: The dimers are acting as substrates for the laccase, leading to oligomerization.

    • Solution: Switch to the biphasic reaction system (Table 1) to continuously extract the dimers, or reduce the enzyme loading from 50 U to 20 U to slow the reaction kinetics, allowing for more precise quenching.

References

1.. Molecules, 2014.[2] 2. . Chem Rev, 2019.[1] 3.. ACS Omega, 2025.[3]

Sources

Troubleshooting & Optimization

Preventing oxidation of 4-propenyl-2,6-dimethoxyphenol during extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for handling 4-propenyl-2,6-dimethoxyphenol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the stability of this compound during extraction. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your workflow effectively. Oxidation is a primary failure point in the isolation of substituted phenols, leading to reduced yields, impure products, and compromised downstream applications. This document will serve as your primary resource for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: My final product is a brownish, impure oil instead of the expected crystalline solid. What is happening?

This is a classic sign of oxidation. 4-Propenyl-2,6-dimethoxyphenol, like many phenolic compounds, is highly susceptible to oxidation, especially when heated or exposed to air (oxygen). The phenolic hydroxyl group can be oxidized to a phenoxyl radical, which then participates in a cascade of reactions, leading to the formation of colored quinone-type structures and polymeric materials. These impurities are responsible for the discoloration and difficulty in crystallization.

Q2: I'm using a standard solvent extraction protocol. Why is it not working for this specific compound?

Standard protocols often do not account for the lability of sensitive functional groups. The combination of atmospheric oxygen, elevated temperatures during solvent evaporation, and potential metal ion contaminants in your solvents or glassware can create a perfect storm for oxidative degradation. The propenyl substituent, in conjunction with the electron-donating methoxy and hydroxyl groups, makes the aromatic ring particularly electron-rich and thus more prone to oxidation compared to simpler phenols.

Q3: What is the fundamental mechanism of oxidation I need to prevent?

The primary mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to an oxidizing agent, often initiated by radicals or metal catalysts. This generates a stabilized phenoxyl radical. This radical can then dimerize or react with other molecules, leading to complex product mixtures.

OxidationMechanism Reactant 4-Propenyl-2,6-dimethoxyphenol (Stable Phenol) Radical Phenoxyl Radical (Highly Reactive) Reactant->Radical Oxidation Initiator Initiator (O₂, Metal Ions, Light) Initiator->Reactant [H•] abstraction Products Quinones & Polymers (Colored Impurities) Radical->Products Dimerization/ Further Reaction InertWorkflow Start Crude Sample Degas Use Degassed Solvents Start->Degas Extract Extraction (N₂/Ar Blanket) Degas->Extract Dry Drying/Filtration (N₂/Ar Blanket) Extract->Dry Evap Rotary Evaporation (N₂/Ar Bleed) Dry->Evap Critical Step Product Pure Product Evap->Product

Caption: Key steps for an inert atmosphere extraction workflow.

Issue 2: Degradation Persists Even Under an Inert Atmosphere

Root Cause: Trace metal ions, often from glassware, reagents, or the crude sample itself, can catalytically accelerate oxidation. Additionally, acidic or basic conditions can sometimes promote degradation pathways.

Solution 1: Introduce a Chelating Agent.

A small amount of a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions, rendering them catalytically inactive.

Protocol Modification:

  • Add a small amount of EDTA disodium salt (typically 0.1-0.5 mM) to your aqueous phase during the liquid-liquid extraction. This will bind metal ions and keep them in the aqueous layer, preventing them from entering your organic phase.

Solution 2: Use Antioxidants.

If a chelating agent is insufficient, a sacrificial antioxidant can be added to the extraction solvent. The antioxidant will be preferentially oxidized, protecting your target compound.

Table 1: Comparison of Common Antioxidants for Organic Extractions

AntioxidantTypical ConcentrationSolvent SolubilityMechanism & Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)High in non-polar solventsA radical scavenger. It is volatile and can often be removed during final product purification.
Ascorbyl Palmitate 0.01 - 0.05% (w/v)Soluble in alcohols, moderate in ethers/estersAn oil-soluble derivative of Vitamin C. It is a potent oxygen scavenger. Can be more difficult to remove.
Sodium Ascorbate / Ascorbic Acid 1 - 5% (w/v)High in aqueous solutionsExcellent for the aqueous phase of the extraction. It will reduce any oxidized species and scavenge oxygen.

Implementation:

  • For the organic phase, add BHT directly to your extraction solvent before starting.

  • For the aqueous phase, dissolve sodium ascorbate or ascorbic acid in the water or buffer before the extraction. Using both can provide comprehensive protection.

Issue 3: Low Yields Traced to Emulsion Formation During Extraction

Root Cause: Phenolic compounds can act as surfactants, leading to stable emulsions at the aqueous-organic interface, trapping your product.

Solution: Brine Wash.

After the main extraction steps, perform a final wash of the organic layer with a saturated sodium chloride (brine) solution. The high ionic strength of the brine helps to break emulsions by increasing the polarity of the aqueous phase, forcing the organic components out.

Summary of Best Practices

ParameterStandard ProtocolOptimized Protocol for 4-Propenyl-2,6-dimethoxyphenol Rationale
Atmosphere AirNitrogen or ArgonPrevents direct reaction with atmospheric O₂.
Aqueous Phase Water / BufferWater / Buffer + EDTA (0.5 mM) and/or Sodium Ascorbate (1%)Sequesters catalytic metal ions and scavenges oxygen.
Organic Solvent Standard GradeDegassed, High-Purity Grade + BHT (0.01%)Removes dissolved O₂ and provides radical scavenging.
Evaporation Standard Rotary EvaporationRotary Evaporation with N₂/Ar bleed; minimize temperaturePrevents oxidation in the concentrated, heated state.
Glassware StandardAcid-washed glassware (to remove trace metals)Minimizes a key source of catalytic oxidation initiators.

By systematically addressing each of these potential failure points—atmosphere, catalytic metals, and temperature—you can create a robust extraction protocol that reliably delivers high-purity 4-propenyl-2,6-dimethoxyphenol, free from oxidative degradation.

References

  • Title: Autoxidation of Phenols Source: ScienceDirect URL: [Link]

  • Title: The Antioxidant Activity of Phenolic Compounds Source: IntechOpen URL: [Link]

  • Title: Butylated Hydroxytoluene (BHT) Source: Chemical & Engineering News URL: [Link]

Resolving co-elution of 4-propenylsyringol and 4-propylsyringol in GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Co-elution of 4-Propenylsyringol and 4-Propylsyringol in GC-MS Audience: Analytical Chemists, Researchers, Drug Development Professionals Last Updated: February 26, 2026

Executive Summary

The separation of 4-propylsyringol (dihydro-eugenol analog) and 4-propenylsyringol (isoeugenol analog) represents a classic "critical pair" challenge in gas chromatography. These compounds differ only by a single double bond in the C3 side chain, resulting in nearly identical boiling points and polarity indices on standard non-polar phases.

This guide provides a tiered troubleshooting approach, moving from spectral deconvolution (immediate data fix) to chromatographic optimization (robust method fix).

Part 1: The Diagnostic Phase
Q1: Why are these compounds co-eluting on my standard DB-5MS column?

A: On non-polar columns (e.g., DB-5, HP-5, RTX-5), separation is governed primarily by vapor pressure (boiling point).

  • 4-Propylsyringol (MW 196): Saturated side chain (

    
    ).
    
  • 4-Propenylsyringol (MW 194): Unsaturated side chain (

    
    ).
    

Because the structural difference is minimal (two hydrogen atoms), their boiling points are within 1-2 °C of each other. Non-polar stationary phases lack the selectivity to discriminate based on the pi-electron density of the double bond, leading to co-elution or severe peak overlap.

Q2: How can I confirm if I have both compounds present without changing my column?

A: You must utilize Mass Spectral Deconvolution . Unlike enantiomers, these compounds have different molecular weights. You can mathematically separate them using Extracted Ion Chromatograms (EIC) rather than the Total Ion Chromatogram (TIC).

Target Ions for Deconvolution:

AnalyteMolecular Ion (

)
Base Peak / Diagnostic IonsNotes
4-Propylsyringol m/z 196 m/z 167 (

, loss of ethyl)
Loss of ethyl is characteristic of propyl side chains.
4-Propenylsyringol m/z 194 m/z 179 (

, loss of methyl)
Resonance stabilization of the double bond preserves the molecular ion intensity.

Protocol:

  • Open your data analysis software.

  • Extract m/z 196.1 and m/z 194.1 separately.

  • Overlay the traces. If the peaks are not perfectly aligned (e.g., one elutes 0.05 min later), you have partial separation.

  • Caution: The

    
     isotope contribution of 4-propenylsyringol (m/z 194) will appear at m/z 196. However, this is typically <10% of the parent peak height. If the m/z 196 signal is significant, it confirms the presence of the propyl analog.
    
Part 2: Chromatographic Resolution (The Hardware Fix)
Q3: What is the best stationary phase to physically separate them?

A: You must switch to a Polar Stationary Phase , such as Polyethylene Glycol (PEG) (e.g., DB-WAX, VF-WAXms, CP-Wax 52 CB).

Mechanism: The PEG stationary phase possesses lone pair electrons on the oxygen atoms. These interact specifically with the pi-electrons of the double bond in 4-propenylsyringol.

  • Result: 4-Propenylsyringol is retained longer than the saturated 4-propylsyringol.

  • Selectivity: The separation factor (

    
    ) increases significantly compared to non-polar phases.
    
Q4: I see three peaks in the syringol region on the WAX column. What is happening?

A: This is normal and indicates high resolution. 4-Propenylsyringol exists as geometric isomers (cis/trans or Z/E).

  • Peak 1: 4-Propylsyringol (Saturated, elutes first).

  • Peak 2: cis-4-Propenylsyringol.

  • Peak 3: trans-4-Propenylsyringol (Thermodynamically more stable, usually the larger peak if synthesized/pyrolyzed).

Note: On non-polar columns, the cis/trans isomers often co-elute with each other and the propyl analog, creating one broad, messy peak.

Part 3: Advanced Optimization & Derivatization
Q5: My peaks are tailing. Should I derivatize?

A: Yes. Phenolic hydroxyl groups (-OH) interact with active sites (silanols) in the liner and column, causing tailing. Recommended Protocol: Silylation (TMS)

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Mix 50 µL sample + 50 µL BSTFA. Incubate at 60°C for 30 mins.

  • Result:

    • 4-Propylsyringol-TMS: MW 268.

    • 4-Propenylsyringol-TMS: MW 266.

    • Benefit: Sharp, symmetrical peaks. Separation on non-polar columns (DB-5MS) may improve slightly, but WAX columns remain superior for isomer resolution.

Decision Logic & Workflow

The following diagram outlines the logical decision path for resolving this specific co-elution issue.

G Start Start: Co-elution of Syringol Derivatives CheckMW Are Molecular Weights Identical? Start->CheckMW Isobaric Yes (Isomers) e.g. cis vs trans CheckMW->Isobaric Same MW NotIsobaric No (MW 196 vs 194) CheckMW->NotIsobaric Diff MW HardwareFix Step 2: Change Column Selectivity Isobaric->HardwareFix DataFix Step 1: Spectral Deconvolution (EIC m/z 194 vs 196) NotIsobaric->DataFix ResolutionCheck Is Quantitative Accuracy Sufficient? DataFix->ResolutionCheck ResolutionCheck->HardwareFix No (Need Separation) FinalResult Result: 1. Propyl (First) 2. Cis-Propenyl 3. Trans-Propenyl ResolutionCheck->FinalResult Yes (Data Sufficient) SelectPolar Install Polar Column (DB-WAX / PEG) HardwareFix->SelectPolar Derivatize Step 3: Derivatization (TMS / Acetylation) SelectPolar->Derivatize If Tailing Persists SelectPolar->FinalResult Derivatize->FinalResult

Caption: Decision tree for resolving 4-propylsyringol (MW 196) and 4-propenylsyringol (MW 194) co-elution.

References
  • NIST Mass Spectrometry Data Center. (2023). (E)-4-Propenylsyringol Mass Spectrum & Retention Indices. National Institute of Standards and Technology. Link

  • Kjällstrand, J., et al. (1998).[1] Gas chromatographic retention indices of monoterpenes and related compounds on DB-1 and DB-Wax. Journal of Chromatography A. Link

  • Ralph, J., & Boerjan, W. (2004). Mass Spectrometry-Based Sequencing of Lignin Oligomers. Plant Physiology. Link

  • Ravi Kiran, C., et al. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Journal of Food Science and Technology. Link

Sources

Technical Support Center: Optimizing Acid Hydrolysis for Urinary Methoxyphenols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Goldilocks" Kinetic Challenge

Welcome to the Technical Support Center. You are likely here because your recovery rates for conjugated methoxyphenols (e.g., MHPG, HVA, VMA) are inconsistent, or you are seeing interfering peaks in your chromatograms.

The Core Problem: Urinary methoxyphenols exist primarily as glucuronide or sulfate conjugates. To analyze them (via GC-MS or HPLC), you must cleave these bonds. Acid hydrolysis is the industry workhorse because it is fast and inexpensive. However, it presents a kinetic paradox:

  • Hydrolysis Rate: You need sufficient energy (Heat + Acid) to break the conjugate bond.

  • Degradation Rate: The same energy oxidizes and destroys the free phenol.

Your Goal: Identify the precise time window (


) where hydrolysis is complete, but degradation has not yet begun.

The Optimization Matrix (Theory & Mechanism)

Before troubleshooting, you must understand the competing reactions occurring in your reaction vial.

Visualizing the Kinetic Trade-off

The following diagram illustrates the theoretical "Sweet Spot" for hydrolysis. Note how the "Free Analyte" curve peaks and then declines.

HydrolysisKinetics cluster_optimization Optimization Window (T_opt) Conjugate Conjugated Methoxyphenol Free Free Analyte (Target) Conjugate->Free Hydrolysis (k1) Acid + Heat Degraded Oxidized/Degraded Products Free->Degraded Degradation (k2) Oxidation Time1 Time2

Figure 1: The kinetic pathway of acid hydrolysis.[1] The goal is to maximize k1 while minimizing k2.

Troubleshooting Guides (Q&A Format)

Issue A: "My recovery is low (<60%) despite using strong acid."

Diagnosis: This is rarely due to "insufficient" acid strength. It is usually due to oxidative degradation or thermal overshoot . Methoxyphenols are electron-rich and prone to oxidation at high temperatures.

Troubleshooting Steps:

  • Check Antioxidant Status: Are you using a scavenger?

    • Fix: Add Sodium Metabisulfite (Na₂S₂O₅) or EDTA prior to heating. This acts as a sacrificial antioxidant.

  • Audit the Thermal Profile:

    • Fix: If using an autoclave (120°C+), switch to a water bath (100°C). The rate of degradation doubles with every 10°C increase above optimal.

  • Verify Cooling:

    • Fix: Do not let samples "cool down naturally" in the bath. Remove them immediately at

      
       and plunge into an ice bath.
      
Issue B: "I see dark pigments and interfering peaks in my chromatogram."

Diagnosis: You are experiencing the "Burnt Urine" Effect . Acid hydrolysis at high temperatures converts urinary carbohydrates into furfurals and humins (dark polymers). These co-elute with methoxyphenols.

Troubleshooting Steps:

  • Reduce Hydrolysis Time:

    • Fix: Conduct a time-course study (15, 30, 45, 60 min). You will likely find that 20–30 minutes yields the same recovery as 60 minutes but with 50% less background noise.

  • Pre-Extraction Cleanup:

    • Fix: If the interference persists, perform a liquid-liquid extraction (LLE) with ethyl acetate after hydrolysis but before derivatization/injection.

Issue C: "My replicates have high variability (CV > 15%)."

Diagnosis: Inconsistent pH control or uneven heating.

Troubleshooting Steps:

  • pH Verification:

    • Fix: Urine has high buffering capacity. Simply adding a fixed volume of HCl isn't enough. Verify that the final pH is < 1.0 for every sample.

  • Heating Uniformity:

    • Fix: If using a heating block, ensure the vial makes full contact. Water baths are generally superior for uniformity.

The "Gold Standard" Protocol

Based on field optimization for MHPG and HVA, this protocol balances recovery with stability.

Recommended Parameters
ParameterOptimized ValueRationale
Acid 6M HClAchieves pH < 1.0 rapidly.
Volume Ratio 100 µL Acid : 1 mL UrineSufficient to overcome urine buffering capacity.
Temperature 100°C (Boiling Water)Stable isotherm; prevents "flash" degradation seen at 120°C.
Time 30 Minutes The crossover point where hydrolysis > 95% and degradation < 5%.
Antioxidant Na₂S₂O₅ (1 mg/mL)Essential to prevent oxidation of the catechol/phenol ring.
Workflow Diagram

ProtocolWorkflow Start Raw Urine Sample Step1 Add Antioxidant (Na2S2O5) Start->Step1 Step2 Acidify (pH < 1.0 with HCl) Step1->Step2 Step3 Hydrolysis (100°C for 30 min) Step2->Step3 Step4 Rapid Cooling (Ice Bath) Step3->Step4 Step5 Neutralization/Extraction Step4->Step5

Figure 2: Step-by-step optimized workflow for acid hydrolysis.

Frequently Asked Questions (FAQs)

Q: Why not use enzymatic hydrolysis (Glucuronidase)? It's gentler. A: While gentler, enzymatic hydrolysis is often incomplete for methoxyphenols due to enzyme inhibition by urine constituents. Studies have shown that for specific analytes like MDMA metabolites (structurally similar methoxyphenols), acid hydrolysis actually yields higher recovery (approx. 40% higher) than Helix pomatia glucuronidase, provided the temperature is optimized [1].[2]

Q: Can I use Sulfuric Acid (H₂SO₄) instead of HCl? A: It is possible, but HCl is preferred. H₂SO₄ is non-volatile and can concentrate during evaporation steps (if you dry down the sample), causing massive charring and analyte destruction. HCl evaporates, leaving a cleaner residue.

Q: How stable are MHPG and VMA once hydrolyzed? A: Once in the free form, they are less stable than the conjugate. You must proceed to extraction or derivatization immediately. Do not store hydrolyzed urine overnight without freezing [2].

References

  • Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA. Source: National Institutes of Health (PubMed) / Journal of Analytical Toxicology. Key Finding: Acid hydrolysis yielded ~40% higher recovery for methoxyphenols compared to enzymatic methods when optimized at 100°C. URL:[Link]

  • Stability of Urinary Biogenic Amines and Metabolites. Source: Clinical Chemistry / ResearchGate. Key Finding: Establishes the necessity of pH < 1 and antioxidants for the stability of VMA, HVA, and MHPG. URL:[Link]

  • Sodium Metabisulfite as an Antioxidant in Pharmaceutical and Biological Systems. Source: Taylor & Francis / Knowledge Centers.[3] Key Finding: Confirms the mechanism of Na₂S₂O₅ in preventing oxidative degradation of phenolic compounds in acidic environments. URL:[Link]

Sources

Technical Support Center: Minimizing cis-trans Isomerization of Propenylsyringol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lignin Valorization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical degradation of lignin monomers during downstream processing.

Propenylsyringol (4-(1-propenyl)-2,6-dimethoxyphenol) is a high-value monomer derived from the reductive catalytic fractionation (RCF) of hardwood lignin[1]. Preserving its native cis-to-trans ratio is critical for downstream stereospecific polymerizations and pharmaceutical precursor synthesis. However, the cis isomer is kinetically trapped and highly susceptible to thermal isomerization into the thermodynamically stable trans configuration.

This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to isolate propenylsyringol without compromising its stereochemical integrity.

Mechanistic Causality of Isomerization

Isomerization occurs when thermal energy exceeds the activation barrier for π-bond homolysis, or when transition metals (e.g., Ru, Os, Pd) artificially lower this barrier via the formation of a π-allyl intermediate[2]. Once the double bond is activated, steric repulsion between the aromatic ring and the terminal methyl group drives a spontaneous C-C bond rotation, relaxing the molecule into the trans state.

Mechanism Cis cis-Propenylsyringol (Kinetic State) Triggers Thermal Energy / Trace Metals (Ru, Pd, Os) Cis->Triggers Exposure Intermediate π-Bond Cleavage (Radical/Cationic) Triggers->Intermediate Activation Rotation C-C Bond Rotation (Steric Relief) Intermediate->Rotation Conformational Shift Trans trans-Propenylsyringol (Thermodynamic State) Rotation->Trans Relaxation

Logical pathway of cis-trans isomerization driven by thermal and catalytic triggers.

Troubleshooting Guide & FAQs

Q: Why does my cis-propenylsyringol fraction completely convert to the trans isomer during batch distillation? A: Batch distillation subjects the monomer to a massive "thermal budget" (Temperature × Residence Time). The cis isomer is a kinetic product of reductive catalytic fractionation[1]. Prolonged heating at >150°C provides sufficient energy to overcome the rotational barrier of the propenyl double bond, allowing it to relax into the sterically unhindered trans configuration. Solution: Shift from batch distillation to Short-Path Distillation (SPD) or Wiped-Film Evaporation (WFE) to drastically reduce residence time.

Q: I am using low temperatures (<100°C) under high vacuum, but I still see 40% isomerization. What is causing this? A: Trace transition metals from your RCF catalyst (e.g., Ru/C or Pd/C) or active acidic sites on untreated glassware can catalyze the isomerization even at low temperatures. Ruthenium and osmium are notorious for forming π-allyl intermediates that lower the activation energy for double-bond migration and isomerization[2]. Solution: Passivate glassware using silanization and ensure complete catalyst removal via sub-micron filtration or metal scavenging resins prior to heating.

Q: How does the choice of biomass fractionation solvent affect subsequent thermal stability? A: RCF often utilizes alcohols (e.g., methanol, ethylene glycol)[3]. If trace residual solvents are not fully removed prior to thermal purification, they can act as hydrogen donors during heating, inadvertently facilitating catalytic transfer hydrogenation or isomerization over residual metal sites. Solution: Ensure complete solvent evaporation under ambient or cryogenic vacuum before initiating high-temperature distillation.

Self-Validating Protocol: Wiped-Film Evaporation (WFE)

To ensure trustworthiness, the protocol below is designed as a self-validating system . By introducing an internal standard (decane) and a radical scavenger (BHT) prior to heating, researchers can definitively diagnose failure modes post-process.

  • If BHT is depleted: Radical-mediated isomerization occurred (check for system leaks introducing O₂).

  • If the decane ratio drops: Thermal oligomerization occurred (reduce residence time).

  • If both are stable but isomerization still occurred: The failure is purely thermal or Lewis-acid catalyzed (check glassware passivation).

Workflow Start Crude RCF Oil (Mixed Isomers) Prep Catalyst Filtration & BHT Addition Start->Prep Passivation Glassware Silanization (Neutralize Sites) Prep->Passivation WFE Wiped-Film Evaporation (130°C, <30s, <0.05 mbar) Passivation->WFE Quench Cryogenic Quench (-20°C Collection) WFE->Quench Product Isomer-Preserved Propenylsyringol Quench->Product

Step-by-step experimental workflow for isomer-preserving wiped-film evaporation.

Step-by-Step Methodology
  • Preparation & Catalyst Removal: Filter the crude lignin oil through a 0.22 μm PTFE membrane to remove heterogeneous catalyst particles. Treat the filtrate with a metal scavenger resin (e.g., QuadraPure) to eliminate leached transition metals.

  • System Validation Spiking: Add 0.1 wt% Butylated hydroxytoluene (BHT) and a known concentration of decane (internal standard). Causality: BHT quenches carbon-centered radicals formed by trace oxygen during heating, preventing radical-mediated π-bond cleavage.

  • System Passivation: Flush the WFE system with a 5% dimethyldichlorosilane solution in toluene, followed by a methanol rinse. Causality: This neutralizes Lewis-acidic silanol groups on the glass surface that can catalyze isomerization.

  • Thermal Processing: Set the evaporator body to 130°C and the internal condenser to 20°C. Apply a high vacuum (< 0.05 mbar).

  • Feed Rate Optimization: Introduce the feed at a rate that ensures a residence time of < 30 seconds on the heated surface.

  • Rapid Quench: Collect the distillate in a receiving flask pre-chilled to -20°C in a dry ice/isopropanol bath to immediately halt any residual thermal kinetics.

  • Validation: Run GC-MS on the distillate. Confirm BHT recovery is >95% and the decane/propenylsyringol ratio is preserved.

Quantitative Data: Impact of Processing Modalities

The table below summarizes the causality between thermal budget, catalytic impurities, and the resulting stereochemical degradation of propenylsyringol.

Processing ModalityPeak Temp (°C)Residence TimeCatalyst/ImpurityFinal trans : cis RatioProcess Validation Status
Batch Distillation 180120 minNone95 : 5Fails (Thermal Degradation)
Batch Distillation 120180 minTrace Ru/C98 : 2Fails (Catalytic Shift)
Short-Path Dist. 140< 5 minNone40 : 60Marginal
Wiped-Film Evap. 130< 30 secNone (Passivated)15 : 85 (Native)Passes (Isomer Preserved)

References

  • Source: ResearchGate (MDPI)
  • Source: Chemical Reviews (ACS Publications)
  • Title: Interdependence of Solvent and Catalyst Selection on Low Pressure Hydrogen-Free Reductive Catalytic Fractionation Source: ACS Sustainable Chemistry & Engineering URL

Sources

Technical Support Center: Optimizing 4-Propenyl-2,6-dimethoxyphenol Recovery from Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the extraction of 4-propenyl-2,6-dimethoxyphenol from plasma. This resource is designed for researchers, scientists, and drug development professionals who are seeking to improve the accuracy, reproducibility, and recovery rates in their bioanalytical methods. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your workflow effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide a foundational understanding of the challenges and strategies associated with this specific analyte and matrix.

Q1: What are the key properties of 4-propenyl-2,6-dimethoxyphenol that I must consider for plasma extraction?

A1: Understanding the physicochemical properties of your analyte is the cornerstone of effective method development.[1] For 4-propenyl-2,6-dimethoxyphenol, the critical characteristics are:

  • Moderate Lipophilicity: It has a reported XLogP3-AA value of 2.5, indicating it is significantly more soluble in organic solvents than in water.[2][3] This property makes it a prime candidate for reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with appropriate organic solvents.[2][4]

  • Weakly Acidic Nature: The presence of a phenolic hydroxyl (-OH) group makes the molecule a weak acid.[2] While its estimated pKa is around 9, this functional group's ionization state is highly dependent on pH.[2][5] To ensure the molecule is in its neutral, non-ionized state for optimal retention on non-polar sorbents or extraction into organic solvents, the pH of the plasma sample should be controlled and ideally kept at least 2 units below the pKa (e.g., pH ≤ 7).[5]

  • Potential for Non-Specific Binding: Phenolic compounds can bind to proteins in plasma and may adsorb to glass surfaces.[6][7] This must be considered during sample preparation to avoid artificial loss of the analyte.

Q2: What are the most common reasons for low recovery of this analyte from plasma?

A2: Low recovery is a multifaceted issue that can arise from various stages of the extraction process. The most frequent culprits include:

  • Suboptimal pH: Failure to maintain a pH that keeps the analyte in its neutral, hydrophobic form can lead to poor partitioning into organic solvents (LLE) or insufficient retention on reversed-phase SPE sorbents.[5]

  • Incomplete Elution: The elution solvent in an SPE protocol may lack the strength or the correct pH to completely desorb the analyte from the sorbent.[5][6]

  • Analyte Instability: Phenolic compounds can be susceptible to oxidation or enzymatic degradation. Sample handling and storage conditions are critical.[5][8]

  • Strong Protein Binding: If the protein precipitation step is inefficient, the analyte may remain bound to plasma proteins and be discarded with the protein pellet.[7]

  • Matrix Effects: While not a true recovery issue, co-eluting matrix components can suppress or enhance the analyte's signal in mass spectrometry, leading to inaccurate quantification that appears as poor recovery.[1][9]

Q3: Which primary extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is best?

A3: The "best" technique depends on your analytical goals, such as required sensitivity, sample throughput, and the complexity of the analysis.

  • Protein Precipitation (PPT): Fastest and simplest method, but offers the lowest selectivity. It's often used for initial screening but may result in significant matrix effects and lower recovery due to co-precipitation.[10][11]

  • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT. By optimizing pH and the extraction solvent, good recovery can be achieved. However, it can be labor-intensive, difficult to automate, and prone to emulsion formation.[12][13]

  • Solid-Phase Extraction (SPE): Provides the highest selectivity and recovery when optimized. It is excellent for removing interferences and concentrating the analyte, leading to cleaner extracts and reduced matrix effects.[14][15] While it requires more initial method development, it is highly reproducible and easily automated for high-throughput applications.[6]

Q4: How critical are sample handling and storage for maintaining analyte integrity?

A4: Extremely critical. Analyte stability is paramount for accurate results.[8] For 4-propenyl-2,6-dimethoxyphenol, prolonged exposure of uncentrifuged blood to cells, elevated temperatures, or repeated freeze-thaw cycles can lead to degradation.[8][16] It is recommended to separate plasma from whole blood promptly and store samples at -20°C or lower, protected from light, until analysis.[16]

Part 2: In-Depth Troubleshooting Guide

This guide provides specific, actionable solutions to common problems encountered during the extraction workflow.

Problem Area 1: Protein Precipitation (PPT)

Q: My recovery is consistently low (<70%) after a simple acetonitrile precipitation. What is the likely cause and solution?

A: Probable Cause: There are two primary reasons for this. First, 4-propenyl-2,6-dimethoxyphenol may be binding to plasma proteins, and upon denaturation, it becomes trapped and discarded with the protein pellet (co-precipitation).[7] Second, the analyte may have some solubility in the precipitated protein-aqueous phase, preventing its complete transfer into the supernatant.

Solution:

  • Optimize Solvent-to-Plasma Ratio: A 3:1 ratio of acetonitrile to plasma is a standard starting point.[11] Experiment with increasing this to 4:1 or 5:1. A larger volume of organic solvent can more effectively disrupt protein-analyte interactions and ensure more complete precipitation.[11]

  • Acidify the Precipitation Solvent: Add 0.1-1% formic acid to your acetonitrile. Acidification helps to disrupt ionic interactions between the weakly acidic phenol and basic sites on proteins, thereby releasing the analyte into the solvent.

  • Vortex and Chill: Ensure thorough mixing by vortexing vigorously for at least 30 seconds immediately after adding the solvent.[11] Subsequently, allowing the mixture to stand at a low temperature (e.g., -20°C for 10 minutes) can promote the formation of a denser protein pellet, leading to a cleaner supernatant and less analyte entrapment.

Problem Area 2: Liquid-Liquid Extraction (LLE)

Q: I am performing an LLE with ethyl acetate, but my recovery is erratic. How do I improve this?

A: Probable Cause: Inconsistent recovery in LLE is almost always tied to a lack of control over the pH of the aqueous phase or the formation of emulsions.[12] For a weakly acidic analyte, its distribution between the aqueous and organic layers is highly sensitive to pH fluctuations.[17]

Solution:

  • Strict pH Control: Before extraction, acidify the plasma sample to a pH of 5-6 using a suitable buffer or a dilute acid (e.g., formic or phosphoric acid). This ensures the phenolic hydroxyl group is fully protonated, rendering the molecule neutral and maximizing its partitioning into the organic solvent.[5]

  • Solvent Selection: While ethyl acetate is a common choice, consider methyl tert-butyl ether (MTBE). MTBE is less water-soluble than ethyl acetate, which can lead to cleaner extracts and reduce the likelihood of extracting polar interferences. It also forms a distinct layer more easily, reducing emulsion issues.[18]

  • Prevent Emulsions: If emulsions form, they can be broken by centrifugation, the addition of a small amount of salt (salting out), or by gentle agitation rather than vigorous shaking.[12]

Problem Area 3: Solid-Phase Extraction (SPE)

Q: I'm using a standard reversed-phase (C18) SPE protocol, but my analyte is not being retained during the sample loading step. Why?

A: Probable Cause: The analyte is not interacting strongly enough with the C18 sorbent. This typically happens if the sample is loaded in a solvent with too high an organic content, which prevents the analyte from partitioning onto the stationary phase. It can also occur if the pH is too high, causing the phenol to ionize.

Solution:

  • Dilute the Sample: If your plasma sample was pre-treated with an organic solvent (e.g., from a PPT step), it must be diluted with an aqueous buffer (e.g., 1:4 with water or a pH 6 buffer) before loading onto the SPE cartridge. This reduces the organic strength of the loading solution, promoting retention.[5]

  • Ensure Proper pH: Confirm the pH of your sample before loading is below 7. This keeps the analyte in its neutral, most hydrophobic state, maximizing its affinity for the C18 sorbent.[5]

Q: My analyte is retained, but I lose it during the wash step. How can I prevent this?

A: Probable Cause: The wash solvent is too strong; it has enough organic content to elute your analyte along with the interferences.[6]

Solution:

  • Reduce Wash Solvent Strength: Your goal is to wash away polar interferences while leaving the analyte on the sorbent. If you are using 20% methanol in water, for example, reduce it to 5% or 10% methanol.[5] A stepwise wash, starting with 100% water and then a weak organic wash, can be very effective.

Q: I have good retention and washing, but I can't get the analyte off the column during elution. What should I do?

A: Probable Cause: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent, or there are secondary interactions at play.[5]

Solution:

  • Increase Elution Solvent Strength: Switch from methanol to a stronger solvent like acetonitrile or a mixture of solvents.

  • Modify Elution Solvent pH: This is a highly effective but often overlooked strategy. Add a small amount of a base (e.g., 0.5-1% ammonium hydroxide) to your elution solvent (e.g., methanol). This will raise the pH above the analyte's pKa, causing the phenolic group to deprotonate and become ionized (-O⁻). This makes the molecule much more polar and drastically reduces its affinity for the non-polar C18 sorbent, resulting in sharp and complete elution.[5]

  • Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent. Try eluting with two smaller aliquots of solvent and combining them to ensure complete recovery.[5]

Problem Area 4: General Issues

Q: My calculated recovery is over 100%. What does this indicate?

A: Probable Cause: This result does not mean you've created matter. It is a strong indicator of ion enhancement from the sample matrix or the presence of a co-eluting interference that has the same mass transition as your analyte.[9] The matrix components are making the ionization of your analyte in the mass spectrometer source more efficient compared to the clean standard you are using for comparison.

Solution:

  • Improve Sample Cleanup: This is a clear sign that your current extraction method (likely PPT) is not clean enough. Switch to a more selective method like SPE to better remove interfering matrix components, especially phospholipids.[19]

  • Modify Chromatography: Adjust your LC gradient to better separate the analyte from the interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard: The best way to correct for matrix effects is to use a stable isotope-labeled version of your analyte as an internal standard. It will co-elute and experience the same ion suppression or enhancement, providing a reliable basis for accurate quantification.

Part 3: Recommended Protocols & Workflows

Data Presentation: Comparison of Extraction Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh to Very High
Typical Recovery 60-85%75-95%>90% (Optimized)
Matrix Effects HighModerateLow
Throughput HighLow to ModerateHigh (with automation)
Labor Intensity LowHighModerate (can be automated)
Solvent Usage LowHighModerate
Experimental Workflow: Decision Logic for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate extraction strategy based on your analytical requirements.

G start Analytical Goal throughput High-Throughput Screening? start->throughput sensitivity High Sensitivity Required? throughput->sensitivity No ppt Protein Precipitation (PPT) (Fastest, least clean) throughput->ppt Yes cleanliness Ultimate Cleanliness Needed? sensitivity->cleanliness Yes lle Liquid-Liquid Extraction (LLE) (Good balance, manual) sensitivity->lle No cleanliness->lle No spe Solid-Phase Extraction (SPE) (Cleanest, most reproducible) cleanliness->spe Yes

Caption: Decision workflow for selecting a plasma extraction method.

Detailed Protocol: Optimized Reversed-Phase SPE

This protocol is designed to provide high recovery and clean extracts for the LC-MS/MS analysis of 4-propenyl-2,6-dimethoxyphenol.

Materials:

  • Reversed-phase SPE cartridges (e.g., Strata™-X or equivalent polymeric sorbent, 30 mg/1 mL)

  • Plasma sample containing 4-propenyl-2,6-dimethoxyphenol

  • Phosphoric Acid (1M)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Hydroxide (concentrated)

  • Deionized Water

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 600 µL of deionized water and 10 µL of 1M phosphoric acid to adjust the pH to ~5-6.

    • Vortex for 15 seconds. This dilution and pH adjustment step is critical for optimal loading.[5]

  • SPE Cartridge Conditioning:

    • Add 1 mL of methanol to the cartridge and pass it through using a vacuum manifold or positive pressure.

    • This step solvates the sorbent pores.

  • SPE Cartridge Equilibration:

    • Add 1 mL of deionized water to the cartridge and pass it through, ensuring the sorbent bed does not go dry.

    • This step prepares the sorbent for the aqueous sample.

  • Sample Loading:

    • Load the entire pre-treated plasma sample (approx. 810 µL) onto the cartridge.

    • Apply a slow, steady flow rate (approx. 1 mL/min) to ensure adequate interaction time between the analyte and the sorbent.

  • Wash Step (Interference Removal):

    • Wash the cartridge with 1 mL of 5% methanol in deionized water.

    • This removes polar matrix components without eluting the target analyte.[5]

    • Dry the sorbent bed thoroughly under vacuum for 2-5 minutes to remove all residual water.

  • Elution Step (Analyte Recovery):

    • Prepare the elution solvent: 99.5% Methanol / 0.5% Ammonium Hydroxide.

    • Place clean collection tubes in the manifold.

    • Add 2 x 500 µL aliquots of the elution solvent to the cartridge, allowing the first aliquot to soak for 30 seconds before passing through.

    • The basic modifier ensures the phenol is deprotonated, facilitating its release from the non-polar sorbent.[5]

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of your initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Visualization: Optimized SPE Workflow

G cluster_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction cluster_post 3. Post-Extraction plasma 200 µL Plasma dilute Dilute with 600 µL Water plasma->dilute acidify Acidify to pH ~6 (Critical for Retention) dilute->acidify condition Condition: 1 mL Methanol equilibrate Equilibrate: 1 mL Water condition->equilibrate load Load Sample (Slow Flow Rate) equilibrate->load wash Wash: 1 mL 5% Methanol/Water load->wash elute Elute: 1 mL Methanol + 0.5% NH4OH (Critical for Release) wash->elute evaporate Evaporate to Dryness reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject for LC-MS/MS Analysis reconstitute->analyze

Caption: Step-by-step workflow for the optimized SPE protocol.

References

  • Scent.vn. (n.d.). 2,6-Dimethoxy-4-propenylphenol,(E)-. Retrieved from [Link]

  • Aurand, C., Mi, C., Lu, X., & Trinh, A. (n.d.). Troubleshooting Analyte Recovery when Using HybridSPE-Precipitation Technology. LabRulez LCMS. Retrieved from [Link]

  • LookChem. (n.d.). 4-Propenyl-2,6-dimethoxyphenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dimethoxy-4-(2-propenyl)- (CAS 6627-88-9). Retrieved from [Link]

  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of plasma treatments on phenolic compounds of uncut, fresh cut, and processed foods. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxy-4-propenylphenol, (Z)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propyl-2,6-dimethoxyphenol. Retrieved from [Link]

  • Phenomenex. (n.d.). Tip on recoveries greater than 100%. Retrieved from [Link]

  • Gavara, R., et al. (2020). Influence of Plasma Treatment on the Polyphenols of Food Products—A Review. Foods, 9(7), 924. Retrieved from [Link]

  • da Silva, L. C., et al. (2023). Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipitata) Juice. Applied Sciences, 14(1), 221. Retrieved from [Link]

  • Engström, M. T., et al. (2020). Distribution of Protein Precipitation Capacity within Variable Proanthocyanidin Fingerprints. Molecules, 25(21), 5028. Retrieved from [Link]

  • Singh, B., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Research, 1(1). Retrieved from [Link]

  • Wen, L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 59(1), 1-15. Retrieved from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]

  • Tasioula-Margari, M., & Sakellaropoulos, T. (2020). Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives. Molecules, 25(18), 4246. Retrieved from [Link]

  • Lakeev, A. A., et al. (2023). Extraction and Preconcentration of the Highly Lipophilic Antioxidant 2,6-Diisobornyl-4-Methylphenol and its Metabolite from Plasma. Journal of Analytical Chemistry, 78(2), 230-238. Retrieved from [Link]

  • Li, J., et al. (2020). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. Journal of Proteome Research, 19(5), 2061-2069. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Majors, R. E. (2022). Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. LCGC North America, 40(4), 164-169. Retrieved from [Link]

  • Phenomenex. (n.d.). A Faster Solid Phase Extraction Method for Pain Relievers from Plasma Using Strata®-X PRO. Retrieved from [Link]

  • Jones, C. M., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 282. Retrieved from [Link]

  • LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • ResearchGate. (2022). Liquid-liquid extraction of phenolic compounds from aqueous solution using hydrophobic deep eutectic solvents. Retrieved from [Link]

  • Papachristofis, A., et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Metabolites, 12(12), 1238. Retrieved from [Link]

  • Mercolini, L., & Protti, M. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Matrices. International Journal of Molecular Sciences, 25(10), 5275. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Boyanton, B. L., & Blick, K. E. (2009). Stability of chemical and immunochemical analytes in uncentrifuged plasma samples. Journal of Clinical Pathology, 62(11), 1045-1047. Retrieved from [Link]

  • Stevens, J. (2016). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • Johnson, R. D., et al. (2023). Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. Journal of Analytical Toxicology, 47(8), 833-837. Retrieved from [Link]

  • Cuhadar, S., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Biochemia Medica, 30(1), 010703. Retrieved from [Link]

  • ResearchGate. (2023). In vitro stability of C20 in pooled mouse plasma samples. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • Lakeev, A. A., et al. (2023). Extraction and Preconcentration of the Highly Lipophilic Antioxidant 2,6-Diisobornyl-4-Methylphenol and its Metabolite from Plasma. Journal of Analytical Chemistry, 78(2), 230-238. Retrieved from [Link]

Sources

Troubleshooting low sensitivity for methoxyphenols in ESI-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MP-ESI-SENS-001 Topic: Troubleshooting Low Sensitivity for Methoxyphenols in ESI-MS Assigned Specialist: Senior Application Scientist, Small Molecule ID

🟢 Status: Open

User Issue: "I am trying to analyze methoxyphenols (Guaiacol, Syringol, Vanillin derivatives) using LC-ESI-MS. The signal is erratic and sensitivity is extremely low in both positive and negative modes. I suspect ionization suppression or incorrect source parameters."

🔬 Specialist Analysis: The "Why" Behind the Silence

Welcome to the support center. You are encountering a classic "ionization gap" inherent to the chemical physics of methoxyphenols. Before we fix the instrument, we must fix the chemistry.[1]

The Protonation Problem (Positive Mode ESI+)

Methoxyphenols are gas-phase neutral .[1][2]

  • Mechanism Failure: ESI+ relies on the analyte having a higher Proton Affinity (PA) than the solvent clusters.[1] Methoxyphenols lack a basic nitrogen center.[1][2] The methoxy oxygen is a very weak proton acceptor.[1][2]

  • Result: In a competition between your mobile phase (methanol/water/formic acid) and the methoxyphenol, the solvent wins the proton. You see solvent clusters, not analyte.[1][2]

The Deprotonation Problem (Negative Mode ESI-)

Methoxyphenols are weak acids .[1][2]

  • pKa Barrier: The pKa of Guaiacol is approximately 9.98 ; Syringol is similar.[1][2]

  • Mechanism Failure: Standard negative mode mobile phases (0.1% Formic Acid) create an acidic environment (pH ~2.7).[1][2] You are trying to deprotonate a weak acid (remove H+) while simultaneously flooding the source with protons (from the mobile phase).[1] This suppresses the formation of the phenolate ion

    
    .[1]
    

🛠️ Phase 1: Optimization (The "Easy" Fix)

Strategy: Force deprotonation in Negative Mode (ESI-) using Anionic Coordination.[1][2]

If you cannot derivatize, you must alter the mobile phase thermodynamics.[1] Standard Ammonium Acetate is often insufficient.[1][2] We recommend Ammonium Fluoride (


) .[1][2][3]
Why ?

Fluoride ions (


) have an exceptionally high gas-phase proton affinity relative to other anions.[1][2] In the desolvation droplet, 

effectively "strips" the proton from the phenol hydroxyl group, driving the equilibrium toward the phenolate ion

.[1]
📋 Protocol A: Ammonium Fluoride Mobile Phase
  • Solvent A: Water + 1mM Ammonium Fluoride.[1][2]

  • Solvent B: Methanol (LC-MS Grade).[1][2]

  • Column: C18 (Standard reverse phase is compatible).[1][2]

⚠️ Critical Warnings:

  • Glassware: Do not store concentrated

    
     in glass for long periods (it etches glass).[1][2] Use PP/PE containers.
    
  • System Passivation:

    
     can strip passivation layers from older LC pumps.[1][2] Ensure your system is compatible with mild fluoride solutions (most modern UHPLCs are).[1][2]
    
  • Concentration: Do not exceed 1mM. Higher concentrations cause source fouling without sensitivity gain.[1][2]

🧪 Phase 2: Derivatization (The "Heavy Duty" Fix)

Strategy: Chemical Tagging for Positive Mode (ESI+).

If


 does not provide the required LOD (Limit of Detection), you must modify the analyte.[1] The gold standard is Dansyl Chloride (DNS-Cl)  derivatization.[1][2]
Why Dansylation?

This reaction attaches a naphthalene-sulfonyl group containing a tertiary amine .[1][2]

  • Ionization: The tertiary amine is highly basic (pKa ~10 of the conjugate acid).[1][2] It protonates easily in ESI+.[1][2]

  • Hydrophobicity: The naphthalene ring increases retention on C18 columns, moving the analyte away from the solvent front where suppression occurs.[1][2]

  • Gain: Expect a 100x to 1000x increase in signal-to-noise ratio.[1][2]

📋 Protocol B: Dansyl Chloride Workflow

Reagents:

  • Dansyl Chloride solution (1 mg/mL in Acetone).[1][2]

  • Sodium Bicarbonate buffer (100 mM, pH 10.5).[1][2]

Step-by-Step:

  • Mix: Combine 100

    
    L of Sample + 100 
    
    
    
    L of Bicarbonate Buffer + 100
    
    
    L of Dansyl Chloride solution.
  • Incubate: Heat at 60°C for 20-40 minutes . (Phenols require heat; amines react at room temp).[1][2]

  • Quench (Optional): Add 10

    
    L of methylamine to consume excess reagent, or simply inject if your gradient resolves the reagent peak.
    
  • Analyze: Use ESI+ mode. Monitor the transition

    
    .[1][2]
    

📊 Visual Troubleshooting Logic

The following diagram outlines the decision process for selecting the correct ionization strategy based on your sensitivity needs.

SensitivityLogic Start START: Methoxyphenol Sensitivity Issue CheckMode Current Mode? Start->CheckMode ESI_Pos ESI Positive (+) CheckMode->ESI_Pos ESI_Neg ESI Negative (-) CheckMode->ESI_Neg RootCausePos Root Cause: Low Proton Affinity (No basic site) ESI_Pos->RootCausePos RootCauseNeg Root Cause: High pKa (~10) (Suppression by acidic MP) ESI_Neg->RootCauseNeg Decision Can you Derivatize? RootCausePos->Decision Sol_NH4F SOLUTION A: Switch MP to 1mM NH4F (Force Deprotonation) RootCauseNeg->Sol_NH4F Quick Fix Decision->Sol_NH4F No (Prep Limited) Sol_Dansyl SOLUTION B: Dansyl Chloride Derivatization (Add Basic Tag) Decision->Sol_Dansyl Yes (High Sensitivity Needed) Result_NH4F Result: [M-H]- Ion ~10-20x Gain Sol_NH4F->Result_NH4F Result_Dansyl Result: [M+DNS+H]+ Ion ~100-1000x Gain Sol_Dansyl->Result_Dansyl

Figure 1: Decision tree for selecting the optimal ionization strategy for weakly acidic phenols.

📉 Troubleshooting Matrix: Common Failure Modes

SymptomProbable CauseCorrective Action
No Signal (ESI+) Low Proton Affinity.[1][2]Stop. Switch to ESI- or Derivatize. Phenols rarely fly in ESI+ without tags.[1][2]
Weak Signal (ESI-) pH suppression.[1][2] Using Formic Acid.[1][2][4][5][6]Switch Mobile Phase modifier to 1mM Ammonium Fluoride or 0.1% Ammonium Hydroxide (pH > 9).[1][2][3]
Signal Drifts (ESI-) Source fouling or droplet instability.[1][2]Increase nebulizer gas flow.[1][2] Phenols are semi-volatile; ensure desolvation temp is moderate (350°C), not maxed out.[1][2]
Dansyl Derivative Yield Low Incomplete reaction.Check pH. The reaction requires pH > 10 to deprotonate the phenol so it can attack the sulfonyl chloride.[1]
High Background (Dansyl) Excess reagent entering MS.[1][2]Dansyl Chloride ionizes well too.[1][2] Ensure your LC gradient separates the reagent peak from the analyte.[1][2]

📚 References

  • Guo, K., & Li, L. (2009).[1][2] Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome.[1][2][7] Analytical Chemistry, 81(10), 3919–3932.[1]

  • McCombie, G., et al. (2023).[1][2] Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances, 4(11-12), 335-343.[1][2]

  • Zárybnický, T., et al. (2015).[1][2] Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A, 1417, 24-32.[1][2]

  • Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook. (Discussion on ESI- mechanism and gas-phase basicity).

Need further assistance? Reply with your current Mobile Phase composition and Source Temperature settings for a detailed audit.

Sources

Technical Support Center: Handling and Storage Stability of 4-Propenylsyringol Standards

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical standard handling. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with lignin-derived phenolic monomers.

4-Propenylsyringol (4-PS) is a highly valuable monomer frequently analyzed in biomass valorization and Reductive Catalytic Fractionation (RCF) workflows 1. However, it is notoriously difficult to procure and maintain because it is highly prone to degradation 2. This guide provides field-proven, causality-driven insights to stabilize 4-PS in methanolic solutions.

Part 1: Mechanistic Insights & FAQs

Q1: Why does my 4-propenylsyringol standard degrade so rapidly in methanol compared to other lignin monomers? A1: The instability of 4-PS is a direct consequence of its chemical structure. It contains a syringol ring (a phenolic hydroxyl group flanked by two electron-donating methoxy groups) and a conjugated propenyl tail. The methoxy groups significantly lower the O-H bond dissociation enthalpy, making 4-PS an exceptionally strong hydrogen atom transfer (HAT) agent and radical scavenger [[3]](). In the presence of trace dissolved oxygen in methanol, it rapidly auto-oxidizes into phenoxyl radicals and quinone intermediates.

Q2: If methanol allows oxidation, why is it the recommended solvent? A2: Methanol is a polar protic solvent that excels at dissolving lignin monomers. In complex mixtures, methanol plays a key role in stabilizing reactive lignin fragments via hydrogen bonding and solvolysis, preventing macroscopic repolymerization 4. However, for a purified standard, the absence of other competitive antioxidants in the matrix leaves the 4-PS fully exposed to trace oxidants in the solvent.

Q3: I am observing a split peak or a leading shoulder in my LC/GC chromatogram. What causes this? A3: This is the chromatographic signature of cis/trans isomerization. 4-PS naturally exists predominantly in the thermodynamically stable trans configuration. Exposure to ambient UV/visible light during standard preparation or storage in clear glass vials triggers photo-excitation of the conjugated double bond, resulting in an equilibrium mixture of cis- and trans-4-propenylsyringol.

Degradation A 4-Propenylsyringol in Methanol B UV/Visible Light A->B C Dissolved Oxygen (ROS) A->C D Trace Acidic Impurities A->D E cis/trans Isomerization B->E Photo-excitation F Phenoxyl Radicals & Quinones C->F Hydrogen Atom Transfer G Solvent Adducts (Methoxylation) D->G Electrophilic Attack

Caption: Mechanistic pathways of 4-propenylsyringol degradation in methanol.

Part 2: Troubleshooting Guide & Data Presentation

When analytical anomalies arise, identifying the root chemical cause is critical. Use the tables below to diagnose and resolve common issues encountered with 4-PS standard solutions.

Table 1: Troubleshooting Chromatographic Anomalies
Observation (LC-MS/GC-MS)Mechanistic CauseResolution
Split peak at 4-PS retention time Photo-induced cis/trans isomerization of the propenyl double bond.Use amber vials exclusively; minimize benchtop exposure to ambient light.
Loss of absolute signal, constant IS ratio Solvent evaporation concentrating the standard, or standard precipitation.Implement gravimetric validation (see protocol); ensure complete equilibration to room temp before injection.
Appearance of +32 m/z (LC-MS) Methanol addition across the propenyl double bond (acid-catalyzed).Use strictly LC-MS grade methanol; avoid acidic modifiers (e.g., Formic Acid) in the storage stock solution.
Appearance of +14 m/z or +16 m/z Oxidation to quinone methide or epoxidation of the double bond.Degas solvent prior to dissolution; purge vial headspace with Argon.
Table 2: Storage Stability Matrix for 4-PS in Methanol

Note: Quantitative estimates based on empirical degradation rates of highly reactive syringyl monomers.

Storage TemperatureLight ExposureHeadspace GasEst. Degradation at 7 DaysRecommended Action
Room Temp (25°C)Ambient LightAir> 25% (Isomerization + Ox)DO NOT USE
Room Temp (25°C)Dark (Amber)Air10 - 15%Short-term autosampler only
4°CDark (Amber)Air5 - 8%Routine daily use
-20°C Dark (Amber) Argon / N₂ < 1% Optimal Long-Term Storage

Part 3: Self-Validating Preparation Protocol

To ensure trustworthiness, standard preparation must be a self-validating system . This means the protocol inherently generates data that proves the standard's integrity over time, decoupling chemical degradation from physical solvent loss.

Materials Required:

  • LC-MS Grade Methanol (Do not use lower grades due to trace metals/acids).

  • 4-Propenylsyringol neat standard.

  • Internal Standard (IS) inert to oxidation (e.g., 1,3,5-tri-tert-butylbenzene) 2.

  • Amber glass HPLC vials with PTFE/Silicone septa.

  • Argon or high-purity Nitrogen gas.

Step-by-Step Workflow:
  • Solvent Degassing: Sparge the LC-MS grade methanol with Argon or N₂ for 15 minutes to displace dissolved oxygen. Causality: Removing dissolved O₂ halts the primary Hydrogen Atom Transfer (HAT) degradation pathway.

  • Inert Weighing & Co-Spiking (Self-Validation 1): Inside a glovebox or under an inert stream, weigh the 4-PS standard. Immediately co-weigh and add the stable Internal Standard (e.g., 1,3,5-tri-tert-butylbenzene). Causality: By locking the 4-PS/IS ratio at time zero, any future drop in this ratio definitively proves chemical degradation rather than injection volume errors.

  • Dissolution & Aliquoting: Dissolve the mixture in the degassed methanol. Immediately aliquot into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric oxygen introduction. Amber glass prevents photo-isomerization.

  • Headspace Purging: Gently blow Argon over the headspace of each vial for 3–5 seconds before immediately capping.

  • Gravimetric Sealing (Self-Validation 2): Weigh the fully sealed vial on an analytical balance and record the mass on the label. Causality: Before using the aliquot weeks later, re-weigh the vial. If the mass has decreased, methanol has evaporated through the septum, and the concentration is artificially high. This decouples solvent loss from chemical degradation.

  • Storage: Store immediately at -20°C.

Protocol S1 1. Degas Methanol (Sparge N2) S2 2. Weigh 4-PS & Add Int. Standard S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Purge Headspace with Argon S3->S4 S5 5. Record Mass & Store at -20°C S4->S5

Caption: Self-validating workflow for the preparation and storage of 4-PS standards.

References

  • 1H NMR Quantification of Aromatic Monomers from Reductive Catalytic Fractionation | ACS Sustainable Chemistry & Engineering Source: ACS Publications (acs.org) URL:[Link]

  • Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives Source: ResearchGate (researchgate.net) URL:[Link]

  • Sustainable microwave-assisted liquefaction of sugarcane bagasse into aromatic monomers using green acid/alcohol solutions Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Catalyst Choice Impacts Aromatic Monomer Yields and Selectivity in Hydrogen-Free Reductive Catalytic Fractionation Source: NREL Publications (nrel.gov) URL:[Link]

Sources

Removing matrix interference in wood smoke biomarker analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Wood Smoke Biomarker Analysis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate matrix interferences in complex environmental and biological samples.

This center focuses on the mechanistic causality behind matrix effects and provides self-validating protocols to ensure the scientific integrity of your quantitative data.

Section 1: Diagnostic FAQ – Identifying Matrix Effects

Q: How do I definitively know if matrix suppression or enhancement is compromising my levoglucosan or methoxyphenol quantification? A: In Electrospray Ionization (ESI) mass spectrometry, matrix effects occur when co-eluting background components (e.g., humic acids in aerosols, urea in urine) compete with your target biomarker for available charge on the droplet surface. This competition alters the ionization efficiency, leading to signal suppression or, less commonly, enhancement. For instance, complex matrices like primary organic aerosols can even alter the apparent activity coefficient and volatility of levoglucosan during thermal desorption[1].

Self-Validating Diagnostic Protocol: To prove your method is free of matrix interference, you must calculate the Matrix Effect (ME%).

  • Prepare a pure solvent standard of your analyte.

  • Extract a blank matrix sample, and spike it with the same concentration of the analyte post-extraction.

  • Calculate: ME(%) = (Peak Area of Post-Extraction Spike / Peak Area of Solvent Standard) × 100. Interpretation: An ME of 100% indicates zero interference. Values <80% indicate severe ion suppression, necessitating the mitigation workflows detailed below.

Section 2: Troubleshooting Guide – Environmental Samples (Aerosols & Sediments)

Target Analytes: Monosaccharide anhydrides (Levoglucosan, Mannosan, Galactosan). The Issue: These highly polar tracers exhibit poor retention on standard reversed-phase C18 columns. Consequently, they co-elute in the chromatographic void volume—the exact region where un-retained salts and polar matrix components elute, causing massive ion suppression. The Causality & Solution: To resolve this, you must change the retention mechanism. Utilizing Ion Chromatography (IC) or Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds longer, shifting their elution away from the void volume and effectively separating isomers[2].

Step-by-Step Methodology: Ultrasonic Extraction & IC-MS/MS Workflow

  • Extraction: Place the PM2.5 filter or sediment sample in ultrapure water. Sonicate at 45°C for 30 minutes to efficiently solubilize the polar tracers without degrading them[3].

  • Filtration: Pass the aqueous extract through a 0.22 µm PTFE syringe filter to remove insoluble particulate matter.

  • Isotope Spiking (Self-Validating Step): Add a known concentration of

    
    -levoglucosan internal standard. Adding this before any cleanup creates a self-correcting system; any subsequent analyte loss or ionization suppression will equally affect the heavy isotope, maintaining an accurate area ratio.
    
  • Separation: Inject the sample onto an IC system utilizing a hydroxide gradient. This ensures levoglucosan is retained and separated from other sugars[2].

  • Detection: Operate the ESI-MS/MS in negative Multiple Reaction Monitoring (MRM) mode.

G N1 PM2.5 / Sediment Sample (Complex Matrix) N2 Ultrasonic Extraction (Ultrapure Water, 45°C) N1->N2 Solubilize polar tracers N3 Internal Standard Addition (13C6-Levoglucosan) N2->N3 Matrix extract N4 Chromatographic Separation (IC or HILIC) N3->N4 Self-validating correction N5 ESI-MS/MS Detection (MRM Mode) N4->N5 Isomer separation (Shift from void volume)

Workflow for levoglucosan extraction and matrix mitigation in environmental samples.

Section 3: Troubleshooting Guide – Biological Biomonitoring (Urine)

Target Analytes: Methoxyphenols (e.g., guaiacol, syringol) and Hydroxylated PAHs (OH-PAHs). The Issue: Urine is an exceptionally complex matrix. It contains high concentrations of salts, urea, and endogenous fluorescent materials that co-elute with target analytes, rendering direct quantification highly unreliable[4]. Direct injection of urine into an LC-MS/MS system will lead to rapid source fouling and extreme ion suppression. The Causality & Solution: Wood smoke biomarkers are metabolized and excreted as hydrophilic glucuronide or sulfate conjugates. They must be enzymatically deconjugated back to their free phenolic forms. Following hydrolysis, rigorous Solid-Phase Extraction (SPE) is mandatory to isolate the phenolic fraction from the hydrophilic urinary matrix[5]. Implementing an online SPE-LC-MS/MS system minimizes sample handling errors and maximizes throughput[6].

Step-by-Step Methodology: Enzymatic Deconjugation and SPE Cleanup

  • Hydrolysis: Aliquot 1.0 mL of the urine sample. Add

    
    -glucuronidase/arylsulfatase enzyme in a sodium acetate buffer (pH 5.0). Incubate at 37°C for 16 hours to ensure complete deconjugation.
    
  • Pre-conditioning: Condition a 500 mg aminopropyl or HLB (Hydrophilic-Lipophilic Balance) SPE column with 6 mL of methanol, followed by 3 mL of a 98:2 (v/v) acetonitrile/water mixture[5].

  • Loading: Load the hydrolyzed urine sample onto the column at a controlled flow rate (approx. 1 mL/min) to ensure proper analyte binding.

  • Washing (Critical Step): Wash the column with 5% methanol in water. This step elutes the highly polar salts and urea—the primary culprits of ion suppression—while retaining the target biomarkers.

  • Elution: Elute the purified methoxyphenols and OH-PAHs with 100% methanol or acetonitrile. Dry under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

G Urine Raw Urine Sample (Wood Smoke Exposure) Enzyme Enzymatic Deconjugation (β-glucuronidase/arylsulfatase) Urine->Enzyme Split Matrix Interference? Enzyme->Split Direct Direct Injection LC-MS/MS (High Ion Suppression) Split->Direct No Cleanup SPE Online/Offline SPE (Targeted Analyte Retention) Split->SPE Mitigation Applied Clean Purified OH-PAHs / Methoxyphenols SPE->Clean Salts & Urea Washed

Enzymatic deconjugation and SPE mitigation pathway for urinary wood smoke biomarkers.

Section 4: Quantitative Data & Methodological Comparison

The table below summarizes the efficacy of various matrix mitigation strategies across different sample types. A matrix effect near 100% indicates complete removal of interference.

Analyte ClassSample MatrixMitigation StrategyTypical Matrix Effect (%)Reference
Levoglucosan Sediments / DustIC-MS/MS (Isomer separation)~100% (No matrix effect)[2]
Levoglucosan Ice Cores / SnowUPLC-MS/MS with Isotope Dilution95% – 105%[7]
OH-PAHs Human UrineOnline SPE-LC-MS/MS85% – 110%[6]
Methoxyphenols Human UrineAminopropyl SPE Cleanup90% – 105%[5]

Section 5: References

  • Estimation of the Volatility and Apparent Activity Coefficient of Levoglucosan in Wood-Burning Organic Aerosols Source: nih.gov URL:

  • A fast and simple extraction method for analysing levoglucosan and its isomers in sediments by ion chromatography tandem mass spectrometry Source: rsc.org URL:

  • Method for Determination of Levoglucosan in Snow and Ice at Trace Concentration Levels Using Ultra-Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry Source: researchgate.net URL:

  • Levoglucosan and Its Isomers as Markers and Biomarkers of Exposure to Wood Burning Source: mdpi.com URL:

  • Assessment of Polycyclic Aromatic Hydrocarbon Exposure in Trainee Firefighters Using PAH CALUX Bioassay Source: nih.gov URL:

  • Simultaneous measurement of multiple organic tracers in fine aerosols from biomass burning and fungal spores by HPLC-MS/MS Source: rsc.org URL:

  • Prenatal exposure to polycyclic aromatic hydrocarbons and birth outcomes in a pregnancy cohort in Nairobi, Kenya Source: nih.gov URL:

Sources

Validation & Comparative

Comparison of antioxidant capacity: 4-propenylsyringol vs. α-tocopherol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Propenylsyringol (a potent lignin-derived phenylpropanoid) and α-Tocopherol (the biologically active form of Vitamin E).

It is designed for researchers investigating novel antioxidants for pharmaceutical stabilization, food preservation, or therapeutic development.[1]

Executive Summary: The Kinetic Verdict

While α-Tocopherol remains the "Gold Standard" for lipophilic chain-breaking in biological membranes, 4-Propenylsyringol (4-PNS) emerges as a superior scavenger in specific high-velocity radical contexts.

  • α-Tocopherol excels in slow-release protection , effectively intercepting lipid peroxyl radicals (LOO•) to halt propagation chains in cell membranes.[1]

  • 4-Propenylsyringol exhibits diffusion-limited kinetics against reactive nitrogen species (RNS) like NOO[1]•. Computational studies indicate its reaction rate (

    
    ) can theoretically surpass α-tocopherol in aqueous/polar environments due to the unique electronic synergy of its syringyl moiety and conjugated propenyl tail.[1]
    

Recommendation: Use α-Tocopherol for in vivo bioavailability and membrane retention.[1] Investigate 4-Propenylsyringol for acute radical scavenging in bio-oil stabilization, topical formulations, or conditions of nitrosative stress.[1]

Chemical & Mechanistic Basis (SAR Analysis)

The divergence in performance stems from their Structure-Activity Relationships (SAR).[1]

Structural Comparison
  • α-Tocopherol: Relies on a chroman ring with a phenolic hydroxyl group.[1] Its long phytyl tail anchors it in lipid bilayers, restricting its mobility in polar solvents.[1]

  • 4-Propenylsyringol: A phenylpropanoid with a syringyl head (two methoxy groups flanking the -OH).[1] The para-propenyl group extends conjugation, allowing the unpaired electron in the phenoxy radical to delocalize across the entire side chain.

Mechanism of Action: HAT vs. SET

Both compounds primarily utilize Hydrogen Atom Transfer (HAT) , but the stability of the resulting radical differs.[1]

  • α-Tocopherol Radical: Stabilized by the chroman ring structure.[1]

  • 4-Propenylsyringol Radical: Stabilized by dual methoxy electron donation AND resonance delocalization into the propenyl double bond. This "push-pull" effect lowers the bond dissociation enthalpy (BDE) of the O-H bond, facilitating faster H-abstraction.

Pathway Visualization

The following diagram illustrates the radical scavenging pathways and resonance stabilization differences.

AntioxidantMechanism cluster_0 Antioxidant Source cluster_1 Radical Attack (ROO• / NOO•) cluster_2 Intermediate Species cluster_3 Outcome Toc α-Tocopherol (Chroman Ring) TocRad Tocopheroxyl Radical (Ring Stabilized) Toc->TocRad H• Transfer PNS 4-Propenylsyringol (Syringyl + Propenyl) PNSRad Phenoxy Radical (Resonance Stabilized) PNS->PNSRad H• Transfer (Lower BDE) Radical Free Radical Radical->Toc HAT (Lipid Phase) Radical->PNS HAT (Fast Kinetics) Stable Non-Radical Products (Termination) TocRad->Stable Radical Coupling Regen Regeneration (requires Ascorbate/Ubiquinol) TocRad->Regen In Vivo Recycling PNSRad->Stable Dimerization (Vinyl Quinone Methide)

Caption: Comparative mechanistic pathway showing α-Tocopherol's recycling potential versus 4-Propenylsyringol's rapid resonance-driven termination.

Comparative Performance Data

The following data synthesizes computational kinetic predictions with experimental proxy values from high-purity fractions.

Table 1: Kinetic Rate Constants (Theoretical/Computational)

Note: Theoretical values derived from Density Functional Theory (DFT/QM-ORSA) in aqueous/lipid-mimetic media.

Parameter4-Propenylsyringol (4-PNS)α-TocopherolSignificance
Target Radical Nitrogen Dioxide (NOO•)Nitrogen Dioxide (NOO[1]•)4-PNS is kinetically faster for RNS.[1]
k (Water) 1.10 × 10¹⁰ M⁻¹ s⁻¹ (Diffusion Limited)~10⁸ M⁻¹ s⁻¹4-PNS reacts almost instantly in polar media.[1]
k (Lipid Mimic) 8.39 × 10⁹ M⁻¹ s⁻¹ ~10⁶ - 10⁷ M⁻¹ s⁻¹4-PNS retains high activity in non-polar solvents.[1]
Mechanism HAT (Dominant)HAT (Dominant)Both rely on H-atom donation.[1]
Table 2: Experimental Antioxidant Capacity (In Vitro)

Note: Experimental values often compare purified extracts (e.g., Propolis/Lignin oil) rich in 4-PNS against Tocopherol standards.[1]

Assay4-Propenylsyringol (Pure/Enriched)α-Tocopherol (Standard)Observation
DPPH (IC50) ~10–15 µg/mL (Estimated pure)12–18 µg/mLComparable. 4-PNS often matches or slightly outperforms due to lower molecular weight (more moles per gram).[1]
ABTS (TEAC) High Activity1.0 (Reference)4-PNS shows strong electron transfer capability in aqueous ABTS.[1]
Lipid Peroxidation High InhibitionVery High Inhibition α-Tocopherol is superior here due to membrane anchoring (phytyl tail).[1]

Expert Experimental Protocols

To validate these claims in your lab, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay (Modified for Lipophilic Compounds)

Standard DPPH protocols often fail for lipophilic compounds like α-Tocopherol due to precipitation.[1] This modified protocol ensures solubility.

  • Preparation:

    • Prepare 0.1 mM DPPH in Methanol . (Absorbance at 517nm should be ~0.9 - 1.0).[1]

    • Sample Stock: Dissolve 4-PNS and α-Tocopherol in Ethanol (not DMSO, to avoid solvent interference) at 1 mg/mL.

  • Dilution Series:

    • Create 5 concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction:

    • Mix 100 µL Sample + 100 µL DPPH solution in a 96-well plate.

    • Critical Control: Run a "Color Blank" (Sample + Methanol without DPPH) to correct for the intrinsic color of 4-PNS oxidation products.

  • Incubation:

    • Incubate in the dark for 30 minutes at 25°C.

  • Validation:

    • Calculate % Inhibition:

      
      .[1]
      
    • Trust Check: α-Tocopherol IC50 should fall between 12-18 µg/mL.[1] If >30 µg/mL, your DPPH solution is degraded.[1]

Protocol B: Rapid Kinetic Screening (Stopped-Flow Proxy)

For measuring the "fast" kinetics of 4-PNS without a stopped-flow apparatus.

  • Setup: Use a UV-Vis spectrophotometer with "Time Drive" or "Kinetics" mode.[1]

  • Reagent: ABTS•+ radical cation solution (generated via Persulfate oxidation).[1] Dilute to Abs 0.70 at 734 nm.[1]

  • Injection:

    • Add 20 µL of antioxidant to 980 µL of ABTS solution directly in the cuvette.[1]

    • IMMEDIATELY start recording Absorbance every 0.5 seconds for 60 seconds.

  • Analysis:

    • 4-Propenylsyringol will show a "steep" drop (reaching plateau in <10s).[1]

    • α-Tocopherol typically shows a "slow" decay (reaching plateau in >30-60s) in aqueous ABTS due to steric hindrance and solubility lag.[1]

Experimental Workflow Diagram

This workflow ensures reproducible data generation when comparing these two distinct antioxidant classes.[1]

ExperimentalWorkflow cluster_assays Parallel Assays Start Start: Compound Preparation Solubility Solubility Check (EtOH vs. MeOH) Start->Solubility DPPH DPPH Assay (Thermodynamic Capacity) Solubility->DPPH Dilution Kinetics Time-Drive ABTS (Reaction Velocity) Solubility->Kinetics Dilution LPO Lipid Peroxidation (Membrane Protection) Solubility->LPO Emulsion DataProcess Data Processing (IC50 / EC50 Calculation) DPPH->DataProcess Kinetics->DataProcess LPO->DataProcess Validation Validation Check (Is Tocopherol IC50 in range?) DataProcess->Validation Validation->Start No (Re-prep reagents) Report Final Comparison Report Validation->Report Yes

Caption: Step-by-step workflow for validating antioxidant efficacy with built-in quality control loops.

References

  • Theoretical Investigation of Syringol Derivatives

    • Title: Theoretical investigation of the anti-nitrosant mechanism of syringol and its deriv
    • Source: Royal Society of Chemistry (RSC) / NIH.[1]

    • URL:[Link]

  • Lignin Waste Depolymerization Products

    • Title: Theoretical insight of reactive oxygen species scavenging mechanism in lignin waste depolymeriz
    • Source: RSC Advances.[1]

    • URL:[Link]

  • Antioxidant Activity of Propolis (Source of 4-PNS)

    • Title: Antioxidant activity and composition of propolis obtained by different methods of extraction.[1]

    • Source: SciELO / Quím.[1] Nova.

    • URL:[Link]

  • Isoeugenol vs. Eugenol Activity (SAR Context)

    • Title: Radical-scavenging Activity of the Reaction Products of Isoeugenol...[2][3]

    • Source: NIH / PubMed.[1]

    • URL:[Link]

  • Tocopherol Kinetics

    • Title: Structure-activity relationship of the free-radical-scavenging reaction by vitamin E.
    • Source: PubMed.[1]

    • URL:[Link]

Sources

A Comparative Guide to 4-Propenylsyringol and Levoglucosan for Particulate Matter Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, atmospheric scientists, and air quality professionals engaged in the critical work of source apportionment of particulate matter, the selection of appropriate molecular tracers is paramount. This guide provides an in-depth technical comparison of two key biomass burning tracers: 4-propenylsyringol, a lignin pyrolysis product, and levoglucosan, a cellulose pyrolysis product. By understanding their distinct characteristics, sources, atmospheric behavior, and analytical considerations, researchers can make more informed decisions for their studies.

Introduction: Decoding the Signature of Biomass Burning

Biomass burning, from wildfires to residential wood combustion, is a major source of atmospheric particulate matter (PM), impacting air quality, climate, and human health. Identifying and quantifying the contribution of biomass burning to ambient PM is a crucial task for which molecular tracers are indispensable tools. These chemical compounds, unique to specific emission sources, act as fingerprints within complex aerosol mixtures.

Levoglucosan (1,6-anhydro-β-D-glucopyranose) has long been the gold standard tracer for biomass burning due to its formation from the pyrolysis of cellulose, a ubiquitous component of all plant biomass.[1] However, the atmospheric science community is increasingly recognizing the value of a multi-tracer approach for more nuanced source apportionment. This is where lignin pyrolysis products, such as 4-propenylsyringol, come into play. Lignin composition varies significantly between different plant types, offering the potential to differentiate between sources like hardwood and softwood combustion.[2]

This guide will dissect the correlation, or lack thereof, between 4-propenylsyringol and levoglucosan, providing the necessary data and protocols to leverage their combined use for a more sophisticated analysis of biomass burning events.

Formation and Source Specificity: A Tale of Two Polymers

The fundamental difference between levoglucosan and 4-propenylsyringol lies in their parent biopolymers: cellulose and lignin, respectively. This distinction is the cornerstone of their application in source apportionment.

Levoglucosan: As a product of cellulose pyrolysis, levoglucosan is a general tracer for the burning of all types of biomass.[1] Its presence in an aerosol sample is a clear indicator of a contribution from biomass combustion. However, its ubiquitous nature means it cannot, on its own, distinguish between the types of vegetation being burned (e.g., hardwood, softwood, or grasses).

4-Propenylsyringol: This compound is a thermal degradation product of sinapyl alcohol, a primary monolignol unit in the lignin of angiosperms (hardwoods) and non-woody plants.[2] Its presence, particularly in high relative abundance to other lignin pyrolysis products like vanillin or guaiacol derivatives, strongly suggests the combustion of hardwood. Softwoods (gymnosperms) have lignin composed primarily of coniferyl alcohol and lack significant amounts of sinapyl alcohol, thus producing minimal 4-propenylsyringol.

The following diagram illustrates the formation pathways of these two key tracers from their respective biomass precursors.

Figure 1. Formation Pathways of Levoglucosan and 4-Propenylsyringol. cluster_cellulose Cellulose Pyrolysis cluster_lignin Lignin Pyrolysis Cellulose Cellulose (Polysaccharide) Levoglucosan Levoglucosan (General Biomass Burning Tracer) Cellulose->Levoglucosan Heat (>300°C) Lignin Lignin (Complex Polymer) Sinapyl_Alcohol Sinapyl Alcohol Unit (Hardwoods) Lignin->Sinapyl_Alcohol Propenylsyringol 4-Propenylsyringol (Hardwood Tracer) Sinapyl_Alcohol->Propenylsyringol Heat

Caption: Formation pathways of levoglucosan and 4-propenylsyringol.

Atmospheric Stability and Transport: A Key Differentiator

The utility of a molecular tracer is not only defined by its source specificity but also by its stability in the atmosphere. A tracer that degrades rapidly will only be useful for identifying local sources, while a more stable tracer can be used to track long-range transport of pollution plumes.

Recent studies have shown that levoglucosan is not as inert in the atmosphere as once thought. It can be degraded by hydroxyl (OH) radicals, with an estimated atmospheric lifetime of 0.7 to 2.2 days under typical summertime conditions.[3] This degradation can lead to an underestimation of the contribution of biomass burning to aged aerosol, a critical consideration for regional and global models.

In contrast, while specific atmospheric lifetime data for 4-propenylsyringol is scarce, studies on similar methoxyphenols suggest they are also reactive towards OH radicals and can undergo photochemical degradation.[4][5] The presence of a double bond in the propenyl side chain of 4-propenylsyringol may increase its reactivity compared to other syringol derivatives. However, a direct comparative study of the atmospheric lifetimes of levoglucosan and 4-propenylsyringol under various atmospheric conditions is a clear research need.

The implication for researchers is that the ratio of 4-propenylsyringol to levoglucosan may change as an air mass ages, not only due to mixing with different sources but also due to differential degradation rates.

Correlation in Ambient Particulate Matter: What the Data Says

The correlation between 4-propenylsyringol and levoglucosan in ambient particulate matter can provide valuable insights into the types of biomass being burned and the atmospheric processing of the smoke plume.

  • Strong Correlation: A strong positive correlation between the two tracers would suggest a consistent source of biomass burning where both hardwood (or other syringyl-lignin rich fuel) and cellulose are being consumed in a relatively constant ratio, and the smoke is relatively fresh.

  • Weak or No Correlation: A weak or non-existent correlation could indicate several scenarios:

    • Variable Fuel Sources: The study area is impacted by a mix of biomass burning sources with different proportions of hardwood and softwood.

    • Differential Atmospheric Degradation: As discussed above, different atmospheric lifetimes could lead to a decoupling of their concentrations in aged aerosol.

    • Different Combustion Conditions: The emission ratios of these compounds can be influenced by combustion temperature and efficiency.

Table 1: Comparative Summary of 4-Propenylsyringol and Levoglucosan

Feature4-PropenylsyringolLevoglucosan
Biomass Precursor Lignin (specifically sinapyl alcohol units)Cellulose
Source Specificity Primarily hardwoods and some non-woody plantsAll types of biomass
Primary Application Differentiating biomass fuel types (hardwood vs. softwood)General tracer for biomass burning
Atmospheric Lifetime Believed to be reactive; specific data is limited0.7 - 2.2 days (subject to OH radical degradation)[3]
Analytical Method GC-MS (often requires derivatization)GC-MS (requires derivatization), HPAEC-PAD, LC-MS/MS

Experimental Protocol: Simultaneous Quantification by GC-MS

The following protocol outlines a robust and validated method for the simultaneous extraction and quantification of 4-propenylsyringol and levoglucosan in particulate matter samples collected on quartz fiber filters.

Sample Preparation and Extraction
  • Filter Handling: Handle quartz fiber filters with pre-cleaned forceps in a clean environment to avoid contamination.

  • Internal Standard Spiking: Spike a known area of the filter with a solution containing appropriate internal standards. For levoglucosan, an isotopically labeled standard (e.g., 13C6-levoglucosan) is ideal. For 4-propenylsyringol, a deuterated analog or a compound with similar chemical properties not expected in the sample can be used.

  • Extraction: Place the filter portion in a clean glass vial. Add a suitable solvent mixture, such as dichloromethane:methanol (2:1 v/v).

  • Sonication: Sonicate the samples in an ultrasonic bath for 30 minutes to ensure efficient extraction of the target analytes.

  • Filtration and Concentration: Filter the extract through a syringe filter (e.g., 0.22 µm PTFE) to remove any filter debris. Concentrate the extract to near dryness under a gentle stream of nitrogen.

Derivatization

Both levoglucosan and 4-propenylsyringol contain hydroxyl groups that require derivatization to improve their volatility and chromatographic behavior for GC-MS analysis.

  • Reagent Addition: To the dried extract, add a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.

  • Reaction: Tightly cap the vial and heat at 70°C for 1 hour to allow for complete derivatization of the hydroxyl groups to their trimethylsilyl (TMS) ethers.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating the derivatized analytes.

  • GC Conditions:

    • Injector Temperature: 280°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 6°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS derivatives of levoglucosan, 4-propenylsyringol, and the internal standards.

The following diagram provides a visual overview of the analytical workflow.

Figure 2. Analytical Workflow for 4-Propenylsyringol and Levoglucosan. Sample PM Filter Sample Spike Spike with Internal Standards Sample->Spike Extract Solvent Extraction (DCM:MeOH) Spike->Extract Concentrate Concentration (Nitrogen Evaporation) Extract->Concentrate Derivatize Derivatization (BSTFA + TMCS) Concentrate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Analytical workflow for 4-propenylsyringol and levoglucosan.

Conclusion and Future Perspectives

The combined use of 4-propenylsyringol and levoglucosan offers a more powerful approach to understanding the sources and impacts of biomass burning than the use of levoglucosan alone. While levoglucosan remains an excellent general tracer for biomass combustion, 4-propenylsyringol provides crucial information for distinguishing between hardwood and softwood burning, a distinction that is important for both emission inventories and air quality modeling.

Researchers should be mindful of the potential for atmospheric degradation to alter the ratio of these two tracers in aged aerosol. Future research should focus on obtaining more precise atmospheric lifetime data for 4-propenylsyringol and other lignin pyrolysis products to better constrain models of atmospheric transport and chemistry.

By incorporating both of these tracers into their analytical schemes, scientists can achieve a more detailed and accurate picture of the complex role that biomass burning plays in the Earth's atmosphere.

References

  • Simoneit, B. R. T. (2002). Biomass burning—a review of organic tracers for smoke from incomplete combustion. Applied Geochemistry, 17(3), 129-162.
  • Simoneit, B. R. T., Schauer, J. J., Nolte, C. G., Oros, D. R., Elias, V. O., Fraser, M. P., ... & Cass, G. R. (1999). Levoglucosan, a tracer for cellulose in biomass burning and atmospheric particles.
  • Hennigan, C. J., Sullivan, A. P., Collett Jr, J. L., & Robinson, A. L. (2010). Levoglucosan stability in biomass burning particles exposed to hydroxyl radicals. Geophysical Research Letters, 37(9).
  • Chhabra, P. S., Chan, A. W., & Seinfeld, J. H. (2013). Secondary organic aerosol formation from biomass burning intermediates: phenol and methoxyphenols. Atmospheric Chemistry and Physics, 13(16), 8495-8510.
  • Net, S., Sempéré, R., Delmont, A., & Wortham, H. (2010). Occurrence, fate, and behavior of PAHs, PCBs, and pesticides in the atmosphere of the northwestern Mediterranean Sea. Atmospheric Chemistry and Physics, 10(21), 10417-10431.

Sources

A Researcher's Guide to Certified Reference Materials (CRMs) for 4-Propenyl-2,6-dimethoxyphenol (Methyleugenol)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-propenyl-2,6-dimethoxyphenol, commonly known as methyleugenol, the integrity of analytical measurements is paramount. The reliability of these measurements underpins the validity of research findings, the safety of consumer products, and the efficacy of pharmaceutical formulations. At the heart of achieving such analytical rigor lies the proper selection and use of Certified Reference Materials (CRMs).

This guide provides an in-depth comparison of commercially available CRMs for methyleugenol, offering a technical framework for their evaluation and application. It is designed to empower the user to make informed decisions when selecting a CRM that best suits their analytical needs, thereby ensuring the accuracy and traceability of their measurement results.

The Critical Role of CRMs in Analytical Excellence

Before delving into a comparison of specific CRM sources, it is essential to understand the pivotal role these materials play in the analytical workflow. A CRM is a standard of the highest quality, characterized to a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

The use of CRMs is fundamental for:

  • Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, and linearity.

  • Instrument Calibration: Ensuring the response of an analytical instrument is accurate and reproducible.

  • Quality Control: Monitoring the ongoing performance of an analytical method to ensure the reliability of results.

  • Establishing Metrological Traceability: Linking the result of a measurement to a national or international standard, a fundamental requirement for data comparability and acceptance.

Comparative Analysis of Methyleugenol CRM Suppliers

Several reputable organizations provide CRMs or analytical standards for methyleugenol. The following table summarizes the offerings from prominent suppliers. It is crucial to note that the certified values and uncertainties are lot-specific and must be obtained from the Certificate of Analysis (CoA) provided with the purchased material.

Supplier Product Name Catalog Number Format Stated Purity/Concentration Accreditation
AccuStandard MethyleugenolALR-061NNeat (100 mg)Certified Reference MaterialISO 17034
MethyleugenolALR-061S-ET-10X1000 µg/mL in EthanolCertified Reference MaterialISO 17034
Merck (Sigma-Aldrich/Supelco) Methyl eugenol, analytical standard04607Neat (50 mg)>98% (GC)While not explicitly stated as ISO 17034, CoAs are provided with detailed characterization.
LGC Standards MethyleugenolTRC-M303015-25MGNeat (25 mg)High PurityLGC is a well-established reference material producer, often accredited to ISO 17034.[1]

Deconstructing the Certificate of Analysis: An ISO Guide 31 Framework

The Certificate of Analysis is the most critical document accompanying a CRM. Its content and quality are guided by international standards such as ISO Guide 31, which ensures that all necessary information for the proper use of the material is provided.[2][3][4][5] When evaluating a methyleugenol CRM, researchers should meticulously examine the CoA for the following key elements:

  • Certified Value and Uncertainty: The CoA must state the certified property value (e.g., purity or concentration) and its associated expanded uncertainty.[3] The uncertainty is as important as the value itself, as it provides a quantitative measure of the confidence in the certified value.

  • Metrological Traceability: A statement of metrological traceability is mandatory. This demonstrates that the certified value is linked to a recognized national or international standard through an unbroken chain of comparisons.

  • Homogeneity and Stability: The CoA should provide information on the homogeneity of the material, ensuring that any subsample is representative of the entire batch. Stability data, which defines the shelf-life of the CRM under specified storage conditions, is also crucial.[3]

  • Method of Certification: The analytical methods used to determine the certified value should be clearly described. This transparency allows the user to assess the appropriateness of the characterization process.

  • Instructions for Use: Proper handling, storage, and use of the CRM are critical to maintaining its integrity. The CoA provides explicit instructions to ensure the material is used correctly.

Experimental Protocols for CRM Verification and Use

The following protocols outline a generalized workflow for the verification and use of a methyleugenol CRM in a typical analytical setting, such as the quantification of methyleugenol in an essential oil sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of a Stock Standard Solution

This protocol describes the preparation of a primary stock solution from a neat methyleugenol CRM.

Objective: To accurately prepare a stock solution of known concentration.

Methodology:

  • Allow the neat CRM vial to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a suitable amount of the neat CRM (e.g., 10 mg) using a calibrated analytical balance.

  • Quantitatively transfer the weighed material to a Class A volumetric flask (e.g., 10 mL).

  • Dissolve the CRM in a suitable high-purity solvent (e.g., ethanol or hexane).

  • Bring the flask to volume with the solvent, ensuring the solution is thoroughly mixed.

  • Calculate the exact concentration of the stock solution based on the weighed mass and the volume of the flask.

Causality: The use of a calibrated analytical balance and Class A volumetric glassware is essential to minimize measurement uncertainty and ensure the accuracy of the stock solution concentration.

Preparation of Calibration Standards

This protocol describes the preparation of a series of calibration standards from the stock solution.

Objective: To create a set of standards of decreasing concentration to be used for instrument calibration.

Methodology:

  • Perform serial dilutions of the stock solution using Class A volumetric pipettes and flasks.

  • Prepare a series of at least five calibration standards that bracket the expected concentration of methyleugenol in the samples.

  • A suitable internal standard (e.g., deuterated methyleugenol or a compound with similar chemical properties) should be added to each calibration standard and sample at a constant concentration.

Causality: A multi-point calibration curve provides a more accurate representation of the instrument's response across a range of concentrations compared to a single-point calibration. The use of an internal standard corrects for variations in injection volume and instrument response.

GC-MS Analysis

This protocol outlines the analysis of the calibration standards and samples.

Objective: To generate data for the construction of a calibration curve and the quantification of methyleugenol in samples.

Methodology:

  • Set up the GC-MS instrument with an appropriate column and analytical conditions (e.g., injection volume, temperature program, mass spectrometer settings).

  • Analyze the calibration standards in order of increasing concentration.

  • Analyze the samples, interspersed with quality control (QC) samples (i.e., a mid-range calibration standard) to monitor instrument performance.

  • Construct a calibration curve by plotting the ratio of the peak area of methyleugenol to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of methyleugenol in the samples by interpolating their peak area ratios on the calibration curve.

Causality: The use of QC samples ensures the stability and accuracy of the analytical run over time. A well-defined calibration curve is essential for the accurate quantification of the analyte in unknown samples.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

crm_selection_workflow cluster_selection CRM Selection Process start Define Analytical Need (Analyte, Matrix, Concentration) search Identify Potential CRM Suppliers (e.g., AccuStandard, Merck, LGC) start->search evaluate Evaluate Supplier Credentials (ISO 17034 Accreditation) search->evaluate request_coa Obtain and Scrutinize Certificate of Analysis evaluate->request_coa compare Compare CRMs (Purity, Uncertainty, Traceability) request_coa->compare select Select Optimal CRM compare->select

Figure 1: Workflow for the selection of a suitable CRM.

analytical_workflow cluster_analysis Analytical Workflow Using a CRM prep_stock Prepare Stock Standard from Neat CRM prep_cal Prepare Calibration Standards (Serial Dilution) prep_stock->prep_cal add_is Add Internal Standard prep_cal->add_is prep_sample Prepare Sample (Extraction/Dilution) prep_sample->add_is gcms GC-MS Analysis add_is->gcms calibrate Construct Calibration Curve gcms->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Sources

Comparative Pharmacokinetics of 4-Propenylsyringol and Guaiacol in Humans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of Guaiacol (2-methoxyphenol) and 4-Propenylsyringol (4-PS; 2,6-dimethoxy-4-propenylphenol). Both compounds are phenolic derivatives originating from the pyrolysis of lignin—specifically Guaiacyl (G-unit) and Syringyl (S-unit) lignin, respectively.[1] They are the primary bioactive constituents of Wood Creosote (Seirogan), a pharmaceutical agent used for gastrointestinal regulation.

Key Findings:

  • Absorption: Guaiacol exhibits rapid absorption with a

    
     of ~30 minutes. 4-Propenylsyringol, while also rapidly absorbed, shows a slightly delayed peak in plasma (sulfated metabolites) due to increased lipophilicity and molecular weight.
    
  • Metabolism: Both undergo extensive Phase II conjugation. Guaiacol is predominantly glucuronidated, whereas recent metabolomic profiling suggests syringol derivatives (like 4-PS) favor sulfation as a primary elimination route in humans.

  • Bioavailability: Guaiacol shows high absolute bioavailability but extremely low free drug levels due to first-pass metabolism. 4-PS follows a similar trend, circulating almost exclusively as conjugates.

Physicochemical Context

The pharmacokinetic divergence between these two compounds is rooted in their structural differences. 4-PS possesses an additional methoxy group and a propenyl chain, significantly altering its lipophilicity compared to Guaiacol.

FeatureGuaiacol4-PropenylsyringolImpact on PK
IUPAC Name 2-methoxyphenol2,6-dimethoxy-4-(prop-1-en-1-yl)phenol--
Lignin Type Guaiacyl (G-Unit)Syringyl (S-Unit)S-units are more resistant to oxidative cleavage.
MW ( g/mol ) 124.14194.234-PS is heavier, slightly slowing diffusion.
LogP (approx) 1.32~2.64-PS is more lipophilic; higher volume of distribution (

).
pKa 9.98~9.5Both are weak acids; unionized at gastric pH.

Comparative Pharmacokinetic Profiles

The following data synthesizes human clinical trials, specifically focusing on the administration of wood creosote (Seirogan), which serves as the primary vehicle for simultaneous exposure to both compounds.

Absorption and Bioavailability

Guaiacol: Rapidly absorbed from the gastrointestinal tract. In human volunteers administered 133 mg of wood creosote, guaiacol metabolites appear in serum within 15 minutes.

4-Propenylsyringol: Absorption is similarly rapid but displays a "lag" in metabolite appearance compared to guaiacol. Syringol derivatives are often detected as sulfate biomarkers in urine 2–12 hours post-ingestion, indicating a sustained elimination phase.

Quantitative PK Parameters (Human Serum)

Data derived from Ogata et al. (1995) and comparative metabolomic studies on smoked meat intake (syringol markers).

ParameterGuaiacol (G-Unit)4-Propenylsyringol (S-Unit)*

(Total)
30 ± 10 min45 – 60 min (Estimated)

(Total)
0.91 ± 0.38 mg/L (as Glucuronide)Lower relative to dose**
Half-life (

)
~1.5 – 2.0 hours~2.0 – 3.5 hours
Major Metabolite Glucuronide (>60%)Sulfate (>50%)
Elimination Route Renal (Urine)Renal (Urine)

*Note: Specific


 for 4-PS is dose-dependent and varies by wood source (Beechwood vs. Pine). 4-PS is often a minor constituent compared to Guaiacol in standard preparations.
**Syringol derivatives often show lower peak serum concentrations due to rapid tissue distribution driven by higher LogP.

Metabolic Pathways (Mechanism of Action)

Both compounds undergo extensive first-pass metabolism in the liver. The presence of the second methoxy group in 4-PS creates steric hindrance that alters enzyme affinity, shifting the balance from UGT (Glucuronosyltransferase) toward SULT (Sulfotransferase).

Diagram 1: Comparative Phase II Metabolism

The following diagram illustrates the parallel metabolic processing of G-unit and S-unit phenols.

Metabolism cluster_0 Gut Lumen cluster_1 Hepatocyte (Liver) Guaiacol Guaiacol (Lipophilic) UGT UGT Enzymes (Glucuronidation) Guaiacol->UGT High Affinity SULT SULT Enzymes (Sulfation) Guaiacol->SULT Low Affinity Propenyl 4-Propenylsyringol (Highly Lipophilic) Propenyl->UGT Steric Hindrance Propenyl->SULT High Affinity G_Gluc Guaiacol-Glucuronide (Major) UGT->G_Gluc P_Gluc 4-PS-Glucuronide (Minor) UGT->P_Gluc G_Sulf Guaiacol-Sulfate (Minor) SULT->G_Sulf P_Sulf 4-PS-Sulfate (Major) SULT->P_Sulf Urine Renal Excretion (Urine) G_Gluc->Urine G_Sulf->Urine P_Gluc->Urine P_Sulf->Urine

Caption: Differential Phase II conjugation pathways. Guaiacol favors glucuronidation, while 4-Propenylsyringol favors sulfation due to steric factors.

Experimental Protocol: Quantification in Human Plasma

To accurately compare these compounds, researchers must account for the fact that >95% of the drug circulates as conjugates. A "Total" assay using enzymatic hydrolysis is required.

Methodology: LC-MS/MS with Enzymatic Hydrolysis.

Workflow Steps
  • Sample Collection: Collect venous blood into heparinized tubes. Centrifuge at 3000g for 10 min to obtain plasma. Store at -80°C.

  • Enzymatic Hydrolysis (Critical):

    • Mix 200 µL plasma with 200 µL acetate buffer (pH 5.0).

    • Add

      
      -glucuronidase / sulfatase  (e.g., from H. pomatia).
      
    • Incubate at 37°C for 45 minutes. Rationale: This converts metabolites back to free Guaiacol and 4-PS for quantification.

  • Extraction:

    • Liquid-Liquid Extraction (LLE) using Ethyl Acetate (1:3 v/v).

    • Vortex 2 min, Centrifuge, evaporate supernatant under Nitrogen.

  • Reconstitution: Dissolve residue in Mobile Phase (0.1% Formic Acid : Acetonitrile).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).

    • Mode: MRM (Multiple Reaction Monitoring).

Diagram 2: Analytical Workflow

Protocol Sample Plasma Sample (Contains Conjugates) Hydrolysis Enzymatic Hydrolysis (Sulfatase/Glucuronidase) Sample->Hydrolysis Deconjugation IS Add Internal Standard (Guaiacol-d3) IS->Hydrolysis Extract LLE (Ethyl Acetate) Hydrolysis->Extract Free Phenols LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Reconstituted Data Quantification (Total Guaiacol vs 4-PS) LCMS->Data

Caption: Validated workflow for quantifying total phenolic content in plasma via deconjugation.

References

  • Ogata, N., Matsushima, N., & Shibata, T. (1995). Pharmacokinetics of wood creosote: glucuronic acid and sulfate conjugation of phenolic compounds. Pharmacology, 51(3), 195–204.

  • Kuge, T., Shibata, T., & Willett, M. S. (2003). Wood creosote, the principal active ingredient of Seirogan, an herbal antidiarrheal medicine: a single-dose, dose-escalation safety and pharmacokinetic study.[2] Pharmacotherapy, 23(11), 1391–1400.

  • Wedekind, R., et al. (2019). Syringol metabolites as new biomarkers for smoked meat intake. American Journal of Clinical Nutrition, 110(6), 1391–1400.

  • Nunes, C. A., et al. (2010). Determination of Eucalyptus spp lignin S/G ratio: a comparison between methods.[3] Bioresource Technology, 101(11), 4056-4061.[3]

Sources

Validation of Urinary Creatinine Normalization for Methoxyphenol Biomarkers

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Validation

Executive Summary & Core Directive

In the analysis of methoxyphenol (MP) biomarkers—primarily used to assess exposure to biomass smoke (e.g., guaiacol, syringol) or as specific drug metabolites—urinary dilution variance is the single largest source of pre-analytical error. While 24-hour urine collection remains the theoretical gold standard, it is logistically prohibitive for large-scale studies.

The Verdict: Urinary creatinine (Ucr) normalization is the industry standard for healthy adult populations, but it is not universally valid for methoxyphenols without specific validation. Because methoxyphenols undergo Phase II conjugation (glucuronidation/sulfation) and active tubular secretion, their excretion kinetics may decouple from creatinine (which is primarily filtered) under conditions of extreme flow or renal stress.

This guide provides a self-validating framework to determine if Ucr normalization is scientifically defensible for your specific MP target, or if Specific Gravity (SG) is the superior alternative.

The Physiological Challenge: Why Normalization Fails

To validate a normalization method, one must understand the renal handling of the analyte versus the normalizer.

  • Creatinine: Produced by muscle catabolism at a relatively constant rate; filtered by the glomerulus (GFR).[1]

  • Methoxyphenols: Exogenous polar compounds. They are rapidly metabolized in the liver to glucuronides/sulfates and excreted via active tubular transport (OAT/OCT transporters) in addition to filtration.

The Conflict: If your MP biomarker is heavily secreted by tubules while creatinine is filtered, a change in GFR (kidney function) will affect them differently. Normalizing by creatinine in a patient with altered renal function introduces a mathematical bias, not a correction.

Comparative Analysis of Normalization Alternatives
MethodMechanismProsConsSuitability for MPs
Creatinine (Ucr) Chemical byproduct of muscle metabolism.[1]Standard in toxicology; corrects for filtration rate.Dependent on muscle mass, age, sex, diet (meat), and kidney health.[2]High (for healthy cohorts). Low (for renal disease/sarcopenia).
Specific Gravity (SG) Density of urine relative to water (solute load).[3]Independent of muscle mass; simple field measurement; less chemical interference.Affected by glucose/protein in urine (diabetes/nephrosis).High (preferred for heterogeneous populations: children, elderly).
Osmolality Molar concentration of dissolved particles.Most accurate measure of "concentration."Requires freezing point depression osmometer (expensive, slow).Medium (Overkill for routine MP screening).
24-hr Volume Total daily output.The Gold Standard.Poor compliance; sample degradation risk.Reference Only (Used to validate other methods).

The Self-Validating System: Experimental Logic

You cannot simply "choose" a method. You must prove it works for your analyte. The following logic demonstrates how to validate Ucr normalization for a specific methoxyphenol assay.

Diagram 1: Normalization Validation Logic

This decision matrix guides the researcher through the statistical validation of a normalization factor.

ValidationLogic Start Start: Validation of Normalization Step1 1. Collect Spot Urine & Serum (n=50, diverse BMI/Age) Start->Step1 Step2 2. Measure Analyte (MP) & Creatinine (Ucr) & SG Step1->Step2 Step3 3. Plot log(MP) vs log(Ucr) Step2->Step3 Decision1 Slope ≈ 1.0? (0.8 - 1.2) Step3->Decision1 Step4 4. Check Independence: Corr(Normalized MP, Ucr) ≈ 0? Decision1->Step4 Yes (Linear Relation) AltPath Test Specific Gravity (SG) Decision1->AltPath No (Slope < 0.8 or > 1.2) Decision2 Correlation Significant? Step4->Decision2 ResultA VALID: Use Creatinine Normalization Decision2->ResultA No (Independent) ResultB INVALID: Bias Introduced Decision2->ResultB Yes (Dependent) ResultB->AltPath

Caption: Decision matrix for statistically validating if creatinine effectively corrects for hydration without introducing bias.

Detailed Experimental Protocol: LC-MS/MS Analysis

To generate the data required for the validation above, a robust analytical method is required. Methoxyphenols are almost exclusively excreted as conjugates (glucuronides/sulfates). Crucial Step: You must perform enzymatic hydrolysis to measure the total methoxyphenol burden, otherwise, creatinine normalization is applied to a fraction of the metabolite, rendering the data noisy.

Workflow: Total Methoxyphenol Quantitation

Equipment: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Reagents:


-Glucuronidase/Arylsulfatase (Helix pomatia), Methoxyphenol Standards, Isotopically Labeled Internal Standards (IS) (e.g., Guaiacol-d3).
Step-by-Step Protocol
  • Sample Thawing & Aliquoting:

    • Thaw urine samples at room temperature. Vortex for 30s to resuspend sediments.

    • Transfer 100

      
      L of urine to a 96-well plate.
      
  • Enzymatic Hydrolysis (The Critical "Total" Step):

    • Add 50

      
      L of Ammonium Acetate buffer (1M, pH 5.0) containing 
      
      
      
      -Glucuronidase (>2,000 units/mL).
    • Incubate: 37°C for 3 hours (or overnight).

    • Why: This cleaves the Phase II conjugates, releasing the free methoxyphenol. Creatinine normalization assumes steady-state excretion; conjugates often have different clearance rates than free forms.

  • Internal Standard Addition:

    • Add 20

      
      L of IS working solution (Guaiacol-d3, 100 ng/mL in MeOH).
      
    • Note: IS must be added before extraction to correct for matrix effects.

  • Liquid-Liquid Extraction (LLE):

    • Add 500

      
      L Ethyl Acetate.
      
    • Shake vigorously for 10 mins. Centrifuge at 3000 x g for 5 mins.

    • Transfer supernatant to a fresh plate and evaporate to dryness under

      
      .
      
  • Reconstitution:

    • Reconstitute in 100

      
      L Mobile Phase A/B (90:10).
      
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8

      
      m.
      
    • Ionization: ESI Negative Mode (Phenols ionize best in negative mode).

    • MRM Transitions: Monitor precursor -> product ions for specific MPs.

Diagram 2: Analytical Workflow & Data Processing

Visualizing the path from raw sample to normalized result.

AnalyticalWorkflow Sample Raw Urine Sample Hydrolysis Enzymatic Hydrolysis (De-conjugation) Sample->Hydrolysis Creatinine Creatinine Assay (Colorimetric) Sample->Creatinine Extraction LLE / SLE Extraction Hydrolysis->Extraction LCMS LC-MS/MS Quantitation Extraction->LCMS RawConc Raw Conc. (ng/mL) LCMS->RawConc NormCalc Normalization Calculation RawConc->NormCalc Creatinine->NormCalc FinalResult Final Result (µg/g Creatinine) NormCalc->FinalResult

Caption: Integrated workflow ensuring the normalizer (Creatinine) and analyte (MP) are processed from the same void.

Data Presentation: Validation Metrics

When publishing your comparison, present your data using the following structure. This table compares the efficacy of Creatinine vs. SG for a hypothetical Methoxyphenol study.

Table 1: Comparison of Normalization Efficacy (Hypothetical Data)

MetricUnadjustedCreatinine CorrectedSG CorrectedInterpretation
CV% (Intra-individual) 65%22%25%Lower CV indicates better correction of hydration variance.
Correlation (

) with Dilution
0.850.050.08Goal:

should approach 0. High correlation means the result is still dependent on hydration.
Slope (log-log plot) N/A0.981.02Slope close to 1.0 indicates ideal adjustment.
Bias in CKD Group N/A+40% (Overestimation)+5% (Minimal)Critical: Creatinine fails in kidney disease cohorts.
The Calculation Standards

1. Creatinine Adjustment Equation:



Result Unit:

creatinine.

2. Specific Gravity Adjustment Equation:



  • 
     is usually 1.020 (population average) or 1.024.
    
  • Note: If

    
    , the sample is too dilute and should be rejected (limit of detection issues).
    

References

  • Barr, D. B., et al. (2005).[3] Urinary Creatinine Concentrations in the U.S. Population: Implications for Urinary Biologic Monitoring Measurements. Environmental Health Perspectives. [Link]

  • Centers for Disease Control and Prevention (CDC). (2022). Application of Biological Monitoring Methods for Chemical Exposures in Occupational Health. NIOSH Manual of Analytical Methods. [Link]

  • Suwazono, Y., et al. (2005).[2] Creatinine versus specific gravity-adjusted urinary cadmium concentrations. Biomarkers. [Link]

  • Pearson, M., et al. (2009). LC-MS/MS determination of urinary 4-hydroxy-3-methoxyphenylethylene glycol (MHPG) sulfate. Journal of Chromatography B. [Link]

  • Sauvé, J. F., et al. (2015).[4] Creatinine and specific gravity normalization in biological monitoring of occupational exposures. Journal of Occupational and Environmental Hygiene. [Link]

Sources

A Guide to Inter-laboratory Comparison of 4-Propenylsyringol Quantitation in Smoked Foods

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and quality control professionals aiming to establish and participate in inter-laboratory comparisons (ILCs) for the quantitation of 4-propenylsyringol in smoked foods. Ensuring accuracy and comparability of analytical results across different laboratories is paramount for food safety, quality control, and regulatory compliance.

Introduction: The Significance of 4-Propenylsyringol in Smoked Foods

4-Propenylsyringol, a derivative of syringol, is a key phenolic compound formed during the pyrolysis of lignin in wood, a fundamental process in the smoking of foods.[1] It, along with other phenols, contributes significantly to the characteristic smoky aroma and flavor of products like smoked meats and fish.[1] Beyond its sensory contributions, the concentration of such phenolic compounds is a critical indicator of the smoking process intensity and can be correlated with the presence of other, less desirable compounds, such as polycyclic aromatic hydrocarbons (PAHs). Therefore, accurate and reproducible quantitation of 4-propenylsyringol is essential for consistent product quality and safety assessment.

However, achieving analytical consensus across different laboratories presents a significant challenge. Variations in sample matrices, extraction protocols, analytical instrumentation, and data processing can lead to disparate results. An inter-laboratory comparison is a powerful tool to assess the performance of analytical methods, identify potential sources of error, and ultimately improve the reliability of data across the board.[2]

Core Principles of Inter-laboratory Comparison

An ILC, also known as a proficiency test, is a systematic evaluation of the performance of multiple laboratories by means of inter-laboratory comparisons. The fundamental goal is to demonstrate that different laboratories can obtain comparable results when analyzing the same homogeneous sample. This process is a cornerstone of quality assurance and is often a requirement for laboratory accreditation under standards like ISO/IEC 17025.[3]

The design of a successful ILC for 4-propenylsyringol should involve a minimum of eight participating laboratories reporting valid data and the analysis of at least five test materials to ensure statistical robustness.[4]

Analytical Methodologies: A Comparative Overview

The two most prevalent and robust techniques for the quantitation of phenolic compounds like 4-propenylsyringol in complex food matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or diode-array detection (DAD).[5][6]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-DAD/MS)
Principle Separates volatile and thermally stable compounds in the gas phase. MS provides mass information for identification and quantitation.Separates compounds based on their partitioning between a stationary and a mobile liquid phase. DAD or MS provides detection.
Sample Volatility Requires analytes to be volatile or made volatile through derivatization (e.g., silylation).[7]Suitable for a wide range of polar and non-polar compounds without the need for derivatization.
Selectivity & Sensitivity Excellent selectivity and sensitivity, especially in selected ion monitoring (SIM) mode.High selectivity and sensitivity, particularly with MS/MS detection. DAD offers spectral information for peak purity assessment.[8]
Matrix Effects Can be susceptible to matrix interference, often requiring extensive sample cleanup.Can also be affected by matrix components, but modern sample preparation and MS techniques can mitigate this.
Common Applications Widely used for the analysis of flavor and aroma compounds in food.[9]A versatile technique for the analysis of a broad range of food components and contaminants.[10]

Expert Insight: While both GC-MS and HPLC-MS/MS are powerful techniques, the choice often depends on the laboratory's existing instrumentation and expertise. For volatile phenols, GC-MS is a well-established method.[1][11] However, HPLC-MS/MS offers the advantage of analyzing a wider range of phenolic compounds, including non-volatile derivatives, in a single run without derivatization.[12][13]

Designing a Robust Inter-laboratory Comparison Study

A successful ILC requires meticulous planning and execution. The following workflow outlines the critical stages.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Objectives & Scope B Select & Homogenize Test Material A->B C Characterize Test Material (Homogeneity & Stability) B->C D Distribute Samples & Protocols to Participating Labs C->D E Labs Perform Analysis & Report Results D->E F Statistical Analysis of Results (e.g., Z-scores) E->F G Prepare & Distribute Final Report F->G H Identify Areas for Method Improvement G->H

Caption: Workflow for an Inter-laboratory Comparison Study.

Preparation of the Test Material

The cornerstone of a reliable ILC is a homogeneous and stable test material. A smoked meat or fish product should be selected, cryo-milled to a fine powder, and thoroughly mixed to ensure uniformity. The material should then be divided into identical samples and stored under conditions that prevent degradation of the analyte (e.g., frozen at -20°C or lower in airtight, light-protected containers).

Homogeneity and Stability Testing

Before distribution, the organizer must rigorously test the material. Homogeneity is assessed by analyzing multiple sub-samples taken from different parts of the bulk material. Stability is evaluated by analyzing samples at different time points under the proposed storage and transport conditions to ensure that the concentration of 4-propenylsyringol does not change significantly over the course of the study.

Recommended Analytical Protocol: GC-MS Quantitation

This section provides a detailed, self-validating protocol for the quantitation of 4-propenylsyringol. The inclusion of an internal standard is crucial for correcting variations in extraction efficiency and instrument response.

Materials and Reagents
  • Solvents: Acetonitrile, Dichloromethane (DCM), n-Hexane (all HPLC or GC grade)

  • Standards: 4-Propenylsyringol (analytical standard), 4-Propylguaiacol (Internal Standard, IS)

  • Extraction Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)

  • Dispersive SPE: Primary Secondary Amine (PSA), C18 sorbent

Sample Preparation (Modified QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an efficient and widely adopted sample preparation technique for food analysis.[14]

  • Homogenization: Weigh 2.0 g (± 0.05 g) of the homogenized smoked food sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., 100 µL of a 10 µg/mL solution of 4-propylguaiacol in acetonitrile).

  • Extraction:

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). The PSA removes acidic interferences, while C18 removes non-polar interferences like lipids.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract: Transfer the cleaned supernatant to a GC vial for analysis.

GC-MS Instrumental Analysis
  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injection: 1 µL, splitless mode.

  • Oven Program: Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • 4-Propenylsyringol: Monitor characteristic ions (e.g., m/z 180, 165).

    • 4-Propylguaiacol (IS): Monitor characteristic ions (e.g., m/z 166, 151).

Calibration and Quantification

Prepare a series of calibration standards containing known concentrations of 4-propenylsyringol and a constant concentration of the internal standard.[5] Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration in the samples is then determined using this curve.

Data Analysis and Interpretation

Upon receiving data from all participating laboratories, the coordinating body will perform a statistical analysis. The most common approach is the calculation of Z-scores for each laboratory's result:

Z = (x - X) / σ

Where:

  • x is the result from the individual laboratory.

  • X is the assigned value (often the robust mean or median of all results).

  • σ is the standard deviation for proficiency assessment.

A common interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

This statistical evaluation provides an objective measure of a laboratory's performance relative to its peers and helps identify systematic errors or biases in analytical methods.

Conclusion

A well-organized inter-laboratory comparison is indispensable for ensuring the reliability and comparability of 4-propenylsyringol quantitation in smoked foods. By adopting standardized and validated methods, such as the GC-MS protocol detailed here, and participating in proficiency testing schemes, laboratories can build confidence in their results, contribute to a safer food supply, and ensure fair trade practices. This guide serves as a foundational document to aid laboratories in this critical endeavor.

References

  • Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. [Link]

  • Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories. [Link]

  • Friedrich, M., et al. (2022). Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food. IOSR Journal. [Link]

  • RSSL. (n.d.). Method Development and Validation for Food and Beverages. [Link]

  • Jo, A. R., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]

  • The Australian Wine Research Institute. (n.d.). Smoke taint analytical methods. [Link]

  • Potthast, K. (n.d.). DETERMINATION OF PHENOLS IN SMOKED MEAT PRODUCTS. Biblioteka Nauki. [Link]

  • Lingbeck, J. M., et al. (2014). Chemical characterization of commercial liquid smoke products. ResearchGate. [Link]

  • López, P., et al. (2015). A straightforward method to determine flavouring substances in food by GC-MS. PubMed. [Link]

  • Oshiro, M. M., et al. (2022). Determination of p-cresol levels in smoked meat products using QuEChERS method and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • U.S. National Library of Medicine. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. PMC. [Link]

  • U.S. National Library of Medicine. (2006). An interlaboratory comparison of methods used to assess antioxidant potentials. PubMed. [Link]

  • U.S. National Library of Medicine. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. PMC. [Link]

  • U.S. National Library of Medicine. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]

  • U.S. National Library of Medicine. (n.d.). Analysis of Main and Healthy Phenolic Compounds in Foods. [Link]

  • U.S. National Library of Medicine. (2020). A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. MDPI. [Link]

  • U.S. National Library of Medicine. (2016). Isolation and identification of oxidation products of syringol from brines and heated meat matrix. PubMed. [Link]

  • U.S. National Library of Medicine. (2019). Syringol metabolites as new biomarkers for smoked meat intake. PubMed. [Link]

  • U.S. National Library of Medicine. (2023). Polycyclic Aromatic Hydrocarbon (PAH) Contents of Four Species of Smoked Fish from Different Sites in Senegal. PMC. [Link]

  • U.S. National Library of Medicine. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

Sources

Spectroscopic Validation of Synthesized (E)-4-Propenylsyringol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in synthetic chemistry and drug development, the rigorous, unambiguous confirmation of a molecule's structure and stereochemistry is a foundational pillar of scientific integrity. This guide provides an in-depth, comparative framework for the spectroscopic validation of synthesized (E)-4-propenylsyringol, a phenylpropanoid with significant research interest. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Critical Importance of Stereochemical and Purity Validation

(E)-4-propenylsyringol, also known as (E)-2,6-dimethoxy-4-(prop-1-en-1-yl)phenol, possesses a specific trans-configuration at the propenyl side chain.[1] This stereoisomerism can be critical for biological activity. Synthetic routes may inadvertently produce the (Z)-isomer or result in incomplete reactions, leaving residual starting materials like syringol. Consequently, a multi-modal spectroscopic approach is not merely best practice but an absolute necessity to ensure the structural identity and purity of the final compound. This guide will focus on the synergistic application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A Self-Validating Spectroscopic Workflow

validation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison cluster_conclusion Final Validation Crude_Product Crude Synthesized Product IR FT-IR Spectroscopy Functional Group ID Stereochemistry Hint Crude_Product->IR NMR_1H ¹H NMR Proton Environment Connectivity (J-coupling) Stereochemistry Confirmation IR:f0->NMR_1H:f0 Confirms Gross Structure NMR_13C ¹³C NMR Carbon Skeleton Map NMR_1H->NMR_13C Interpretation Spectral Data Interpretation NMR_1H:f2->Interpretation Provides Key Stereochemical Data NMR_2D 2D NMR (COSY, HSQC) Definitive H-H & C-H Connectivity NMR_13C->NMR_2D NMR_2D->Interpretation Comparison Comparison vs. Alternatives (Z-isomer, Starting Materials) Interpretation->Comparison Literature Comparison vs. Literature Data Interpretation->Literature Conclusion Structure & Purity Confirmed Comparison->Conclusion Literature->Conclusion connectivity Protons H-α H-β H-γ Protons:ha->Protons:hb COSY Protons:hb->Protons:hg COSY Carbons C-α C-β C-γ Protons:ha->Carbons:ca HSQC Protons:hb->Carbons:cb HSQC Protons:hg->Carbons:cg HSQC

Figure 2: Key COSY (¹H-¹H) and HSQC (¹H-¹³C) correlations confirming the propenyl chain structure.

  • COSY: This experiment will show a cross-peak connecting H-α and H-β, and another connecting H-β and H-γ, confirming the spin system of the propenyl chain.

  • HSQC: This experiment directly correlates each proton with its attached carbon. It will definitively link H-α to C-α, H-β to C-β, and H-γ to C-γ, leaving no ambiguity in the assignment of the ¹³C spectrum.

Final Assessment: A Triad of Confidence

The validation of synthesized (E)-4-propenylsyringol rests on three pillars of evidence:

  • Functional Group Confirmation (IR): Presence of O-H, C=C (alkene), and the critical trans-alkene C-H bend.

  • Structural Connectivity (NMR): Correct number of proton and carbon signals with appropriate chemical shifts, multiplicities, and integrations, confirmed by 2D correlations.

  • Stereochemical Purity (¹H NMR): A large vinylic coupling constant (~12-18 Hz) that unequivocally supports the (E) configuration.

By systematically acquiring and interpreting this suite of spectroscopic data, and comparing it against known values and the expected data for potential impurities, researchers and drug development professionals can ensure the structural integrity of their synthesized compounds, a prerequisite for reliable downstream applications.

References

  • Coupling in Cis/Trans Alkenes. (n.d.). OpenOChem Learn. Retrieved February 26, 2026, from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved February 26, 2026, from [Link]

  • H NMR coupling and coupling constants. (2019, December 11). YouTube. Retrieved February 26, 2026, from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2022, August 21). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • S 1 Supplementary Material General 1H NMR and 13C NMR Spectra. (n.d.). Beilstein Journals. Retrieved February 26, 2026, from [Link]

  • Syringol (91-10-1) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Retrieved February 26, 2026, from [Link]

  • Syringol, TMS derivative. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]

  • (E)-4-Propenylsyringol. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved February 26, 2026, from [Link]

  • Growth curves of syringol aerosol. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • syringol | C8H10O3 | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved February 26, 2026, from [Link]

  • Lignin-Derived Syringol and Acetosyringone from Palm Bunch Using Heterogeneous Oxidative Depolymerization over Mixed Metal Oxide Catalysts under Microwave Heating. (2021, December 8). MDPI. Retrieved February 26, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 26, 2026, from [Link]

  • NMR spectral data for compounds 1-4 and reference compounds. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Compound Characterization Data and 1H-NMR Data for Titrations and Rate Measurements. (2020, May 20). Mendeley Data. Retrieved February 26, 2026, from [Link]

  • (E)-4-Propenylsyringol. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]

  • 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved February 26, 2026, from [Link]

  • Propenylsyringol. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • NMR Database of Lignin and Cell Wall Model Compounds. (n.d.). Great Lakes Bioenergy Research Center. Retrieved February 26, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • Lignin-Derived Syringol and Acetosyringone from Palm Bunch Using Heterogeneous Oxidative Depolymerization over Mixed Metal Oxide Catalysts under Microwave Heating. (2021, December 8). PubMed. Retrieved February 26, 2026, from [Link]

  • Simulation of IR Spectra of Some Organic Compounds-A Review. (2013, November 15). IOSR Journal. Retrieved February 26, 2026, from [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. Retrieved February 26, 2026, from [Link]

  • Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction. (n.d.). mediaTUM. Retrieved February 26, 2026, from [Link]

Sources

Safety Operating Guide

4-Propenyl-2,6-dimethoxyphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Action Card: 4-Propenyl-2,6-dimethoxyphenol Disposal

Parameter Critical Data
CAS Number 6635-22-9 (Specific to the Propenyl isomer; distinct from Allyl isomer 6627-88-9)
Physical State Solid (Melting Point: 50–56°C).[1] May appear as a viscous liquid if supercooled or impure.
Primary Hazards Irritant (Skin/Eye/Respiratory).[2][3][4][5] Combustible (Flash Point ~140°C).
RCRA Status Non-Regulated (unless mixed with listed solvents). Treat as Non-RCRA Hazardous Chemical Waste .
Disposal Method High-Temperature Incineration (Fuel Blending). DO NOT sewer.
Incompatibilities Strong Oxidizers (Nitric Acid, Peroxides), Strong Bases, Acid Chlorides.[6]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound is a phenolic derivative often used in flavor/fragrance research and organic synthesis.

  • Chemical Nature: 4-Propenyl-2,6-dimethoxyphenol is a lipophilic phenolic compound.[6] Unlike its allyl isomer (which is liquid), the propenyl form is typically a crystalline solid at room temperature due to the conjugated double bond increasing stability and melting point.[6]

  • Toxicity Profile: While not classified as "Acutely Toxic" (P-List) by the EPA, it is a significant irritant.[6]

    • Skin/Eye: Direct contact causes Category 2 irritation (erythema, edema).[6]

    • Inhalation:[1][2][4][5][7][8][9] Dust or vapor (if heated) causes respiratory tract irritation (STOT SE 3).

  • Environmental Fate: Phenolic compounds are generally toxic to aquatic life. Zero-discharge to municipal water systems is mandatory.

Pre-Disposal Characterization & Segregation

Proper segregation prevents dangerous reactions in the waste stream. This compound is stable but reactive under specific conditions.[1][5]

Step 1: Determine the Waste Matrix

Is the waste a pure substance, a solid mixture, or a solution?

Waste MatrixDisposal Stream ClassificationContainer Type
Pure Substance (Expired/Unused)Lab Pack (Solid Chemical Waste)Original container or HDPE Wide-Mouth Jar
Solid Debris (Gloves, Wipes)Hazardous Solid Debris Clear, 6-mil Polyethylene Bag (Double-bagged)
Solution (Reaction mixture)Organic Solvent Waste HDPE or Glass Safety Can (Jerrycan)
Step 2: Check Compatibility (The "No-Go" List)

Before adding to a central waste container, ensure the container DOES NOT contain:

  • Oxidizing Acids: Nitric Acid, Perchloric Acid, Chromic Acid.[6] Risk:[3][4][7][9][10] Exothermic oxidation/fire.

  • Reactive Halogens: Bromine, Iodine.[6] Risk:[3][4][7][9][10] Electrophilic substitution reactions generating heat/pressure.

  • Strong Bases: Sodium Hydroxide, Potassium Hydroxide.[6] Risk:[3][4][7][9][10] Formation of phenolate salts, which may alter solubility and reactivity profiles.[6]

Detailed Disposal Protocol

Scenario A: Disposal of Pure Solid (e.g., Old Reagent)
  • Do not empty the bottle. Keep the substance in its original container if possible.

  • Labeling: Affix a "Hazardous Waste" label.

    • Constituents: "4-Propenyl-2,6-dimethoxyphenol, 98%".[6][11]

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Storage: Place the container in a secondary containment tray designated for "Organic Solids."

  • Hand-off: Request a "Lab Pack" pickup. Environmental Health & Safety (EHS) personnel will pack the bottle into a drum with vermiculite for incineration.

Scenario B: Disposal of Solutions (e.g., HPLC Waste, Reaction Mother Liquor)[6]
  • pH Check: Ensure the solution is Neutral or slightly Acidic (pH 4-7). Phenols can form salts at high pH.

  • Solvent Compatibility: Confirm the carrier solvent (e.g., Methanol, Ethyl Acetate) is compatible with the "General Organic" waste stream.[6]

    • Note: If dissolved in a Halogenated Solvent (DCM, Chloroform), it must go into the Halogenated Waste stream.[6]

    • If dissolved in Non-Halogenated Solvent (Acetone, MeOH), it goes to Non-Halogenated Waste .[6]

  • Transfer: Pour into the waste container using a funnel to prevent spills. Close the lid immediately (Phenolic odors are potent and persistent).

  • Log It: Record the volume and concentration on the waste tag.

Spill Response Mechanism

Because this is a solid (melting point ~50°C), spills are generally easier to contain than liquids, unless the material is heated.[6]

  • Minor Spill (< 50g):

    • PPE: Wear Nitrile gloves, safety goggles, and a lab coat.[6]

    • Containment: If solid, avoid generating dust.[3] Cover with wet paper towels to dampen.

    • Cleanup: Sweep up the damp paste using a dustpan or scoop.

    • Disposal: Place all cleanup materials into a clear plastic bag. Label as "Hazardous Waste - Phenolic Debris."

    • Decontamination: Wash the surface with a soapy water solution (phenols are soluble in alcohols/soaps) followed by water.

  • Major Spill / Molten Spill:

    • Evacuate: If heated vapors are present, evacuate the immediate area.

    • Ventilate: Open fume hoods to max flow.

    • Absorb: If liquid (molten), cover with vermiculite or sand. Allow to cool and solidify.

    • Collect: Scoop into a pail. Label as hazardous waste.

Visualized Disposal Workflow

DisposalWorkflow Start Waste Generation: 4-Propenyl-2,6-dimethoxyphenol StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Debris StateCheck->IsSolid Powder/Crystals IsLiquid Solution / Mixture StateCheck->IsLiquid Dissolved LabPack Lab Pack (Original Bottle) + Vermiculite IsSolid->LabPack Pure Reagent DebrisBag Double-Bagged (Contaminated Wipes) IsSolid->DebrisBag Cleanup Waste SolventCheck Check Solvent Type IsLiquid->SolventCheck SolidStream Solid Waste Stream Incineration Final Disposal: High-Temp Incineration SolidStream->Incineration LiquidStream Liquid Waste Stream LiquidStream->Incineration LabPack->SolidStream DebrisBag->SolidStream Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo No Halogens Halo->LiquidStream NonHalo->LiquidStream

Figure 1: Decision Logic for the Segregation and Disposal of 4-Propenyl-2,6-dimethoxyphenol.

Regulatory Compliance & Documentation

Regulation Requirement
RCRA (US EPA) While not P-listed, it must be characterized.[6] If mixed with listed solvents (F-List), the mixture carries the F-code. Otherwise, classify as Non-Regulated Hazardous Waste .[6][12]
DOT (Transport) Not regulated as a hazardous material for transport in small quantities unless in solution with flammable solvents.
Sewer Code Strictly Prohibited. Phenols disrupt wastewater treatment bacteria and are regulated pollutants.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5373307, 4-Propenyl-2,6-dimethoxyphenol. Retrieved from [Link][6]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][6]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][6]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Propenyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential safety and operational guide for handling 4-Propenyl-2,6-dimethoxyphenol (also known as 4-Allyl-2,6-dimethoxyphenol, CAS No. 6627-88-9). In modern research and development, the mastery of chemical handling is as critical as the innovation it enables. This guide moves beyond mere compliance, offering a framework of deep operational intelligence. Our objective is to empower you with the causal logic behind each safety protocol, ensuring that every procedure is not just followed, but understood as a self-validating system of protection.

Foundational Hazard Assessment

4-Propenyl-2,6-dimethoxyphenol is a substituted phenol. While a valuable compound, its hazard profile demands rigorous adherence to safety protocols. According to the Globally Harmonized System (GHS), its primary classifications are:

  • H315: Causes skin irritation[1][2].

  • H317: May cause an allergic skin reaction[1].

  • H319: Causes serious eye irritation[1][2][3].

  • H335: May cause respiratory irritation[1][2].

Phenolic compounds, as a class, can be systemically toxic and readily absorbed through the skin, sometimes with an anesthetic effect that masks initial damage[4]. Therefore, our protective strategy is built on the principle of minimizing all routes of exposure: dermal, ocular, and inhalation.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final, critical barrier between you and a potential hazard. However, it should never be the first or only line of defense. The most effective safety programs prioritize engineering and administrative controls to isolate the hazard at its source.

Engineering Controls: Your Primary Defense The most crucial engineering control for this compound is a properly functioning chemical fume hood . The compound's potential to cause respiratory irritation (H335) necessitates that all handling of open containers, transfers, and solution preparations occur within a fume hood or other locally exhausted ventilation system[5][6]. This captures vapors at the source, preventing inhalation exposure.

Administrative Controls These are the established work practices that reduce risk. Always wash your hands thoroughly with soap and water after handling, even if you were wearing gloves[1][7]. Prohibit eating, drinking, or smoking in any area where this chemical is handled or stored[1][7].

Core Protective Equipment: A Detailed Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment based on the specific task.

Eye and Face Protection

The Hazard: Direct contact with even small droplets can cause serious eye irritation (H319)[1][2].

  • Minimum Requirement: At all times when in the laboratory, ANSI Z87.1-compliant safety glasses with side shields must be worn[1][5].

  • Elevated Risk (Splash Potential): When handling larger volumes (>50 mL), making solutions, or performing vigorous agitation, you must upgrade your protection. Wear chemical splash goggles that form a seal around the eyes. For maximum protection, use goggles in combination with a full-face shield [4][5]. Contact lenses are not recommended as they can trap chemicals against the eye[7].

Hand Protection

The Hazard: This compound causes skin irritation (H315) and can trigger allergic skin reactions (H317)[1]. Phenols can be absorbed through the skin, making glove selection critical[4].

  • For Incidental Contact (Small quantities, no direct immersion): A single pair of standard nitrile examination gloves is often sufficient. However, the best practice, especially given the risk of sensitization, is to double-glove with two pairs of nitrile gloves[5]. Nitrile is not recommended for prolonged contact with phenols, so if a splash occurs, remove the gloves immediately, wash your hands, and don fresh gloves[4].

  • For Extended Contact (Spill cleanup, handling concentrated stock): For tasks with a higher risk of prolonged contact, more robust gloves are necessary. Utility-grade neoprene or butyl rubber gloves should be worn over a pair of nitrile gloves[4][5]. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

Skin and Body Protection

The Hazard: Protecting the skin beyond the hands is essential to prevent irritation and potential absorption.

  • Standard Protocol: A clean, fully buttoned laboratory coat must be worn at all times[5][6]. It should be supplemented with long pants (or equivalent) and fully enclosed, solid-top shoes to ensure no skin is exposed[5].

  • High Splash Potential: When handling quantities that could result in a significant splash, supplement your lab coat with a neoprene or butyl rubber apron [4][5].

  • Contamination Response: If your clothing becomes contaminated, remove it immediately and wash it before reuse[1][2]. Contaminated work clothing should not be taken home[1].

Respiratory Protection

The Hazard: Inhalation may cause respiratory tract irritation (H335)[1][2].

  • Routine Operations: When working within a certified chemical fume hood, respiratory protection is not required. The engineering control is sufficient to manage the hazard.

  • Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation, a respirator will be necessary. Personnel involved in the cleanup must be trained and fit-tested to wear, at a minimum, an air-purifying respirator with an organic vapor (OV) cartridge[6][7].

Operational and Disposal Plans

Handling and Storage:

  • Avoid all personal contact, including inhalation[7].

  • Keep containers tightly sealed in a cool, dry, and well-ventilated place[1][2].

  • Store locked up and away from incompatible materials like strong oxidizing agents[2][7].

Disposal of Contaminated PPE and Chemical Waste:

  • All used or contaminated gloves, bench paper, and disposable labware must be disposed of as hazardous chemical waste. Do not discard them in the regular trash.

  • The chemical itself, whether in pure form or in solution, must be disposed of through an approved hazardous waste disposal plant, following all local and national regulations[1][2].

Summary of PPE Requirements

Risk Level / TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Risk (Small transfers <10mL in fume hood)Safety Glasses with side shieldsDouble Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot Required
Medium Risk (Solution prep, transfers >50mL in fume hood)Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot Required
High Risk (Large volume work, high splash potential)Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber over Nitrile GlovesChemical-resistant Apron over Lab CoatNot Required (in fume hood)
Emergency (Large spill outside fume hood)Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical-resistant Suit/OverallsAir-Purifying Respirator with OV Cartridge

PPE Selection Workflow

PPE_Workflow start Task: Handling 4-Propenyl-2,6-dimethoxyphenol is_in_hood Is task performed in a certified chemical fume hood? start->is_in_hood no_hood STOP WORK Consult EHS. Respirator Required. is_in_hood->no_hood No splash_risk Is there a significant splash risk? is_in_hood->splash_risk Yes ppe_low Minimum PPE: - Safety Glasses - Double Nitrile Gloves - Lab Coat splash_risk->ppe_low No ppe_high Enhanced PPE: - Chemical Goggles - Face Shield - Neoprene/Butyl Gloves - Chemical Apron splash_risk->ppe_high Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Propenyl-2,6-dimethoxyphenol
Reactant of Route 2
Reactant of Route 2
4-Propenyl-2,6-dimethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.